GlcN(a1-1a)Man
Description
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Properties
CAS No. |
14510-04-4 |
|---|---|
Molecular Formula |
C12H23NO10 |
Molecular Weight |
341.313 |
IUPAC Name |
(2R,3S,4S,5S,6R)-2-[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H23NO10/c13-5-8(18)6(16)3(1-14)21-11(5)23-12-10(20)9(19)7(17)4(2-15)22-12/h3-12,14-20H,1-2,13H2/t3-,4-,5-,6-,7-,8-,9+,10+,11-,12-/m1/s1 |
InChI Key |
YSVQUZOHQULZQP-RYRYQYGESA-N |
SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)N)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis of the Novel GlcN(α1-1α)Man Disaccharide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic strategy for the novel disaccharide Glucosamine(α1-1α)Mannose (GlcN(α1-1α)Man). Due to the novelty of this specific α-1,1-α linkage, this document outlines a well-reasoned, hypothetical chemical synthesis pathway based on established principles of carbohydrate chemistry. Additionally, a conceptual enzymatic approach is discussed for future exploration.
Proposed Chemical Synthesis Pathway
The chemical synthesis of GlcN(α1-1α)Man presents a significant challenge, primarily due to the stereoselective formation of the α-glycosidic bond for both the glucosamine and mannose residues at the anomeric centers. The proposed strategy involves the preparation of a suitably protected glucosamine donor and a mannose acceptor, followed by a stereoselective glycosylation, and subsequent deprotection steps.
Protecting Group Strategy
A robust protecting group strategy is paramount to ensure regioselectivity and stereoselectivity. The choice of protecting groups is critical to prevent unwanted side reactions and to allow for their selective removal.
-
Glucosamine Donor: The amino group at the C-2 position of glucosamine requires a non-participating protecting group to favor the formation of the α-glycosidic bond. An azido (N3) group is an excellent choice as it is non-participating and can be readily converted to an amine. The hydroxyl groups at C-3, C-4, and C-6 will be protected with benzyl (Bn) ethers, which are stable under a wide range of reaction conditions and can be removed simultaneously by hydrogenolysis.
-
Mannose Acceptor: For the mannose acceptor, the anomeric hydroxyl group (C-1) will be the site of glycosylation. To enhance the α-selectivity of the glycosylation, a 4,6-O-benzylidene acetal can be employed on the mannose acceptor. This conformationally rigid protecting group can influence the stereochemical outcome of the glycosylation reaction. The remaining hydroxyl groups at C-2 and C-3 will be protected as benzyl ethers.
Synthesis of the Glycosyl Donor and Acceptor
The synthesis of the protected monosaccharide building blocks is the first phase of the proposed pathway.
Scheme 1: Synthesis of the Glucosamine Donor and Mannose Acceptor
Caption: Proposed synthesis of the protected glucosamine donor and mannose acceptor.
Glycosylation and Deprotection
The key step in the synthesis is the stereoselective glycosylation to form the α-1,1-α linkage. This will be followed by a series of deprotection steps to yield the final disaccharide.
Scheme 2: Glycosylation and Deprotection
Caption: Proposed glycosylation and deprotection steps for the synthesis of GlcN(α1-1α)Man.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the key steps in the proposed synthesis.
Synthesis of the Glucosamine Donor (2-azido-3,4,6-tri-O-benzyl-2-deoxy-α-D-glucopyranosyl trichloroacetimidate)
-
Preparation of 2-azido-2-deoxy-D-glucose: D-glucosamine hydrochloride is converted to the corresponding azide following established literature procedures.
-
Benzylation: The 2-azido-2-deoxy-D-glucose is dissolved in anhydrous DMF. Sodium hydride (NaH) is added portion-wise at 0°C, followed by the dropwise addition of benzyl bromide (BnBr). The reaction is stirred at room temperature overnight.
-
Anomeric Activation: The resulting protected glucosamine is then converted to the trichloroacetimidate donor using trichloroacetonitrile in the presence of a catalytic amount of DBU.
Synthesis of the Mannose Acceptor (1-O-acetyl-2,3-di-O-benzyl-4,6-O-benzylidene-α-D-mannopyranose)
-
4,6-O-Benzylidene Protection: D-mannose is reacted with benzaldehyde dimethyl acetal in the presence of a catalytic amount of camphorsulfonic acid (CSA) to yield the 4,6-O-benzylidene protected mannose.
-
Benzylation: The 4,6-O-benzylidene-D-mannopyranose is benzylated using benzyl bromide and sodium hydride in DMF.
-
Anomeric Acetylation: The anomeric hydroxyl group is then acetylated using acetic anhydride and pyridine to yield the mannose acceptor.
Glycosylation
-
The glucosamine donor and mannose acceptor are dissolved in anhydrous dichloromethane (DCM) in the presence of activated molecular sieves.
-
The mixture is cooled to -78°C.
-
A catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf) is added dropwise.
-
The reaction is slowly warmed to room temperature and monitored by TLC.
-
Upon completion, the reaction is quenched with triethylamine and purified by silica gel chromatography.
Deprotection
-
Removal of Benzylidene Acetal: The protected disaccharide is treated with a mild acidic solution (e.g., 80% acetic acid) to selectively remove the benzylidene acetal.
-
Hydrogenolysis: The resulting intermediate is dissolved in a mixture of methanol and ethyl acetate. Palladium on carbon (10% Pd/C) is added, and the mixture is stirred under a hydrogen atmosphere. This step removes all benzyl ethers and reduces the azido group to an amine.
-
The final product is purified by size-exclusion chromatography.
Quantitative Data Summary
The following table summarizes the expected yields for each step of the proposed synthesis, based on similar reactions reported in the carbohydrate chemistry literature.
| Step | Reaction | Expected Yield (%) |
| Donor Synthesis | Azide Formation | 85-95 |
| Benzylation | 70-85 | |
| Trichloroacetimidate Formation | 80-90 | |
| Acceptor Synthesis | Benzylidene Acetal Formation | 75-85 |
| Benzylation | 80-90 | |
| Anomeric Acetylation | 90-98 | |
| Glycosylation | Glycosidic Bond Formation | 50-70 |
| Deprotection | Benzylidene Removal | 85-95 |
| Hydrogenolysis & Azide Reduction | 90-98 |
Conceptual Enzymatic Synthesis
An enzymatic approach to the synthesis of GlcN(α1-1α)Man offers the potential for high stereoselectivity and regioselectivity without the need for complex protecting group manipulations. However, the α-1,1-α linkage is rare in nature, and a specific glycosyltransferase for this linkage has not been identified.
A proposed strategy would involve:
-
Enzyme Screening: A broad screening of known glycosyltransferases, particularly those that form α-linkages, could be performed. This would involve using activated sugar donors (e.g., UDP-GlcN) and the mannose acceptor.
-
Enzyme Engineering: A more targeted approach would be the directed evolution or rational design of a known α-glycosyltransferase. By mutating the active site residues, it may be possible to alter the enzyme's acceptor specificity to accommodate the anomeric hydroxyl group of mannose and to catalyze the formation of the desired α-1,1-α linkage.
-
Glycosidase-Catalyzed Synthesis: Some glycosidases can be used in reverse to synthesize glycosidic bonds. Screening α-glucosaminidases or α-mannosidases under high substrate concentrations could potentially lead to the formation of the target disaccharide.
Proposed Enzymatic Workflow
Caption: Conceptual workflow for the enzymatic synthesis of GlcN(α1-1α)Man.
The Biological Significance of a-Linked Glucosamine and N-Acetylglucosamine-Mannose Structures: A Technical Guide
A Note on Nomenclature: The query for "GlcN(α1-1α)Man linkage" describes a chemical structure that is not found in established biological pathways. The α1-1α linkage between two monosaccharides is exceptionally rare in nature. It is plausible that this query contains a typographical variation of more common, biologically crucial linkages involving N-acetylglucosamine (GlcNAc) and mannose (Man). This guide will, therefore, focus on the most pertinent and well-documented of these structures, namely the GlcNAc-P-Man linkage involved in lysosomal targeting and the various GlcNAc-Man linkages that form the backbone of N-glycans.
The GlcNAc-α-1-P-Man Linkage: A Key to Lysosomal Trafficking
A critical alpha-linked structure involving GlcNAc and mannose is the transient GlcNAc-α-1-phosphate-mannose diester. This moiety is the central intermediate in the formation of the mannose-6-phosphate (M6P) tag, a specific signal that directs newly synthesized acid hydrolases to the lysosome.
Biosynthesis and Signaling Pathway
The synthesis of the M6P marker is a two-step process occurring in the cis-Golgi apparatus:
-
Transfer of GlcNAc-1-Phosphate: The enzyme UDP-N-acetylglucosamine:lysosomal enzyme N-acetylglucosamine-1-phosphotransferase (also known as GlcNAc-1-phosphotransferase or GNPT) catalyzes the transfer of GlcNAc-1-phosphate from a UDP-GlcNAc donor to the C6 hydroxyl group of a terminal mannose residue on a high-mannose N-glycan of a lysosomal hydrolase.[1][2][3] This creates a phosphodiester linkage: GlcNAc-α-1-P-6-Man. The GNPT enzyme is a hexamer composed of α, β, and γ subunits, where the α/β subunits contain the catalytic activity and recognize the protein part of the hydrolase, while the γ subunit assists in substrate recognition.[4][5]
-
Uncovering the M6P Marker: A second enzyme, N-acetylglucosamine-1-phosphodiester α-N-acetylglucosaminidase (the "uncovering enzyme"), removes the terminal GlcNAc, exposing the mannose-6-phosphate tag.
The newly formed M6P tag is then recognized by M6P receptors in the trans-Golgi network, which mediates the transport of the hydrolases to the lysosomes.
Clinical Relevance
Defects in the GNPT enzyme lead to the lysosomal storage diseases Mucolipidosis II and III, where lysosomal enzymes are missorted and secreted extracellularly, causing a wide range of severe clinical symptoms.
GlcNAc-Mannose Linkages in N-Glycans
N-linked glycans (N-glycans) are complex carbohydrate structures attached to asparagine residues of proteins. They play fundamental roles in protein folding, stability, trafficking, and cell-cell recognition. The core structure of all N-glycans contains multiple mannose and N-acetylglucosamine residues, and the elaboration of this core creates immense structural diversity.
N-Glycan Biosynthesis and Processing
N-glycan synthesis begins in the endoplasmic reticulum (ER) with the assembly of a lipid-linked oligosaccharide precursor (Glc₃Man₉GlcNAc₂-PP-Dol). This precursor is transferred en bloc to nascent polypeptide chains. Subsequently, the glycan is processed extensively in the ER and Golgi apparatus.
A key step in the diversification from high-mannose to complex and hybrid N-glycans occurs in the medial-Golgi. The enzyme N-acetylglucosaminyltransferase I (MGAT1) adds a GlcNAc residue in a β1-2 linkage to the α1-3 mannose arm of the Man₅GlcNAc₂ core. This initial GlcNAc addition is a prerequisite for the action of α-mannosidase II, which trims further mannose residues, paving the way for the synthesis of complex N-glycans by other glycosyltransferases.
Biological Functions of N-Glycan Structures
The specific arrangement of GlcNAc and mannose residues, along with other monosaccharides, creates epitopes that are recognized by a variety of glycan-binding proteins (lectins). These interactions are crucial for:
-
Immune Recognition: The mannose and GlcNAc structures on pathogens can be recognized by lectins of the innate immune system, such as mannose-binding lectin (MBL) and dendritic cell-specific intercellular adhesion molecule-3-grabbing non-integrin (DC-SIGN).
-
Cell Adhesion: Selectins, a class of lectins involved in cell adhesion, recognize specific sialylated and fucosylated structures built upon N-glycan scaffolds.
-
Protein Quality Control: In the ER, specific high-mannose structures are recognized by chaperones like calnexin and calreticulin, which ensure proper protein folding.
Quantitative Data on Protein-Glycan Interactions
The binding affinity of proteins to carbohydrate ligands is often in the micromolar to millimolar range, reflecting the typically weak but highly specific nature of these interactions. The following table summarizes representative binding affinities for lectins recognizing mannose-containing glycans.
| Lectin | Ligand | Kd (µM) | Technique | Reference |
| Concanavalin A | Methyl-α-D-mannopyranoside | 213 | ITC | |
| Concanavalin A | Manα1-3(Manα1-6)Man | 58 | ITC | |
| Concanavalin A | Manα1-3(Manα1-6)Manβ1-4GlcNAcβ1-4GlcNAc | 4.3 | ITC | |
| DC-SIGN | High-mannose N-glycans | 1 - 100 | Various | General Literature |
| Mannose-Binding Lectin (MBL) | Mannose | ~5000 (IC₅₀) | SPR |
Kd: Dissociation constant. A lower Kd indicates higher affinity. ITC: Isothermal Titration Calorimetry. SPR: Surface Plasmon Resonance. IC₅₀: Half maximal inhibitory concentration.
Experimental Protocols
The study of protein-glycan interactions relies on a variety of biophysical techniques. Below are detailed methodologies for three key experimental approaches.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy ΔH and entropy ΔS) of an interaction.
Methodology:
-
Sample Preparation:
-
Dialyze the protein (e.g., a lectin) and the carbohydrate ligand extensively against the same buffer to minimize heats of dilution. A common buffer is phosphate-buffered saline (PBS) or Tris-buffered saline (TBS) at a physiological pH.
-
Determine the concentrations of the protein and ligand accurately using methods like UV-Vis spectroscopy (for protein) and quantitative NMR or dry weight (for carbohydrate).
-
Degas both solutions immediately before the experiment to prevent air bubbles in the calorimeter.
-
-
ITC Experiment:
-
Load the protein solution (typically 10-100 µM) into the sample cell of the calorimeter.
-
Load the carbohydrate solution (typically 10-20 times the protein concentration) into the injection syringe.
-
Set the experimental parameters, including cell temperature (e.g., 25°C), stirring speed, and injection volume (e.g., 2-10 µL per injection).
-
Perform an initial injection, followed by a series of injections (e.g., 20-30) with sufficient spacing to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat change for each injection peak.
-
Subtract the heat of dilution, determined from a control experiment where the ligand is injected into buffer alone.
-
Fit the resulting binding isotherm (heat change vs. molar ratio) to a suitable binding model (e.g., one-site binding model) to extract Kd, n, and ΔH. The binding free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique used to monitor biomolecular interactions in real-time. It measures changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand.
Methodology:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Select a sensor chip appropriate for the ligand (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface of the chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the ligand (e.g., a glycoprotein containing mannose residues) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote pre-concentration. The primary amines of the ligand will form covalent amide bonds with the activated surface.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Binding Analysis:
-
Equilibrate the chip with a running buffer (e.g., HBS-EP buffer).
-
Inject the analyte (e.g., a lectin) at various concentrations over the ligand-immobilized surface and a reference flow cell (for background subtraction).
-
Monitor the association phase in real-time as the analyte binds to the ligand.
-
Switch back to the running buffer to monitor the dissociation phase.
-
-
Data Analysis:
-
The binding data is recorded as a sensorgram (response units vs. time).
-
Globally fit the association and dissociation curves from multiple analyte concentrations to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
The equilibrium dissociation constant (Kd) is calculated as kd/ka.
-
Glycan Array Analysis
Glycan arrays are high-throughput tools for screening the binding specificity of proteins against a large library of printed carbohydrate structures.
Methodology:
-
Array Blocking and Sample Incubation:
-
Rehydrate and block the glycan array slide with a suitable blocking buffer (e.g., TSM buffer with 1% BSA) to prevent non-specific binding.
-
Incubate the array with the glycan-binding protein of interest, which is typically fluorescently labeled or tagged (e.g., with biotin or a His-tag). The incubation is usually performed in a humidified chamber for 1 hour at room temperature.
-
-
Washing and Detection:
-
Wash the slide extensively with wash buffer (e.g., TSM with 0.05% Tween-20) to remove unbound protein.
-
If the protein is tagged, incubate the slide with a fluorescently labeled secondary detection reagent (e.g., fluorescently labeled streptavidin for a biotinylated protein).
-
Wash the slide again to remove the excess detection reagent.
-
-
Scanning and Data Analysis:
-
Dry the slide by centrifugation.
-
Scan the array using a microarray scanner at the appropriate wavelength.
-
Use specialized software to quantify the fluorescence intensity of each spot. The intensity is proportional to the amount of protein bound to each specific glycan.
-
The results provide a detailed profile of the glycan-binding specificity of the protein.
-
References
- 1. UDP-N-acetylglucosamine:glycoprotein N-acetylglucosamine-1-phosphotransferase. Proposed enzyme for the phosphorylation of the high mannose oligosaccharide units of lysosomal enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-acetylglucosamine-1-phosphate transferase - Wikipedia [en.wikipedia.org]
- 3. Expression of Tailored α-N-Acetylglucosaminidase in Escherichia coli for Synthesizing Mannose-6-Phosphate on N-Linked Oligosaccharides of Lysosomal Enzymes [mdpi.com]
- 4. Functions of the alpha, beta, and gamma subunits of UDP-GlcNAc:lysosomal enzyme N-acetylglucosamine-1-phosphotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
Unveiling Novel Glycan Architectures: A Technical Guide to the Discovery and Characterization of GlcN(α1-1α)Man in Natural Glycoproteins
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the systematic approach to identifying and characterizing novel disaccharides in natural glycoproteins, using the hypothetical discovery of GlcN(α1-1α)Man as an illustrative case study.
The field of glycobiology is continually advancing, with new and unusual glycan structures being discovered that challenge our understanding of protein function and cellular processes. The identification of a novel disaccharide, such as the hypothetical Glucosamine(α1-1α)Mannose (GlcN(α1-1α)Man), within a natural glycoprotein would represent a significant finding. This guide provides a detailed framework for the discovery, isolation, and complete structural elucidation of such a rare glycan, from initial glycoprotein purification to the definitive characterization of its unique trehalose-type linkage.
Introduction: The Significance of Novel Glycan Discovery
Glycosylation, the enzymatic attachment of carbohydrates to proteins, is a fundamental post-translational modification that profoundly influences protein folding, stability, trafficking, and function. While common N-linked and O-linked glycan structures are well-documented, the potential for undiscovered, functionally significant saccharide motifs remains. The hypothetical GlcN(α1-1α)Man disaccharide, with its unusual non-reducing α-anomeric linkage between glucosamine and mannose, would represent a new class of glycan structure with potentially unique biological roles. Its discovery would necessitate a rigorous and systematic analytical approach.
Experimental Workflow for Novel Disaccharide Discovery
The process of identifying and characterizing a novel disaccharide like GlcN(α1-1α)Man involves a multi-stage workflow, beginning with the isolation of the glycoprotein of interest and culminating in the detailed structural analysis of the released glycan.
Caption: A generalized experimental workflow for the discovery and characterization of a novel disaccharide from a natural glycoprotein.
Detailed Experimental Protocols
Glycoprotein Purification
The initial and critical step is to obtain a highly purified glycoprotein sample.
Protocol 1: Immunoaffinity and Size-Exclusion Chromatography
-
Sample Preparation: Homogenize tissue or lyse cells in a buffer containing protease inhibitors.
-
Immunoaffinity Chromatography: Incubate the lysate with an antibody specific to the target glycoprotein immobilized on a solid support (e.g., agarose beads).
-
Elution: Elute the bound glycoprotein using a low pH buffer or a competitive ligand.
-
Neutralization: Immediately neutralize the eluted fraction with a suitable buffer.
-
Size-Exclusion Chromatography (SEC): Further purify the glycoprotein by SEC to separate it from any remaining contaminants and antibody fragments.
-
Purity Assessment: Analyze the purity of the glycoprotein by SDS-PAGE and Western blotting.
Glycan Release
Once purified, the glycans must be cleaved from the protein backbone.
Protocol 2: Enzymatic Release of N-linked Glycans
-
Denaturation: Denature the purified glycoprotein (e.g., by heating with a surfactant like RapiGest SF).[1]
-
Enzymatic Digestion: Incubate the denatured glycoprotein with Peptide-N-Glycosidase F (PNGase F) overnight at 37°C. PNGase F cleaves the bond between the innermost GlcNAc and the asparagine residue.[2][3]
-
Separation: Separate the released N-glycans from the protein/peptides using a C18 solid-phase extraction (SPE) cartridge.[3]
Protocol 3: Chemical Release of O-linked Glycans
-
Reductive β-elimination: Treat the glycoprotein with an alkaline sodium borohydride solution. This cleaves the O-glycosidic bond and reduces the newly formed reducing end to an alditol, preventing "peeling" reactions.[4]
-
Desalting: Neutralize the reaction with acid and remove borate salts.
Structural Elucidation by Mass Spectrometry
Mass spectrometry is a powerful tool for determining the composition and sequence of glycans.
Protocol 4: LC-MS/MS Analysis of Released Glycans
-
Derivatization (Optional but Recommended): To improve ionization efficiency and obtain more informative fragmentation, derivatize the released glycans. Permethylation is a common method that methylates all free hydroxyl and N-acetyl groups.
-
Chromatographic Separation: Separate the derivatized glycans using liquid chromatography, typically with a graphitized carbon or HILIC column.
-
Mass Spectrometry: Analyze the eluted glycans using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in positive ion mode.
-
Tandem MS (MS/MS): Select the ion corresponding to the mass of the putative GlcN(α1-1α)Man disaccharide for fragmentation by collision-induced dissociation (CID). The fragmentation pattern will reveal the sequence of monosaccharides.
Definitive Structure Determination by NMR Spectroscopy
While MS can provide strong evidence for the composition and sequence, Nuclear Magnetic Resonance (NMR) spectroscopy is essential for unambiguously determining the linkage positions and anomeric configurations (α or β).
Protocol 5: 2D NMR Analysis of the Purified Disaccharide
-
Purification: Purify the novel disaccharide from the mixture of released glycans using HPLC.
-
Sample Preparation: Dissolve the purified disaccharide in D₂O.
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify the anomeric protons. The chemical shift and coupling constants of these protons provide initial clues about the anomeric configuration.
-
2D COSY (Correlation Spectroscopy): Identify the spin systems of the individual monosaccharide residues.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlate each proton with its directly attached carbon.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Identify long-range (2-3 bond) correlations between protons and carbons. A key HMBC correlation between the anomeric proton of glucosamine (H1) and the anomeric carbon of mannose (C1), and vice-versa, would confirm the 1-1 linkage.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identify through-space correlations between protons. For an α-anomeric linkage, a NOE between the anomeric proton and protons on the same face of the adjacent sugar ring would be expected.
Data Presentation and Interpretation
Mass Spectrometry Data
The discovery of a novel disaccharide would be supported by the following mass spectrometry data, which should be presented in a clear, tabular format.
| Analytical Parameter | Expected Value for [GlcN(α1-1α)Man + H]⁺ | Interpretation |
| Monoisotopic Mass | 343.1398 m/z | Corresponds to the elemental composition C₁₂H₂₃N₁O₁₀⁺. |
| MS/MS Fragments (CID) | Y- and B-ions corresponding to GlcN and Man | Confirms the monosaccharide composition. |
| Cross-ring Fragments | Specific cross-ring cleavages | Can provide information about linkage position. |
NMR Spectroscopy Data
The definitive structural proof comes from NMR data. Key parameters for the hypothetical GlcN(α1-1α)Man disaccharide are presented below.
| NMR Parameter | Expected Observation for GlcN(α1-1α)Man | Interpretation |
| ¹H Chemical Shift (Anomeric) | δ > 5.0 ppm for both H1 protons | Consistent with α-anomeric configurations. |
| ¹J(C1,H1) Coupling Constant | ~170 Hz for both anomeric positions | Confirms α-anomeric configuration. |
| HMBC Correlation | H1 (GlcN) to C1 (Man) AND H1 (Man) to C1 (GlcN) | Unambiguously confirms the 1-1 linkage. |
| NOESY Correlation | H1 (GlcN) to H2 (GlcN) and H1 (Man) to H2 (Man) | Provides further evidence for the α-anomeric configurations. |
Signaling Pathways and Logical Relationships
The discovery of a novel glycan structure would immediately raise questions about its biological significance. The following diagram illustrates a hypothetical signaling pathway that could be investigated.
Caption: A hypothetical signaling pathway initiated by the binding of a glycoprotein containing the novel GlcN(α1-1α)Man disaccharide to a specific cell surface receptor.
Conclusion
The discovery of a novel glycan structure like GlcN(α1-1α)Man in a natural glycoprotein would be a significant advancement in glycobiology. While this specific disaccharide remains hypothetical, the experimental framework outlined in this technical guide provides a robust and comprehensive roadmap for the identification and characterization of any new and unusual glycan structures. The meticulous application of modern analytical techniques, particularly mass spectrometry and NMR spectroscopy, is paramount to unveiling the full diversity of the glycome and understanding its intricate role in health and disease. This knowledge is crucial for the development of novel diagnostics and therapeutics.
References
The Enzymatic Cornerstone of GlcNAc(α1-1α)Man Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The unique α,α-1,1-glycosidic bond between N-acetylglucosamine (GlcNAc) and mannose, forming GlcNAc(α1-1α)Man, represents a fascinating area of glycobiology with potential implications in antibiotic development. This disaccharide, a trehalose analogue, has been identified as a natural product of certain Streptomyces species, exhibiting antibiotic properties. This technical guide provides an in-depth exploration of the enzymatic basis of GlcNAc(α1-1α)Man formation, focusing on the responsible glycosyltransferases, their catalytic mechanisms, and the experimental protocols for their study.
Introduction to GlcNAc(α1-1α)Man and its Significance
The GlcNAc(α1-1α)Man disaccharide is structurally analogous to trehalose (α-D-glucopyranosyl-(1,1)-α-D-glucopyranoside), a non-reducing sugar known for its remarkable stabilizing properties. The α,α-1,1 linkage in trehalose is formed between the anomeric carbons of two glucose units. In GlcNAc(α1-1α)Man, one of these glucose units is replaced by N-acetylglucosamine and the other by mannose. This structural variation is of significant interest due to the observed antibiotic activity of naturally produced GlcNAc(α1-1α)Man from certain strains of Streptomyces[1]. Understanding the enzymatic machinery responsible for its synthesis is crucial for harnessing its therapeutic potential and for the development of novel antimicrobial agents.
The Key Enzyme Family: Trehalose Synthases (TreS)
The formation of the α,α-1,1-glycosidic bond is catalyzed by a class of enzymes known as trehalose synthases (TreS, EC 5.4.99.16). These enzymes are typically involved in the reversible isomerization of maltose to trehalose. However, several trehalose synthases from various organisms have demonstrated broad substrate specificity, capable of utilizing alternative donor and acceptor sugars to produce a range of trehalose analogues[1][2].
The synthesis of GlcNAc(α1-1α)Man is hypothesized to be carried out by a specialized trehalose synthase or a related glycosyltransferase found in Streptomyces. This enzyme would likely catalyze the transfer of a GlcNAc moiety from an activated donor, such as UDP-GlcNAc, to a mannose acceptor, or a mannose moiety from a donor like GDP-mannose to a GlcNAc acceptor.
While the specific enzyme from Streptomyces responsible for GlcNAc(α1-1α)Man synthesis has yet to be fully characterized in the literature, the broader family of trehalose synthases provides a solid foundation for understanding its potential mechanism and for developing assays to identify and characterize it.
Biosynthetic Pathway of GlcNAc(α1-1α)Man
The proposed biosynthetic pathway for GlcNAc(α1-1α)Man in Streptomyces involves a glycosyltransferase, likely a trehalose synthase, that utilizes activated sugar nucleotides as precursors. The pathway can be depicted as follows:
This pathway highlights the central role of a trehalose synthase-like enzyme in coupling UDP-GlcNAc and mannose to form the final product.
Quantitative Data on Related Trehalose Synthases
While specific kinetic data for the enzyme synthesizing GlcNAc(α1-1α)Man is not yet available, data from characterized trehalose synthases with broad substrate specificities can provide valuable insights. The following table summarizes the kinetic parameters of a trehalose synthase from Deinococcus geothermalis, which demonstrates the enzyme's affinity for its primary substrate, maltose.
| Enzyme Source | Substrate | Km (mM) | Vmax (μmol/min/mg) | Optimal pH | Optimal Temp. (°C) | Reference |
| Deinococcus geothermalis | Maltose | 170 | Not Reported | 7.5 | 30 | [3] |
| Deinococcus geothermalis (His₆-tagged) | Maltose | 254 | Not Reported | 7.5 | 30 | [3] |
Table 1: Kinetic parameters of a characterized trehalose synthase.
Experimental Protocols
This section details the methodologies for the expression, purification, and characterization of a trehalose synthase, which can be adapted for the study of the GlcNAc(α1-1α)Man-synthesizing enzyme.
Recombinant Expression and Purification of Trehalose Synthase
The following workflow outlines the general steps for obtaining a purified trehalose synthase enzyme.
Protocol:
-
Gene Identification and Cloning: Identify the putative trehalose synthase gene from the Streptomyces species of interest through genome mining. Amplify the gene using PCR and clone it into an appropriate expression vector, such as pET with a polyhistidine tag for purification.
-
Expression in E. coli: Transform the expression vector into a suitable E. coli host strain (e.g., BL21(DE3)). Grow the cells in a suitable medium (e.g., LB broth) at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue cultivation at a lower temperature (e.g., 16-25°C) overnight.
-
Cell Lysis and Lysate Preparation: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM sodium phosphate, pH 7.0, 300 mM NaCl, 10 mM imidazole) and lyse the cells by sonication on ice.
-
Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM). Elute the bound protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).
-
Buffer Exchange and Analysis: Dialyze the purified protein against a storage buffer (e.g., 50 mM sodium phosphate, pH 7.0, 150 mM NaCl, 10% glycerol). Analyze the purity of the enzyme by SDS-PAGE.
Trehalose Synthase Activity Assay
The activity of the trehalose synthase can be determined by measuring the formation of the product, GlcNAc(α1-1α)Man, over time.
Reaction Mixture:
-
50 mM Sodium Phosphate Buffer (pH 7.0)
-
100 mM UDP-GlcNAc (donor substrate)
-
100 mM Mannose (acceptor substrate)
-
10 mM MgCl₂ (cofactor, if required)
-
Purified enzyme (e.g., 0.1 mg/mL)
Protocol:
-
Prepare the reaction mixture in a microcentrifuge tube.
-
Initiate the reaction by adding the enzyme.
-
Incubate the reaction at the optimal temperature (e.g., 37°C) for a defined period (e.g., 10-60 minutes).
-
Stop the reaction by boiling for 5-10 minutes.
-
Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) or other analytical techniques.
Product Analysis by HPLC
Method:
-
Column: A carbohydrate analysis column (e.g., an amino-based column).
-
Mobile Phase: Acetonitrile/water gradient.
-
Detection: Refractive Index Detector (RID).
-
Quantification: Compare the peak area of the product with a standard curve of known concentrations of GlcNAc(α1-1α)Man (if available) or by quantifying the decrease in substrate concentration.
Alternative Enzymatic Route: The Phosphotransferase-Phosphatase Pathway
An alternative, though currently hypothetical, pathway for GlcNAc(α1-1α)Man formation could involve a two-step process. This pathway is inspired by the synthesis of the mannose-6-phosphate targeting signal for lysosomal enzymes.
In this proposed pathway, a GlcNAc-1-phosphotransferase would first catalyze the formation of a GlcNAc-α-1-P-Man intermediate. Subsequently, a phosphatase would remove the phosphate group to yield the final GlcNAc(α1-1α)Man product. While there is no direct evidence for this pathway leading to the specific disaccharide, the existence of GlcNAc-1-phosphotransferases that act on mannose makes it a plausible area for future investigation.
Conclusion and Future Directions
The enzymatic basis for the formation of GlcNAc(α1-1α)Man is an emerging field of study with significant potential. The identification of this compound as a natural antibiotic from Streptomyces highlights the importance of elucidating its biosynthetic pathway. While a specific trehalose synthase-like enzyme is the most probable catalyst, further research is required to isolate, purify, and characterize this enzyme. The protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to embark on this exciting area of glycobiology. Future work should focus on the identification of the gene cluster responsible for the synthesis of this antibiotic in Streptomyces, which will undoubtedly lead to the discovery of the key glycosyltransferase and pave the way for its biotechnological production and the development of novel therapeutics.
References
- 1. Trehalose-P synthase of mycobacteria: its substrate specificity is affected by polyanions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic Analysis of Trehalose Synthase from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the polyhistidine tag on kinetics and other properties of trehalose synthase from Deinococcus geothermalis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of N-acetylglucosamine-1-phosphate in Protein Glycosylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein glycosylation, the enzymatic addition of carbohydrates to proteins, is a fundamental post-translational modification that profoundly influences protein folding, stability, trafficking, and function. A critical glycosylation event in eukaryotes is the formation of the mannose-6-phosphate (M6P) tag on lysosomal hydrolases. This tag acts as a specific signal for sorting and trafficking these enzymes to the lysosome, the primary degradative compartment of the cell. The initial and committing step in the synthesis of the M6P marker is the transfer of N-acetylglucosamine-1-phosphate (GlcNAc-1-P) from UDP-GlcNAc to a mannose residue on the N-linked glycans of newly synthesized lysosomal enzymes. This reaction is catalyzed by the enzyme UDP-N-acetylglucosamine:lysosomal enzyme N-acetylglucosamine-1-phosphotransferase (GlcNAc-1-phosphotransferase or GNPT).
This technical guide provides a comprehensive overview of the role of GlcNAc-1-phosphate transfer to mannose in protein glycosylation, focusing on the biosynthesis of precursors, the enzymatic machinery, regulatory mechanisms, and its implication in human disease. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers and professionals in the fields of cell biology, glycobiology, and drug development.
Biosynthesis of Precursors
The substrates for the GlcNAc-1-phosphotransferase reaction are UDP-N-acetylglucosamine (UDP-GlcNAc) and N-linked high-mannose oligosaccharides on lysosomal proenzymes.
UDP-N-acetylglucosamine (UDP-GlcNAc)
UDP-GlcNAc is a key metabolite synthesized through the hexosamine biosynthesis pathway (HBP). This pathway integrates glucose, glutamine, acetyl-CoA, and UTP, reflecting the cell's nutritional status[1]. The concentration of UDP-GlcNAc is a critical determinant of the extent of glycosylation reactions, including the activity of GNPT[1]. Cellular levels of UDP-GlcNAc can vary depending on the cell type and metabolic state[2].
High-Mannose N-Glycans
Lysosomal enzymes, like other glycoproteins destined for the secretory pathway, are co-translationally modified in the endoplasmic reticulum (ER) with a pre-assembled oligosaccharide precursor, Glc3Man9GlcNAc2, transferred from a dolichol phosphate carrier to specific asparagine residues[3]. Following initial processing in the ER, which includes the removal of glucose and some mannose residues, the high-mannose N-glycans become substrates for GNPT in the cis-Golgi[3].
The Mannose-6-Phosphate (M6P) Pathway
The M6P pathway is the primary mechanism for targeting soluble lysosomal enzymes to the lysosome in vertebrates. This pathway involves a series of sequential steps that ensure the selective tagging and transport of these hydrolases.
-
Recognition and Phosphorylation in the Golgi: In the cis-Golgi, GNPT recognizes a specific protein determinant on the surface of lysosomal hydrolases, distinguishing them from other glycoproteins. GNPT then catalyzes the transfer of GlcNAc-1-phosphate from UDP-GlcNAc to the 6-hydroxyl group of one or more mannose residues on the high-mannose N-glycans of the lysosomal enzyme.
-
Uncovering of the M6P Signal: A second enzyme, N-acetylglucosamine-1-phosphodiester α-N-acetylglucosaminidase, also known as the "uncovering enzyme," removes the GlcNAc residue, exposing the M6P tag.
-
Binding to M6P Receptors: In the trans-Golgi network (TGN), the newly formed M6P tag is recognized by M6P receptors (MPRs).
-
Vesicular Transport: The lysosomal hydrolase-MPR complexes are then packaged into clathrin-coated vesicles that bud from the TGN and are transported to the late endosomes.
-
Dissociation and Receptor Recycling: The acidic environment of the late endosome causes the dissociation of the lysosomal hydrolase from the MPR. The MPR is then recycled back to the TGN for further rounds of transport.
-
Delivery to the Lysosome: The late endosome eventually matures into or fuses with a lysosome, delivering the active hydrolases to their final destination.
The Key Enzyme: GlcNAc-1-Phosphotransferase (GNPT)
GNPT is a large, multisubunit enzyme complex located in the Golgi apparatus. In humans, it is a hexamer composed of two α, two β, and two γ subunits (α2β2γ2), encoded by the GNPTAB and GNPTG genes, respectively. The α and β subunits are derived from a common precursor protein and form the catalytic core, while the γ subunit plays a regulatory role.
The α/β subunits are responsible for recognizing the protein determinant on lysosomal enzymes and contain the catalytic site for the transfer of GlcNAc-1-phosphate. The γ subunit enhances the phosphorylation of a subset of lysosomal enzymes.
Quantitative Data
The activity of GlcNAc-1-phosphotransferase and the availability of its substrates are critical for efficient lysosomal targeting. The following table summarizes key quantitative parameters.
| Parameter | Value | Substrate/Condition | Organism/System | Reference |
| Enzyme Kinetics (Soluble, Truncated Human GNPT) | ||||
| kcat | 22-fold > full-length | α-methyl-mannoside | Human (recombinant) | |
| kcat | 13-fold > full-length | 2-α-mannobiose | Human (recombinant) | |
| kcat | 9-fold > full-length | Man9GlcNAc2 | Human (recombinant) | |
| Enzyme Kinetics (Wild-type GNPT) | ||||
| Apparent Km | ~40 mM | α-methyl d-mannoside | Human (HEK293 cells) | |
| Apparent Km | ~25 µM | Cathepsin D | Human (HEK293 cells) | |
| Apparent Km | ~25 µM | α-iduronidase | Human (HEK293 cells) | |
| Substrate Concentrations | ||||
| UDP-GlcNAc | 60 - 520 pmol/106 cells | Various cultured mammalian cells | Mammalian | |
| UDP-GlcNAc | ~100 µM (intracellular) | B16 melanoma cells | Mouse | |
| UDP-GlcNAc | < 1 mM (intra-Golgi estimate) | B16 melanoma cells | Mouse | |
| D-Mannose | 40 - 80 µM | Plasma | Human | |
| D-Mannose | ~0.3 mM (in Golgi lumen) | HeLa cells | Human |
Experimental Protocols
GlcNAc-1-Phosphotransferase (GNPT) Activity Assay
This protocol describes a radiometric assay to measure the activity of GNPT in cell lysates using a simple sugar acceptor, α-methyl-mannoside (αMM).
Materials:
-
Cell lysate containing GNPT
-
Reaction Buffer (50 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 10 mM MnCl₂, 2 mg/ml BSA)
-
α-methyl-mannoside (αMM)
-
UDP-[³H]GlcNAc (radiolabeled donor substrate)
-
QAE-Sephadex column
-
Wash Buffer (2 mM Tris base)
-
Elution Buffer (30 mM NaCl in 2 mM Tris base)
-
Scintillation cocktail and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the cell lysate, reaction buffer, αMM, and UDP-[³H]GlcNAc.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1 hour).
-
Termination: Stop the reaction by adding an excess of cold EDTA solution.
-
Chromatographic Separation:
-
Apply the reaction mixture to a QAE-Sephadex column equilibrated with wash buffer.
-
Wash the column extensively with wash buffer to remove unincorporated UDP-[³H]GlcNAc.
-
Elute the product, [³H]GlcNAc-P-αMM, with the elution buffer.
-
-
Quantification:
-
Collect the eluate fractions.
-
Add scintillation cocktail to each fraction and measure the radioactivity using a scintillation counter.
-
Calculate the amount of product formed based on the specific activity of the UDP-[³H]GlcNAc.
-
Mass Spectrometry Analysis of M6P-Glycoproteins
Mass spectrometry-based proteomics is a powerful tool for identifying and quantifying M6P-containing glycoproteins.
General Workflow:
-
Enrichment of M6P-Glycoproteins:
-
Cell or tissue lysates are prepared.
-
M6P-containing glycoproteins are affinity-purified using immobilized M6P receptors or through techniques like Fe³⁺-IMAC chromatography that enriches for phosphopeptides, including M6P-glycopeptides.
-
-
Proteolytic Digestion:
-
The enriched glycoproteins are digested with a protease (e.g., trypsin) to generate peptides.
-
-
LC-MS/MS Analysis:
-
The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
-
During MS/MS, specific fragment ions characteristic of M6P-glycopeptides can be used for their identification and characterization.
-
-
Data Analysis:
-
The MS/MS spectra are searched against a protein sequence database to identify the proteins and the sites of M6P modification.
-
Quantitative analysis can be performed to compare the abundance of M6P-glycoproteins between different samples.
-
Role in Disease
Defects in the M6P pathway lead to a group of rare, inherited metabolic disorders known as lysosomal storage diseases.
-
Mucolipidosis II (I-cell disease) and Mucolipidosis III (Pseudo-Hurler polydystrophy): These severe disorders are caused by mutations in the GNPTAB gene, leading to a deficiency or absence of GNPT activity. As a result, lysosomal enzymes are not properly tagged with M6P and are secreted from the cell instead of being delivered to the lysosome. This leads to the accumulation of undigested macromolecules within lysosomes, causing progressive damage to multiple organs and tissues.
-
Mucolipidosis III gamma: This is a milder form caused by mutations in the GNPTG gene, affecting the γ-subunit of the GNPT complex.
Future Directions
The study of GlcNAc-1-phosphate transfer and the M6P pathway continues to be an active area of research with several promising future directions:
-
Development of Enzyme Replacement Therapies (ERT): For many lysosomal storage diseases, ERT is a therapeutic option. Enhancing the M6P content of recombinant lysosomal enzymes could improve their uptake by target cells and increase therapeutic efficacy.
-
Small Molecule Modulators of GNPT Activity: The development of small molecules that can modulate GNPT activity could offer novel therapeutic strategies for lysosomal storage diseases.
-
Understanding the Full Scope of M6P-Targeted Proteins: Further proteomic studies are needed to identify the complete repertoire of proteins that are modified with M6P and to understand their physiological roles.
-
Elucidating the Structural Basis of Substrate Recognition: High-resolution structural studies of the GNPT complex in association with its lysosomal enzyme substrates will provide deeper insights into the mechanism of substrate recognition and catalysis, which could aid in the rational design of therapeutics.
This technical guide has provided a detailed overview of the critical role of GlcNAc-1-phosphate transfer to mannose in protein glycosylation. The M6P pathway, initiated by the action of GNPT, is essential for the proper functioning of lysosomes and overall cellular health. A thorough understanding of the molecular mechanisms underlying this pathway is crucial for the development of effective therapies for lysosomal storage diseases and for advancing our knowledge of fundamental cellular processes.
References
- 1. The Beginner’s Guide to O-GlcNAc: From Nutrient Sensitive Pathway Regulation to Its Impact on the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (PDF) Engineering of GlcNAc-1-Phosphotransferase for [research.amanote.com]
- 3. Structure of the human GlcNAc-1-phosphotransferase αβ subunits reveals regulatory mechanism for lysosomal enzyme glycan phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Conformational Analysis of the GlcNAc(α1-1α)Man Glycosidic Bond: A Technical Guide
Abstract: The three-dimensional structure of oligosaccharides is pivotal to their biological function, governing interactions with proteins and other biomolecules. The conformational preferences of the glycosidic linkage are a primary determinant of this structure. This technical guide provides an in-depth analysis of the conformational properties of the α-glucosaminyl-(1→1)-α-mannopyranoside (GlcNAc(α1-1α)Man) glycosidic bond. Due to the limited availability of direct experimental data for this specific linkage, this guide synthesizes information from analogous α,α-(1→1) linked disaccharides, such as trehalose and its amino derivatives, alongside established experimental and computational methodologies. This document is intended for researchers, scientists, and professionals in the field of glycobiology and drug development.
Introduction to Glycosidic Bond Conformation
The spatial orientation of two monosaccharide units is defined by the torsion angles around the glycosidic bond. For the GlcNAc(α1-1α)Man linkage, these are the phi (φ) and psi (ψ) dihedral angles. The φ angle is defined by the atom sequence O5'-C1'-O1-C1, and the ψ angle by C1'-O1-C1-O5. The inherent flexibility of these linkages allows the disaccharide to adopt various conformations in solution, with certain orientations being energetically more favorable.
The conformational equilibrium is influenced by several factors, including:
-
The Anomeric Effect: A stereoelectronic effect that favors the axial orientation of the anomeric substituent.
-
The Exo-anomeric Effect: An extension of the anomeric effect that influences the conformation around the C1-O bond of the glycosidic linkage.
-
Steric Hindrance: Repulsive forces between bulky substituents on the monosaccharide rings.
-
Intramolecular Hydrogen Bonding: Non-covalent interactions between hydroxyl and amino groups that can stabilize specific conformations.
-
Solvent Effects: Interactions with the surrounding solvent molecules that can influence the conformational landscape.
Understanding the conformational preferences of the GlcNAc(α1-1α)Man linkage is crucial for elucidating its role in biological systems and for the rational design of glycomimetics and therapeutics.
Methodologies for Conformational Analysis
A combination of experimental and computational techniques is employed to characterize the conformational landscape of glycosidic bonds.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for studying the conformation of molecules in solution.
-
Nuclear Overhauser Effect (NOE) Measurements: NOE data provides information about through-space distances between protons. For the GlcNAc(α1-1α)Man linkage, inter-residue NOEs between the anomeric proton of the GlcNAc residue (H1') and protons on the Man residue (e.g., H1) are indicative of the relative orientation of the two rings and can be used to restrain the φ and ψ angles.
-
Protocol for 2D ROESY/NOESY:
-
Dissolve the purified GlcNAc(α1-1α)Man sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-10 mM.
-
Acquire a series of 2D ROESY or NOESY spectra at a high-field NMR spectrometer (e.g., 600 MHz or above) with varying mixing times (e.g., 100-500 ms).
-
Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Integrate the cross-peaks corresponding to inter-residue proton pairs.
-
Convert the NOE volumes to distance restraints using the isolated spin-pair approximation, with a known intra-residue distance (e.g., H1'-H2' of GlcNAc) as a reference.
-
-
-
Scalar (J) Coupling Constants: Three-bond J-couplings (³J) across the glycosidic linkage, such as ³J(H1',C1) and ³J(C1',H1), are dependent on the dihedral angles φ and ψ, respectively, according to Karplus-type relationships.
-
Protocol for Measuring Trans-glycosidic ³J(H,C) Couplings:
-
Prepare a sample of the disaccharide as described for NOE measurements.
-
Acquire a 2D heteronuclear multiple-bond correlation (HMBC) or a quantitative J-resolved HMBC experiment.
-
Extract the values of the trans-glycosidic coupling constants from the cross-peak fine structure.
-
-
X-ray Crystallography: Provides a high-resolution, static picture of the molecule's conformation in the solid state. This can reveal low-energy conformations that may also be present in solution.
Computational Methods
Molecular Dynamics (MD) Simulations provide a dynamic view of the conformational landscape by simulating the movement of atoms over time.
-
Protocol for MD Simulation:
-
Build an initial 3D model of the GlcNAc(α1-1α)Man molecule.
-
Select an appropriate force field optimized for carbohydrates (e.g., GLYCAM, CHARMM36).
-
Solvate the molecule in a periodic box of explicit water molecules.
-
Perform energy minimization to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the system under constant pressure and temperature (NPT ensemble).
-
Run a production simulation for a sufficient length of time (e.g., hundreds of nanoseconds to microseconds) to adequately sample the conformational space.
-
Analyze the trajectory to determine the populations of different conformers, free energy landscapes, and other dynamic properties.
-
Quantum Mechanics (QM) Calculations: Can be used to generate high-accuracy potential energy surfaces for the glycosidic linkage, although they are computationally expensive.
Quantitative Conformational Data (from Analogous Systems)
| Disaccharide | Method | φ (°) | ψ (°) | Population (%) | Reference System |
| Trehalose | MD Simulation | ~60 | ~60 | Major | Glc(α1-1α)Glc |
| Trehalose | MD Simulation | ~60 | ~180 | Minor | Glc(α1-1α)Glc |
| Trehalose | MD Simulation | ~180 | ~60 | Minor | Glc(α1-1α)Glc |
| Trehalosamine | NMR (inferred) | ~50-70 | ~50-70 | Major | GlcN(α1-1α)Glc |
Note: The values presented are approximate and serve as a guide. The actual conformational distribution of GlcNAc(α1-1α)Man may vary due to the presence of the N-acetyl group on the glucosamine residue and the different stereochemistry of the mannose unit.
Visualization of Concepts and Workflows
Diagrams are provided to illustrate key concepts and experimental workflows in conformational analysis.
The Elusive Disaccharide: A Pivot to Established Glycan Biomarkers in Lysosomal Storage Disorders
A technical guide for researchers, scientists, and drug development professionals on the identification and analysis of disaccharide and oligosaccharide biomarkers in the context of lysosomal storage disorders, prompted by an inquiry into GlcN(α1-1α)Man.
Initial searches for the specific disaccharide GlcN(α1-1α)Man did not yield specific information on its role as a biomarker in existing scientific literature. This suggests that this particular linkage may be exceptionally rare, novel, or described under different nomenclature. However, the core of the inquiry points to a critical and expanding area of clinical research: the use of complex carbohydrates as biomarkers for disease.
This guide pivots to a well-established and highly relevant application of this concept: the role of disaccharides and other oligosaccharides as crucial biomarkers for the diagnosis and monitoring of Lysosomal Storage Disorders (LSDs). LSDs are a group of over 70 inherited metabolic disorders caused by defects in lysosomal function, often a deficiency in a specific enzyme required for the degradation of macromolecules. This enzymatic block leads to the accumulation of undegraded or partially degraded substrates, including oligosaccharides and disaccharides, which are then often excreted in the urine.[1][2][3][4]
Introduction to Oligosaccharides as Biomarkers for LSDs
In many LSDs, particularly the glycoproteinoses, the catabolism of N-linked glycans is impaired. This leads to the lysosomal accumulation and subsequent urinary excretion of a heterogeneous mixture of oligosaccharides. The specific structures of these accumulating glycans are directly related to the underlying enzymatic defect, making them highly specific biomarkers.[1] For example, in α-mannosidosis, mannose-containing oligosaccharides accumulate, while in fucosidosis, fucose-containing structures are prevalent. The identification and quantification of these urinary oligosaccharides are fundamental for the diagnosis and can also be used to monitor the efficacy of therapies like enzyme replacement therapy (ERT).
Quantitative Data on Disaccharide/Oligosaccharide Biomarkers in Selected LSDs
The following table summarizes representative urinary oligosaccharide biomarkers for several LSDs. It is important to note that a spectrum of related structures is often found, and the concentrations can vary significantly based on the severity of the disease, age, and diet.
| Disease | Deficient Enzyme | Representative Biomarker(s) | Typical Fold Increase Over Normal | Analytical Method |
| α-Mannosidosis | α-Mannosidase | Man(α1-2)Man, Man(α1-3)Man, Man(α1-6)Man containing oligosaccharides | >100-fold | LC-MS/MS, MALDI-TOF MS |
| β-Mannosidosis | β-Mannosidase | Man(β1-4)GlcNAc | >50-fold | LC-MS/MS, NMR |
| Fucosidosis | α-L-Fucosidase | Fuc(α1-2)Gal(β1-4)GlcNAc... (various fucosylated oligosaccharides) | >100-fold | LC-MS/MS, MALDI-TOF MS |
| Sialidosis | α-N-Acetylneuraminidase (Sialidase) | Sialylated oligosaccharides (e.g., Neu5Ac(α2-6)Gal(β1-4)GlcNAc) | >50-fold | LC-MS/MS |
| Pompe Disease | Acid α-glucosidase | Glucose tetrasaccharide (Glcα1-6Glcα1-4Glcα1-4Glc) | Variable, often >10-fold | LC-MS/MS |
| Mucopolysaccharidoses (MPS) | Various sulfatases and glycosidases | Dermatan sulfate, Heparan sulfate, Keratan sulfate derived disaccharides | >20-fold | LC-MS/MS |
Disclaimer: The fold increases are approximate and can vary widely between patients and disease severity.
Experimental Protocols
The analysis of urinary oligosaccharides is a complex process that requires specialized techniques. The general workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.
Protocol 1: General Workflow for Urinary Oligosaccharide Analysis by LC-MS/MS
1. Sample Collection and Preparation:
- Collect a mid-stream urine sample (typically 5-10 mL).
- Centrifuge the sample at 2000 x g for 10 minutes to remove cellular debris.
- Normalize the sample based on creatinine concentration to account for variations in urine dilution.
- Perform a solid-phase extraction (SPE) step using a graphitized carbon cartridge to enrich for glycans and remove salts and other interfering substances.
- Elute the oligosaccharides from the SPE cartridge and dry them under vacuum.
2. (Optional) Derivatization:
- To improve chromatographic separation and ionization efficiency, the reducing end of the oligosaccharides can be derivatized. A common method is reductive amination with a label such as 2-aminobenzamide (2-AB).
3. Liquid Chromatography (LC) Separation:
- Reconstitute the dried, derivatized sample in the initial mobile phase.
- Inject the sample onto a porous graphitized carbon (PGC) or amide-based (HILIC) HPLC column.
- Separate the oligosaccharides using a gradient of an aqueous solvent (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).
4. Mass Spectrometry (MS) Detection:
- Couple the LC system to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument) equipped with an electrospray ionization (ESI) source.
- Operate the mass spectrometer in a Multiple Reaction Monitoring (MRM) mode for targeted quantification of known biomarker structures or in a full scan mode for profiling and discovery of novel structures.
- Quantify the biomarkers by comparing their peak areas to those of isotopically labeled internal standards.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to the use of oligosaccharides as biomarkers in LSDs.
Caption: Simplified pathway of glycoprotein catabolism in a healthy lysosome versus a lysosome with a deficient enzyme, leading to biomarker excretion.
Caption: A typical experimental workflow for the analysis of urinary oligosaccharide biomarkers for Lysosomal Storage Disorders.
Conclusion
While the specific disaccharide GlcN(α1-1α)Man remains elusive as a documented biomarker, the broader principle of using aberrant glycan structures for disease diagnosis is a cornerstone of clinical chemistry for Lysosomal Storage Disorders. The accumulation and excretion of specific disaccharides and oligosaccharides provide a direct and quantifiable window into the underlying molecular pathology of these debilitating genetic conditions. The continued development of advanced analytical techniques, particularly in mass spectrometry, will undoubtedly lead to the discovery of new glycan biomarkers and improve our ability to diagnose and manage these and other diseases.
References
- 1. Biomarkers for Lysosomal Storage Disorders with an Emphasis on Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomarkers in the diagnosis of lysosomal storage disorders: proteins, lipids, and inhibodies | springermedizin.de [springermedizin.de]
- 3. mdpi.com [mdpi.com]
- 4. Biomarkers in Lysosomal Storage Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Predicting the Immunogenicity of GlcN(α1-1α)Man: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Carbohydrate Immunogenicity
Carbohydrates are recognized by the immune system and can elicit both innate and adaptive immune responses[1]. Unlike protein antigens, which are processed into peptides and presented to T-cells via MHC molecules, polysaccharide antigens are often T-independent, leading to the production of low-affinity IgM antibodies and no memory response[2]. However, when covalently linked to a carrier protein, carbohydrates can behave as haptens, inducing a robust T-cell dependent immune response characterized by IgG isotype switching and the generation of immunological memory[1][2][3].
The immunogenicity of a carbohydrate is influenced by several factors:
-
Structure and Complexity: The monosaccharide composition, linkage type, branching, and presence of modifications (e.g., acetylation, phosphorylation) all contribute to the antigenic determinant (epitope) recognized by the immune system.
-
Conjugation: The choice of carrier protein, the site of conjugation, and the density of the carbohydrate on the carrier can significantly impact the immune response.
-
Host Factors: The genetic background of the host, including the repertoire of B-cell receptors (BCRs) and pattern recognition receptors (PRRs), determines the ability to recognize and respond to a given carbohydrate.
Given the novel structure of GlcN(α1-1α)Man, a systematic evaluation is necessary to predict its interaction with the immune system.
In-Silico Prediction of Immunogenicity
Before embarking on costly and time-consuming experimental studies, computational modeling can provide valuable insights into the potential immunogenicity of GlcN(α1-1α)Man.
Molecular Modeling
Molecular dynamics simulations can predict the conformational flexibility and dominant shapes of the GlcN(α1-1α)Man disaccharide in solution. This is crucial as the three-dimensional structure of the glycan epitope is what is recognized by antibodies and immune receptors.
Key Objectives of Molecular Modeling:
-
Determine the preferred glycosidic bond angles and overall conformation.
-
Identify potential epitopes that are solvent-exposed and available for immune recognition.
-
Compare the predicted conformation to known immunogenic and non-immunogenic carbohydrate structures.
While structural similarity is not a definitive predictor of cross-protection, significant conformational differences from self-antigens can suggest a higher likelihood of immunogenicity.
In-Vitro Assessment of Immunogenicity
In-vitro assays provide the first experimental evidence of the interaction between GlcN(α1-1α)Man and components of the immune system.
Interaction with Immune Cells
The initial step in an immune response to a carbohydrate often involves its recognition by antigen-presenting cells (APCs) such as dendritic cells (DCs) and macrophages. This interaction is frequently mediated by C-type lectin receptors (CLRs) that recognize specific sugar moieties, like the mannose receptor which binds mannose.
Experimental Workflow for Assessing APC Interaction:
Caption: Workflow for assessing APC uptake and activation by GlcN(α1-1α)Man.
Detailed Experimental Protocol: APC Uptake and Maturation Assay
-
Antigen Preparation:
-
Synthesize GlcN(α1-1α)Man and conjugate it to a fluorescent label, such as fluorescein isothiocyanate (FITC), for uptake studies.
-
For stimulation assays, conjugate GlcN(α1-1α)Man to a carrier protein like Bovine Serum Albumin (BSA).
-
-
Cell Culture:
-
Isolate primary human or murine dendritic cells or macrophages from peripheral blood mononuclear cells (PBMCs) or bone marrow, respectively.
-
Culture the cells in appropriate media.
-
-
Uptake Assay:
-
Incubate the APCs with varying concentrations of FITC-labeled GlcN(α1-1α)Man for different time points (e.g., 30 min, 1h, 2h).
-
Wash the cells to remove unbound antigen.
-
Analyze the fluorescence intensity of the cells by flow cytometry to quantify uptake.
-
-
Maturation and Cytokine Assay:
-
Stimulate APCs with the GlcN(α1-1α)Man-BSA conjugate for 24-48 hours. Use unconjugated BSA and LPS as negative and positive controls, respectively.
-
Harvest the cells and stain with fluorescently labeled antibodies against maturation markers (CD80, CD86, MHC class II). Analyze by flow cytometry.
-
Collect the culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Signaling Pathway Activated by Carbohydrate Recognition in APCs:
Caption: Generalized signaling pathway for carbohydrate recognition by APCs.
B-cell Activation
Direct activation of B-cells by a carbohydrate antigen can be assessed in vitro. This is particularly relevant for T-independent responses.
Experimental Protocol: B-cell Proliferation and Antibody Production
-
B-cell Isolation: Isolate B-cells from splenocytes or PBMCs.
-
Stimulation: Culture B-cells with GlcN(α1-1α)Man (conjugated to a multivalent scaffold to mimic presentation on a pathogen surface) or the GlcN(α1-1α)Man-carrier protein conjugate.
-
Proliferation Assay: Measure B-cell proliferation using assays such as CFSE dilution by flow cytometry or a BrdU incorporation assay.
-
Antibody Quantification: After several days of culture, measure the concentration of IgM in the supernatant by ELISA.
In-Vivo Immunogenicity Studies
Animal models are essential for evaluating the immunogenicity of GlcN(α1-1α)Man in a complete biological system.
Immunization Protocol
A standard immunization protocol in mice (e.g., C57BL/6 or BALB/c strains) would involve:
-
Vaccine Formulation: Prepare the vaccine by conjugating GlcN(α1-1α)Man to a carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Tetanus Toxoid (TT)) and formulating it with an adjuvant (e.g., Alum, QS-21).
-
Immunization Schedule: Immunize mice subcutaneously or intraperitoneally with the vaccine formulation. A typical schedule would be a primary immunization on day 0, followed by booster immunizations on days 14 and 28.
-
Serum Collection: Collect blood samples at various time points (e.g., pre-immunization, and 1-2 weeks after each immunization) to measure the antibody response.
Workflow for In-Vivo Immunogenicity Assessment:
Caption: Workflow for in-vivo immunogenicity testing in a mouse model.
Measurement of Antibody Responses
The primary outcome of in-vivo studies is the characterization of the antibody response.
Experimental Protocol: Anti-GlcN(α1-1α)Man ELISA
-
Plate Coating: Coat ELISA plates with GlcN(α1-1α)Man conjugated to a non-immunizing carrier (e.g., BSA) to capture specific antibodies.
-
Serum Incubation: Add serially diluted mouse serum to the wells.
-
Detection: Use enzyme-conjugated secondary antibodies specific for different mouse immunoglobulin isotypes (e.g., IgM, IgG, IgG1, IgG2a, IgG2b, IgG3) to detect the bound primary antibodies.
-
Quantification: Add a substrate to produce a colorimetric reaction and measure the absorbance. The antibody titer is determined as the reciprocal of the highest dilution that gives a signal above the background.
Table 1: Hypothetical Quantitative Data from In-Vivo Immunization Study
| Group | Antigen | Adjuvant | Peak Anti-GlcN(α1-1α)Man Titer (IgG) | IgG1/IgG2a Ratio |
| 1 | GlcN(α1-1α)Man-KLH | Alum | 1:25,600 | 10.5 |
| 2 | GlcN(α1-1α)Man-KLH | QS-21 | 1:102,400 | 1.2 |
| 3 | KLH | Alum | < 1:100 | N/A |
| 4 | PBS | None | < 1:100 | N/A |
The IgG1/IgG2a ratio can indicate the type of T-helper cell response, with a higher ratio suggesting a Th2-biased response and a ratio closer to 1 suggesting a more balanced or Th1-biased response.
T-cell Response
To confirm a T-cell dependent response, a T-cell recall assay can be performed.
Experimental Protocol: ELISpot Assay
-
Splenocyte Isolation: At the end of the immunization schedule, isolate splenocytes from the immunized mice.
-
In-Vitro Restimulation: Culture the splenocytes in an ELISpot plate coated with capture antibodies for IFN-γ or IL-4. Restimulate the cells with the carrier protein (KLH).
-
Detection: After incubation, detect the secreted cytokines to quantify the number of antigen-specific T-cells.
Table 2: Hypothetical T-cell Recall Response Data
| Immunization Group | Restimulation Antigen | IFN-γ Spot Forming Units (per 10^6 cells) | IL-4 Spot Forming Units (per 10^6 cells) |
| GlcN(α1-1α)Man-KLH | KLH | 250 | 80 |
| GlcN(α1-1α)Man-KLH | Unrelated Protein | < 5 | < 5 |
| PBS | KLH | < 5 | < 5 |
Conclusion
Predicting the immunogenicity of a novel carbohydrate such as GlcN(α1-1α)Man requires a multi-faceted approach. This guide outlines a systematic progression from in-silico analysis to detailed in-vitro and in-vivo experimentation. By characterizing the interaction of this disaccharide with APCs, its ability to stimulate B and T-cells, and the nature of the resulting antibody response, researchers can build a comprehensive immunogenicity profile. This information is crucial for determining its potential as a vaccine candidate or its risk of inducing an unwanted immune response in other therapeutic applications.
References
Exploring the Microbiome's Role in GlcN(α1-1α)Man Metabolism: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The human gut microbiome possesses a vast enzymatic repertoire capable of metabolizing a wide array of complex carbohydrates that are otherwise indigestible by the host. While the metabolism of many dietary and host-derived glycans is well-documented, the degradation of novel disaccharides remains a frontier of microbiome research. This technical guide explores the hypothetical role of the gut microbiota in the metabolism of the novel disaccharide N-acetylglucosaminyl-(α1-1α)-mannose (GlcN(α1-1α)Man). In the absence of direct research on this specific molecule, we present a plausible metabolic pathway based on the known enzymatic capabilities of gut bacteria for analogous structures. This whitepaper details the proposed enzymatic cleavage, subsequent monosaccharide transport and catabolism, potential host-signaling implications, and a comprehensive experimental workflow to investigate these hypotheses. The information is intended to provide a foundational framework for researchers and drug development professionals interested in the interplay between the gut microbiome and novel glycosidic compounds.
Proposed Metabolic Pathway for GlcN(α1-1α)Man
The metabolism of GlcN(α1-1α)Man by the gut microbiota is hypothesized to be a multi-step process, beginning with the extracellular cleavage of the α-1,1-glycosidic bond, followed by the transport and intracellular catabolism of the constituent monosaccharides, N-acetylglucosamine (GlcNAc) and mannose.
Extracellular Cleavage of the α-1,1-Glycosidic Linkage
The initial and rate-limiting step in the utilization of GlcN(α1-1α)Man is the hydrolysis of the unique α-1,1-glycosidic bond. While no specific enzyme has been characterized for this linkage with these particular monosaccharides, the gut microbiome harbors a vast array of Glycoside Hydrolases (GHs) with diverse specificities.[1][2][3] The cleavage of the analogous α-1,1-glycosidic bond in trehalose (α-D-glucopyranosyl-(1→1)-α-D-glucopyranoside) by microbial trehalases is well-established.[4] It is plausible that a yet-to-be-identified GH or a known GH with broad substrate specificity could hydrolyze the GlcN(α1-1α)Man linkage.
Monosaccharide Transport
Once liberated, GlcNAc and mannose can be transported into bacterial cells. The mannose phosphotransferase system (Man-PTS) is a key transporter in many gut bacteria and has a broad substrate specificity that includes both mannose and N-acetylglucosamine.[5] This system actively transports and concomitantly phosphorylates the sugars, trapping them inside the cell as mannose-6-phosphate and GlcNAc-6-phosphate.
Intracellular Catabolism
Following transport and phosphorylation, GlcNAc-6-phosphate and mannose-6-phosphate are directed into core metabolic pathways.
-
N-Acetylglucosamine-6-phosphate is deacetylated to glucosamine-6-phosphate, which is then deaminated to fructose-6-phosphate, a key glycolytic intermediate.
-
Mannose-6-phosphate is isomerized to fructose-6-phosphate by mannose-6-phosphate isomerase.
Both monosaccharides are thus funneled into glycolysis, serving as carbon and energy sources for the bacteria.
Quantitative Data on Related Microbial Glycan Metabolism
Direct quantitative data for GlcN(α1-1α)Man metabolism is not available. However, data from studies on analogous compounds and the constituent monosaccharides provide a valuable reference for hypothesizing the potential metabolic impact.
Table 1: Kinetic Parameters of Relevant Bacterial Glycoside Hydrolases
| Enzyme | Source Organism | Substrate | Linkage | Km (mM) | kcat (s-1) | Reference |
|---|---|---|---|---|---|---|
| α-Mannosidase | Oerskovia sp. | Yeast Mannan | α-linked mannose | 0.08 | 0.017 | |
| α-Mannosidase | Bacteroides thetaiotaomicron | pNP-α-Man | α-mannoside | - | - | |
| Kojibiose Phosphorylase | Thermoanaerobium brockii | Kojibiose | α-1,2-glucose | - | - |
| Trehalose Phosphorylase | Various Bacteria | Trehalose | α-1,1-glucose | - | - | |
Table 2: Effects of Mannose and Glucosamine Supplementation on Gut Microbiota Composition in Murine Models
| Supplement | Study Model | Key Microbial Changes | Host Metabolic Effects | Reference |
|---|---|---|---|---|
| Mannose | High-fat diet mice | ↑ Bacteroidetes to Firmicutes ratio | Prevents weight gain, lowers adiposity, improves glucose tolerance | |
| Mannose | Colitis mice | ↑ α-diversity and Shannon diversity | Ameliorated colitis development |
| Glucosamine | Healthy humans | ↑ Prevotella, ↑ Lachnospira | - | |
Proposed Experimental Protocols
To validate the hypothesized metabolic pathway and role of the microbiome in GlcN(α1-1α)Man metabolism, a multi-step experimental approach is required.
Anaerobic In Vitro Fermentation of GlcN(α1-1α)Man with Human Fecal Microbiota
This experiment aims to determine if the complex human gut microbial community can metabolize GlcN(α1-1α)Man.
Materials:
-
Fresh human fecal samples from healthy donors.
-
Anaerobic chamber (e.g., filled with 85% N2, 10% CO2, 5% H2).
-
Basal fermentation medium (e.g., YCFA or similar).
-
GlcN(α1-1α)Man (sterile solution).
-
Control substrates (e.g., glucose, inulin).
-
Sterile, anaerobic culture tubes or microplates.
Protocol:
-
Prepare a fecal slurry (e.g., 10% w/v) in anaerobic dilution buffer inside the anaerobic chamber.
-
Inoculate the basal medium with the fecal slurry (e.g., 1-5% v/v).
-
Add GlcN(α1-1α)Man to a final concentration of 10 mM. Prepare parallel cultures with control substrates and a no-substrate control.
-
Incubate anaerobically at 37°C for 0, 12, 24, and 48 hours.
-
At each time point, collect aliquots for metabolite analysis (LC-MS), microbial community analysis (16S rRNA gene sequencing), and short-chain fatty acid (SCFA) analysis (GC-MS).
Identification of GlcN(α1-1α)Man and its Metabolites by LC-MS/MS
This protocol is for the detection and quantification of the substrate and its predicted breakdown products.
Instrumentation:
-
Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
Sample Preparation:
-
Centrifuge the culture samples to pellet bacterial cells.
-
Precipitate proteins from the supernatant with cold acetonitrile.
-
Centrifuge and collect the supernatant for analysis.
LC-MS/MS Method:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is suitable for separating polar compounds like sugars.
-
Mobile Phase: A gradient of acetonitrile and ammonium formate buffer.
-
Detection: Multiple Reaction Monitoring (MRM) mode.
-
Monitor the specific m/z transition for GlcN(α1-1α)Man (parent ion → fragment ion).
-
Simultaneously monitor the known transitions for GlcNAc and mannose.
-
-
Quantification: Use stable isotope-labeled internal standards for accurate quantification.
Table 3: Example MRM Transitions for Target Analytes (Positive Ion Mode)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| Glucosamine (GlcN) | 180.1 | 72.1, 84.1 | |
| N-Acetylglucosamine (GlcNAc) | 222.1 | 126.1, 108.1 | |
| Mannose | 203.1 (M+Na)+ | 85.1, 115.1 | - |
| GlcN(α1-1α)Man | To be determined | To be determined | - |
Screening for GlcN(α1-1α)Man-Hydrolyzing Enzyme Activity
This assay aims to detect the presence of enzymatic activity capable of cleaving the target disaccharide.
Materials:
-
Supernatant and cell lysates from the in vitro fermentation cultures.
-
GlcN(α1-1α)Man.
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Enzyme-linked immunosorbent assay (ELISA) or a commercial kit for detecting free mannose or GlcNAc.
Protocol:
-
Incubate the culture supernatant or cell lysate with 1 mM GlcN(α1-1α)Man in the assay buffer at 37°C.
-
Take samples at various time points (e.g., 0, 30, 60, 120 minutes).
-
Stop the reaction by heat inactivation or addition of a quenching agent.
-
Measure the amount of released mannose or GlcNAc using a suitable detection method. An increase in the concentration of these monosaccharides over time indicates hydrolytic activity.
Potential Host Signaling Pathways
The microbial metabolism of GlcN(α1-1α)Man could influence host physiology through the production of metabolites that interact with host signaling pathways.
-
Modulation of Inflammatory Pathways: Both glucosamine and mannose have been reported to have anti-inflammatory properties. Microbial breakdown of GlcN(α1-1α)Man could release these monosaccharides locally in the gut, where they may interact with intestinal epithelial cells and immune cells. For instance, mannose has been shown to prevent TNF-α-mediated pro-inflammatory circuits. Glucosamine can modulate host-immune interactions and reduce inflammation.
-
Gut Barrier Enhancement: Short-chain fatty acids (SCFAs), particularly butyrate, are key products of carbohydrate fermentation by the gut microbiota and are crucial for maintaining gut barrier integrity. An increase in butyrate-producing bacteria, such as Lachnospiraceae, has been observed with glucosamine supplementation. Therefore, the fermentation of GlcN(α1-1α)Man could indirectly enhance gut barrier function through SCFA production.
-
Interaction with Drug Transporters: Glucosamine has been shown to activate P-glycoprotein (P-gp) in intestinal cells, which could inhibit the absorption of certain drugs. This highlights a potential for diet-microbiome-drug interactions if GlcN(α1-1α)Man is metabolized to release significant amounts of glucosamine.
Conclusion and Future Directions
While direct evidence for the metabolism of GlcN(α1-1α)Man by the gut microbiome is currently absent from the scientific literature, a strong inferential case can be made for its potential degradation and utilization. The vast enzymatic capacity of gut bacteria, particularly their diverse glycoside hydrolases, suggests that enzymes capable of cleaving the α-1,1-glycosidic bond may exist. The subsequent metabolism of the resulting N-acetylglucosamine and mannose is supported by well-characterized bacterial pathways.
The experimental framework provided in this guide offers a clear path forward for investigating this novel interaction. Successful elucidation of this metabolic pathway would not only expand our understanding of the microbiome's role in glycan metabolism but could also have significant implications for drug development. Understanding how such a compound is metabolized could inform its use as a prebiotic, a therapeutic agent, or a component of a drug delivery system. Future research should focus on isolating and characterizing the specific bacteria and enzymes responsible for GlcN(α1-1α)Man degradation, quantifying the impact on the microbial community structure and function, and elucidating the downstream effects on host signaling pathways in vivo.
References
- 1. Microbial Glycoside Hydrolases in the First Year of Life: An Analysis Review on Their Presence and Importance in Infant Gut - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycoside Hydrolases Degrade Polymicrobial Bacterial Biofilms in Wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Bifidobacteria and Their Role as Members of the Human Gut Microbiota [frontiersin.org]
- 4. Structure of a bacterial α-1,2-glucosidase defines mechanisms of hydrolysis and substrate specificity in GH65 family hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of the mannose transporter of the bacterial phosphotransferase system - PMC [pmc.ncbi.nlm.nih.gov]
Initial NMR Spectroscopic Analysis of GlcN(α1-1α)Man: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial Nuclear Magnetic Resonance (NMR) spectroscopic analysis of the disaccharide Glucosylamine(α1-1α)Mannose (GlcN(α1-1α)Man). This document outlines the expected ¹H and ¹³C NMR chemical shifts, details the standard experimental protocols for data acquisition, and illustrates key structural relationships and analytical workflows.
Data Presentation: Expected NMR Chemical Shifts
Table 1: Expected ¹H NMR Chemical Shifts (ppm) for GlcN(α1-1α)Man in D₂O
| Proton | GlcN Residue (Expected) | Man Residue (Expected) | Notes |
| H-1 | ~5.3 - 5.5 | ~5.2 - 5.4 | Anomeric protons, expected to be downfield. The α-linkage influences the specific shift. |
| H-2 | ~3.1 - 3.3 | ~4.0 - 4.2 | Shift influenced by the amino group in GlcN and the equatorial hydroxyl in Man. |
| H-3 | ~3.5 - 3.8 | ~3.8 - 4.0 | |
| H-4 | ~3.4 - 3.7 | ~3.6 - 3.9 | |
| H-5 | ~3.7 - 4.0 | ~3.7 - 4.0 | |
| H-6a | ~3.8 - 4.0 | ~3.8 - 4.0 | |
| H-6b | ~3.7 - 3.9 | ~3.7 - 3.9 |
Note: These are estimated ranges. Actual values can vary based on solvent, temperature, and pH.
Table 2: Expected ¹³C NMR Chemical Shifts (ppm) for GlcN(α1-1α)Man in D₂O
| Carbon | GlcN Residue (Expected) | Man Residue (Expected) | Notes |
| C-1 | ~98 - 102 | ~99 - 103 | Anomeric carbons, significantly downfield. |
| C-2 | ~55 - 58 | ~70 - 73 | C-2 of GlcN is shifted upfield due to the attached nitrogen. |
| C-3 | ~72 - 75 | ~71 - 74 | |
| C-4 | ~70 - 73 | ~67 - 70 | |
| C-5 | ~73 - 76 | ~73 - 76 | |
| C-6 | ~61 - 63 | ~61 - 63 |
Note: The chemical shifts of the anomeric carbons (C-1) are particularly sensitive to the stereochemistry of the glycosidic linkage.
Experimental Protocols
A standard suite of NMR experiments is required for the complete assignment of the ¹H and ¹³C resonances of GlcN(α1-1α)Man and the confirmation of its structure.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified disaccharide in 0.5 mL of deuterium oxide (D₂O, 99.9%).
-
Lyophilize the sample two to three times from D₂O to exchange all labile protons (hydroxyl and amine) for deuterium.
-
Finally, dissolve the sample in 100% D₂O for the NMR measurement. A small amount of a reference standard such as DSS (2,2-dimethyl-2-silapentane-5-sulfonate sodium salt) or TSP (trimethylsilylpropanoic acid) can be added for chemical shift referencing (δ = 0.00 ppm).
2. 1D NMR Spectroscopy:
-
¹H NMR: A standard one-dimensional proton NMR spectrum is acquired to get an overview of the proton signals. Key regions of interest are the anomeric protons (typically 4.5-5.5 ppm) and the ring protons (3.0-4.5 ppm).[1]
-
¹³C NMR: A one-dimensional carbon spectrum, usually proton-decoupled, is acquired to observe the carbon resonances. The anomeric carbons are typically found in the 90-110 ppm region.[1]
3. 2D NMR Spectroscopy for Structural Elucidation:
-
COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, typically those on adjacent carbons (³JHH coupling). It is used to trace the proton connectivity within each monosaccharide ring.
-
TOCSY (Total Correlation Spectroscopy): This experiment establishes correlations between all protons within a spin system. By irradiating an anomeric proton, it is often possible to identify all the protons belonging to that monosaccharide residue.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It is a powerful tool for assigning the carbon resonances based on the already assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. The key use of this experiment is to identify the glycosidic linkage by observing a correlation between the anomeric proton of one residue and the carbon on the other residue involved in the linkage (e.g., H-1 of GlcN to C-1 of Man).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly connected through bonds. For disaccharides, NOESY is crucial for determining the conformation around the glycosidic bond by observing through-space interactions between the protons of the two monosaccharide units.
Mandatory Visualizations
Caption: General workflow for the NMR spectroscopic analysis of a disaccharide.
Caption: Structure of GlcN(α1-1α)Man with key inter-residue NMR correlations.
References
The Thermodynamic Landscape of the GlcNAc(α1-1α)Man Linkage: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth analysis of the thermodynamic stability of the N-acetylglucosamine(α1-1α)mannose glycosidic bond. While direct experimental thermodynamic data for this specific linkage is limited in the current literature, this document synthesizes available information on analogous structures, details relevant experimental and computational protocols for its characterization, and presents pertinent biological pathways to provide a comprehensive understanding for researchers in glycobiology and drug discovery.
Quantitative Thermodynamic Data
| Linkage | Molecule | Thermodynamic Parameter | Value | Method | Reference |
| α,α-(1-1) | Trehalose | Energy Content | 1 kcal/mol | Not Specified | [1] |
| GlcNAc(α1-1α)Man | - | Not Available | - | - |
Note: The low energy content of the trehalose α,α-(1-1) glycosidic bond suggests a high degree of stability compared to other glycosidic linkages, such as that in sucrose (27 kcal/mol)[1]. It is plausible that the GlcNAc(α1-1α)Man linkage shares this characteristic of high stability due to its similar anomeric configuration.
Experimental and Computational Protocols
Determining the thermodynamic stability of a specific glycosidic linkage like GlcNAc(α1-1α)Man can be approached through a combination of experimental and computational techniques.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for directly measuring the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of interaction between a carbohydrate and a protein or other macromolecule[2][3]. While not a direct measure of the glycosidic bond's intrinsic stability, it provides crucial data on its stability within a biological complex.
Detailed Protocol for ITC Analysis of Protein-Carbohydrate Interactions:
-
Sample Preparation:
-
Dissolve the purified protein (e.g., a lectin or glycosyltransferase) and the carbohydrate ligand containing the GlcNAc(α1-1α)Man linkage in the same, precisely matched buffer to minimize heats of dilution[3].
-
Thoroughly degas both the protein and ligand solutions to prevent the formation of air bubbles in the calorimeter cell.
-
Determine the accurate concentrations of the protein and ligand solutions.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.
-
Set the experimental temperature to be constant throughout the experiment.
-
Perform a series of small, sequential injections of the ligand into the protein solution.
-
The instrument measures the heat released or absorbed after each injection. A corresponding peak is generated for each injection.
-
-
Data Analysis:
-
Integrate the peaks from the raw ITC data to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters: Kd, n, ΔH, and ΔS. The Gibbs free energy (ΔG) can then be calculated using the equation: ΔG = -RTln(Ka), where Ka = 1/Kd.
-
References
- 1. Trehalose Analogues: Latest Insights in Properties and Biocatalytic Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isothermal Titration Calorimetry for Quantification of Protein-Carbohydrate Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In solution Assays: Isothermal Titration Calorimetry - Glycopedia [glycopedia.eu]
Investigating the Evolutionary Conservation of GlcN(a1-1a)Man: A Pivot to the Biologically Critical GlcNAc-1-Phosphate-α-Mannose Linkage
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosylation, the enzymatic attachment of carbohydrates (glycans) to proteins and lipids, is a fundamental post-translational modification that profoundly influences a vast array of biological processes. The specific monosaccharides involved, their anomeric configurations (α or β), and the intricate linkages between them create a complex "glycocode" that modulates protein folding, trafficking, and function. While the query for a "GlcN(a1-1a)Man" linkage did not yield a recognized, common biological structure, this guide pivots to a closely related and critically important glycosidic linkage: the N-acetylglucosamine-1-phosphate-α-mannose (GlcNAc-1-P-α-Man) structure. This linkage is the cornerstone of the mannose-6-phosphate (M6P) pathway, a highly conserved mechanism essential for the trafficking of lysosomal enzymes. Understanding the biosynthesis, function, and evolutionary conservation of this pathway offers significant insights for researchers in cell biology and professionals in drug development, particularly in the context of lysosomal storage disorders.
The Mannose-6-Phosphate Pathway: A Conserved Trafficking System
The M6P pathway is a specific signaling system in eukaryotic cells that tags newly synthesized soluble lysosomal enzymes in the Golgi apparatus for their correct delivery to the lysosome. This process is initiated by the formation of the GlcNAc-1-P-α-Man diester on high-mannose-type N-glycans of these enzymes. The subsequent removal of the GlcNAc residue exposes the M6P moiety, which is then recognized by M6P receptors, ensuring the proper transport of the enzymes to the lysosome.
Biosynthesis of the GlcNAc-1-Phosphate-α-Man Linkage
The formation of the GlcNAc-1-P-α-Man linkage is a two-step enzymatic process that occurs in the cis-Golgi.
-
Step 1: The Phosphotransferase Reaction: The first and rate-limiting step is catalyzed by the UDP-N-acetylglucosamine:lysosomal-enzyme N-acetylglucosamine-1-phosphotransferase (GlcNAc-1-phosphotransferase), also known as GNPT. This enzyme recognizes a specific protein determinant on the surface of lysosomal hydrolases and transfers a GlcNAc-1-phosphate group from a UDP-GlcNAc donor to the C6 hydroxyl group of one or more mannose residues.[1][2][3] The resulting structure is a phosphodiester linkage: GlcNAc-α-1-P-6-Man.
-
Step 2: The Uncovering Enzyme: The second step involves the removal of the "covering" GlcNAc monosaccharide by the action of N-acetylglucosamine-1-phosphodiester α-N-acetylglucosaminidase, also known as the "uncovering enzyme".[4] This exposes the M6P targeting signal.
The key enzyme, GlcNAc-1-phosphotransferase, is a hexameric complex composed of two α, two β, and two γ subunits (α2β2γ2).[5] The α and β subunits are encoded by the GNPTAB gene, while the γ subunit is encoded by the GNPTG gene.
Function and Clinical Significance
The M6P tag is crucial for the proper functioning of lysosomes. Without this tag, lysosomal enzymes are missorted and secreted from the cell, leading to an accumulation of undigested macromolecules within the lysosomes. This dysfunction is the basis of the severe lysosomal storage disorders Mucolipidosis II (I-cell disease) and Mucolipidosis III (pseudo-Hurler polydystrophy), which are caused by mutations in the GNPTAB and GNPTG genes, respectively.
Evolutionary Conservation
The M6P pathway is highly conserved among metazoans. The GlcNAc-1-phosphotransferase complex, particularly its catalytic α and β subunits, shows significant sequence and structural homology across a wide range of species, from Drosophila melanogaster to humans. This deep evolutionary conservation underscores the fundamental importance of this pathway for cellular homeostasis in multicellular organisms. While the core machinery is conserved, some variations in the recognition of lysosomal enzymes and the efficiency of M6P tagging may exist between different species.
Data Presentation
Table 1: Subunits of the Human GlcNAc-1-Phosphotransferase Complex
| Subunit | Gene | Function |
| Alpha (α) | GNPTAB | Contains the catalytic site for the transfer of GlcNAc-1-phosphate. |
| Beta (β) | GNPTAB | Involved in substrate recognition and catalytic activation. |
| Gamma (γ) | GNPTG | Primarily responsible for recognizing the protein determinant on lysosomal enzymes. |
Table 2: Kinetic Parameters of GlcNAc-1-Phosphotransferase
| Substrate | Km Value |
| UDP-GlcNAc | 30 µM |
| Cathepsin D (lysosomal enzyme) | 18 µM |
| RNase B (non-lysosomal enzyme) | 1.2 mM |
| α-methylmannoside | 64 mM |
| (Data for bovine GlcNAc-1-phosphotransferase) |
Experimental Protocols
GlcNAc-1-Phosphotransferase Activity Assay
Principle: This assay measures the transfer of radiolabeled [³²P]GlcNAc-1-phosphate from UDP-[β-³²P]GlcNAc to a suitable acceptor substrate, such as a purified lysosomal enzyme or a synthetic mannoside.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing a buffer (e.g., 50 mM Tris-HCl, pH 7.5), a divalent cation (5 mM MnCl₂), a detergent (e.g., 0.1% Triton X-100), the acceptor substrate (e.g., 1 mg/mL denatured yeast invertase), and UDP-[β-³²P]GlcNAc.
-
Enzyme Source: Add the enzyme source, which can be a cell lysate, a purified protein fraction, or a membrane preparation.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Separation: Separate the radiolabeled product from the unreacted UDP-[β-³²P]GlcNAc. This can be achieved by precipitating the protein acceptor with trichloroacetic acid (TCA) and collecting it on a filter, or by using affinity chromatography (e.g., Concanavalin A-Sepharose) to capture the glycoprotein product.
-
Quantification: Quantify the radioactivity of the product using liquid scintillation counting.
Analysis of M6P-Glycans by Mass Spectrometry
Principle: Mass spectrometry is a powerful tool for the structural characterization of N-glycans, including the identification of M6P modifications.
Methodology:
-
Glycan Release: Release the N-glycans from the purified glycoprotein of interest using an enzyme such as PNGase F.
-
Enrichment of Phosphorylated Glycans: Enrich the sample for phosphorylated glycans using techniques like titanium dioxide or iron-affinity chromatography.
-
Derivatization (Optional): Permethylate the glycans to improve their ionization efficiency and stability in the mass spectrometer.
-
Mass Spectrometric Analysis: Analyze the sample using MALDI-TOF or ESI-LC-MS/MS. The presence of M6P-containing glycans can be identified by their characteristic mass-to-charge ratio. Fragmentation analysis (MS/MS) can confirm the structure and location of the phosphate group.
Conclusion
While the specific this compound linkage remains elusive in the current body of scientific literature, the study of the GlcNAc-1-phosphate-α-mannose structure provides a robust and highly relevant framework for understanding the evolutionary conservation and functional significance of GlcNAc-mannose linkages. The M6P pathway, initiated by the formation of this critical phosphodiester, is a testament to the elegant and conserved mechanisms that govern cellular organization. For researchers and drug development professionals, a deep understanding of this pathway is not only fundamental to cell biology but also holds the key to developing therapeutic strategies for a range of debilitating genetic disorders.
References
- 1. N-Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. UDP-N-acetylglucosamine:glycoprotein N-acetylglucosamine-1-phosphotransferase. Proposed enzyme for the phosphorylation of the high mannose oligosaccharide units of lysosomal enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-acetylglucosamine-1-phosphodiester alpha-N-acetylglucosaminidase - Wikipedia [en.wikipedia.org]
- 5. N-Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Enzymatic Synthesis of Novel α,α-1,1-Linked Disaccharides
Introduction
The disaccharide GlcN(α1-1α)Man represents a novel chemical structure for which specific enzymatic synthesis pathways have not been documented in existing literature. The α,α-1,1-glycosidic linkage is characteristic of trehalose (α-D-glucopyranosyl α-D-glucopyranoside), a non-reducing sugar with significant applications in the food, pharmaceutical, and cosmetic industries due to its stabilizing properties.[1][2] The synthesis of analogs of trehalose is a growing area of research, with potential applications in the development of imaging probes and inhibitors for bacterial pathogens that utilize trehalose metabolism.[3]
Given the structural similarity to trehalose, a promising strategy for the synthesis of GlcN(α1-1α)Man is the use of glycosyltransferases involved in trehalose metabolism, specifically trehalose synthases (TreT).[1][4] These enzymes catalyze the formation of the α,α-1,1-linkage. Some trehalose synthases, such as the one from the hyperthermophilic archaeon Thermoproteus tenax (TtTreT), have been shown to be robust, thermostable, and possess a degree of substrate promiscuity, making them suitable candidates for the synthesis of novel trehalose analogs.
This application note provides a general protocol for the chemoenzymatic synthesis of novel α,α-1,1-linked disaccharides, using the synthesis of a hypothetical GlcN(α1-1α)Man as an example. The approach involves the expression and purification of a recombinant trehalose synthase and its subsequent use to catalyze the reaction between a suitable donor and acceptor sugar.
Data Presentation
Table 1: Characteristics of a Candidate Trehalose Synthase for Analog Synthesis
| Property | Value | Reference |
| Enzyme | Trehalose Synthase (TreT) | |
| Source Organism | Thermoproteus tenax | |
| EC Number | 2.4.1.245 | |
| Optimal pH | 9.0 | |
| Optimal Temperature | 45 °C | |
| Donor Substrate | UDP-glucose (UDP-Glc) or other nucleotide-activated sugars | |
| Acceptor Substrates | D-glucose, glucose analogs | |
| Cofactor Requirement | Mg²⁺ | |
| Key Advantages | Thermostable, unidirectional synthesis, accepts modified substrates |
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant Trehalose Synthase (e.g., TtTreT)
This protocol describes the expression of a His-tagged trehalose synthase in E. coli and its purification using immobilized metal affinity chromatography (IMAC).
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the codon-optimized gene for TreT with an N- or C-terminal His-tag
-
Luria-Bertani (LB) broth and agar
-
Appropriate antibiotic (e.g., ampicillin or kanamycin)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Dialysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl)
-
Ni-NTA affinity resin
-
Sonicator or French press
-
Centrifuge
-
SDS-PAGE analysis equipment
Methodology:
-
Transformation: Transform the expression plasmid into competent E. coli BL21(DE3) cells and plate on LB agar containing the appropriate antibiotic. Incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB broth with the selective antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Cool the culture to 18-25°C and induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. Continue to incubate for 16-20 hours at the lower temperature with shaking.
-
Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant.
-
Cell Lysis: Resuspend the cell pellet in 30 mL of ice-cold lysis buffer. Lyse the cells by sonication or using a French press.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
IMAC Purification: Equilibrate the Ni-NTA resin with lysis buffer. Load the clarified supernatant onto the column.
-
Washing: Wash the column with 10 column volumes of wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged protein with 5 column volumes of elution buffer. Collect fractions.
-
Purity Analysis: Analyze the collected fractions by SDS-PAGE to assess purity. Pool the fractions containing the purified protein.
-
Dialysis: Dialyze the pooled fractions against dialysis buffer overnight at 4°C to remove imidazole.
-
Concentration and Storage: Concentrate the purified enzyme using a centrifugal filter unit. Determine the protein concentration (e.g., using a Bradford assay) and store at -80°C in aliquots with 10% glycerol.
Protocol 2: Enzymatic Synthesis of GlcN(α1-1α)Man
This protocol outlines the enzymatic reaction for the synthesis of the target disaccharide. Note that the acceptor substrate, α-D-mannopyranose, and the donor substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), would need to be tested for their compatibility with the chosen trehalose synthase.
Materials:
-
Purified recombinant trehalose synthase
-
UDP-N-acetylglucosamine (UDP-GlcNAc) (donor substrate)
-
α-D-mannopyranose (acceptor substrate)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5)
-
MgCl₂
-
Thermomixer or water bath
Methodology:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture as follows:
-
UDP-GlcNAc: 10 mM
-
α-D-mannopyranose: 20 mM
-
MgCl₂: 5 mM
-
Trehalose synthase: 1-5 µM
-
Reaction buffer to a final volume of 1 mL.
-
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 45°C for TtTreT) for 12-24 hours with gentle shaking.
-
Reaction Quenching: Stop the reaction by heating at 95°C for 5 minutes.
-
Analysis of Conversion: Centrifuge the quenched reaction to pellet the denatured enzyme. Analyze the supernatant by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS) to monitor the formation of the new product and the consumption of substrates.
Protocol 3: Product Purification and Characterization
This protocol describes the purification of the synthesized disaccharide and its structural verification.
Materials:
-
Size-exclusion chromatography (SEC) or activated charcoal chromatography system
-
Lyophilizer
-
NMR spectrometer
-
Mass spectrometer (e.g., ESI-MS)
Methodology:
-
Purification:
-
Size-Exclusion Chromatography: Purify the product from the reaction mixture using a SEC column (e.g., Bio-Gel P-2) with deionized water as the eluent. Collect fractions and analyze by TLC or HPLC.
-
Charcoal Chromatography: Alternatively, use activated charcoal to separate the disaccharide from monosaccharides and salts. Elute the disaccharide with a gradient of ethanol in water.
-
-
Lyophilization: Pool the fractions containing the pure product and lyophilize to obtain a dry powder.
-
Structural Characterization:
-
Mass Spectrometry: Confirm the mass of the synthesized disaccharide using ESI-MS.
-
NMR Spectroscopy: Perform ¹H and ¹³C NMR spectroscopy to determine the structure and confirm the α,α-1,1-glycosidic linkage.
-
Mandatory Visualization
Caption: Proposed enzymatic synthesis of GlcN(α1-1α)Man.
Caption: Overall experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification and Characterization of a Novel Trehalose Synthase Gene Derived from Saline-Alkali Soil Metagenomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Chemoenzymatic Synthesis in Advancing Trehalose Analogues as Tools for Combatting Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid One-step Enzymatic Synthesis and All-aqueous Purification of Trehalose Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Chemoenzymatic Approach to GlcN(α1-1α)Man Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The disaccharide glucosamine(α1-1α)mannose, GlcN(α1-1α)Man, represents a unique carbohydrate structure with potential applications in glycobiology and drug discovery. The α,α-1,1-glycosidic linkage, similar to that in trehalose, presents a significant synthetic challenge for traditional chemical methods, often requiring complex protecting group strategies and resulting in low stereoselectivity.[1][2] A chemoenzymatic approach, which combines the precision of chemical synthesis for preparing precursors with the high stereo- and regioselectivity of enzymatic catalysis, offers a powerful alternative for the efficient synthesis of such complex glycans.[3][4]
This document outlines a proposed chemoenzymatic strategy for the synthesis of GlcN(α1-1α)Man. The core of this approach is the use of a substrate-tolerant trehalose synthase to construct the challenging α,α-1,1-linkage, a method that has proven effective for a variety of trehalose analogues.[5]
Overall Chemoenzymatic Workflow
The proposed synthesis is a multi-stage process that begins with the chemical synthesis of an activated glucosamine donor and a protected mannose acceptor. These precursors are then coupled using the enzyme Trehalose Synthase (TreT). The resulting protected disaccharide undergoes a series of deprotection steps, followed by purification to yield the final product.
References
- 1. US20180119196A1 - Chemoenzymatic Synthesis of Trehalose Analogs - Google Patents [patents.google.com]
- 2. US10876143B2 - Chemoenzymatic synthesis of trehalose analogs - Google Patents [patents.google.com]
- 3. Chemoenzymatic synthesis of trehalose analogues: rapid access to chemical probes for investigating mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of chemoenzymatic synthesis in advancing trehalose analogues as tools for combatting bacterial pathogens - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Asymmetric trehalose analogues to probe disaccharide processing pathways in mycobacteria - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00253D [pubs.rsc.org]
Application Notes and Protocols for Sequencing GlcN(α1-1α)Man by Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The structural characterization of carbohydrates is a significant analytical challenge due to their isomeric complexity. The disaccharide GlcN(α1-1α)Man, a non-reducing sugar, presents a unique analytical problem due to its uncommon 1,1-glycosidic linkage. Mass spectrometry (MS) offers a powerful tool for the detailed structural elucidation of such molecules. These application notes provide an overview of the mass spectrometric techniques and detailed protocols for the sequencing of GlcN(α1-1α)Man.
The methodologies described herein are based on established principles of glycan analysis by mass spectrometry, with specific considerations for the unique structural features of a 1,1-linked aminosugar-hexose disaccharide. While direct literature on the MS fragmentation of GlcN(α1-1α)Man is scarce, the protocols are adapted from studies on analogous structures, such as trehalose (Glc(α1-1α)Glc), and general glycan analysis.
I. Mass Spectrometric Approaches for GlcN(α1-1α)Man Sequencing
The sequencing of GlcN(α1-1α)Man by mass spectrometry typically involves three key stages: sample preparation (including derivatization), ionization, and tandem mass spectrometry (MS/MS) for fragmentation analysis.
1. Sample Preparation and Derivatization:
To enhance ionization efficiency and obtain linkage-specific fragmentation, derivatization is often employed.
-
Permethylation: This is a widely used technique where all free hydroxyl and amine groups are methylated.[1][2][3] Permethylation stabilizes the molecule, increases its hydrophobicity (improving ionization in positive mode), and directs fragmentation patterns, making them more predictable and informative for linkage analysis.[1][2]
-
Reductive Amination: For analysis involving chromatography, the disaccharide can be derivatized at a reducing end. However, as GlcN(α1-1α)Man is a non-reducing disaccharide, this method would require prior hydrolysis to generate a reducing terminus, which is not suitable for sequencing the intact disaccharide.
2. Ionization Techniques:
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for the analysis of polar molecules like carbohydrates. It typically produces protonated molecules ([M+H]+) or adducts with metal ions (e.g., [M+Na]+). ESI is readily coupled with liquid chromatography (LC) for online separation and analysis.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique that is highly sensitive and tolerant of salts in the sample. It is particularly useful for high-throughput screening. For neutral oligosaccharides, MALDI often produces cationized species, such as [M+Na]+.
3. Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis:
Tandem mass spectrometry is essential for sequencing, as it involves the isolation of a specific ion (the precursor ion) and its fragmentation to produce product ions that provide structural information.
-
Collision-Induced Dissociation (CID): This is the most common fragmentation method. In CID, the precursor ion is accelerated and collided with an inert gas, leading to fragmentation. For disaccharides, CID typically results in the cleavage of the glycosidic bond, producing B and Y-type ions, as well as cross-ring cleavages (A and X-type ions) that can be informative about the linkage position.
-
Higher-Energy Collisional Dissociation (HCD): HCD is a fragmentation technique available on Orbitrap mass spectrometers that can provide more cross-ring fragmentation compared to CID, offering richer structural information.
-
Vacuum Ultraviolet Photodissociation (VUVPD): This technique uses high-energy photons to induce fragmentation and has been shown to generate unique fragment ions for different linkage types in disaccharides.
II. Predicted Fragmentation Pattern of GlcN(α1-1α)Man
Based on the analysis of the analogous 1,1-linked disaccharide trehalose, the fragmentation of permethylated GlcN(α1-1α)Man is expected to primarily involve glycosidic bond cleavages. For non-reducing disaccharides like trehalose, two main dissociation pathways are observed: cleavage yielding a B1/Z1 ion and a C1/Y1 ion. For GlcN(α1-1α)Man, the masses of these fragments will be different due to the presence of the glucosamine residue.
Table 1: Predicted Major Fragment Ions for Permethylated GlcN(α1-1α)Man in Positive Ion Mode
| Precursor Ion (Permethylated [M+Na]+) | Fragment Ion Type | Predicted m/z | Description |
| 508.29 | B1 (Man) | 219.1 | Permethylated mannose oxonium ion |
| 508.29 | C1 (Man) | 237.1 | Permethylated mannose ion |
| 508.29 | B1 (GlcN) | 260.1 | Permethylated N-acetylglucosamine oxonium ion |
| 508.29 | C1 (GlcN) | 278.1 | Permethylated N-acetylglucosamine ion |
Note: The exact m/z values may vary slightly depending on the adducted cation and the instrument calibration.
The relative intensities of these fragment ions can provide information about the linkage. In general, for 1,1-linked disaccharides, the fragmentation can be less straightforward than for reducing disaccharides, and the presence of both glycosidic and cross-ring cleavages should be carefully examined.
III. Experimental Protocols
Protocol 1: Permethylation of GlcN(α1-1α)Man for MS Analysis
This protocol is adapted from standard permethylation procedures for glycans.
Materials:
-
Dried GlcN(α1-1α)Man sample (1-10 µg)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sodium hydroxide (NaOH) powder
-
Methyl iodide (CH3I)
-
Methanol
-
Chloroform
-
Water (HPLC grade)
-
Nitrogen gas supply
Procedure:
-
Place the dried sample in a screw-cap glass tube.
-
Add 200 µL of anhydrous DMSO and vortex to dissolve the sample.
-
Add approximately 20 mg of powdered NaOH to the solution.
-
Add 100 µL of methyl iodide.
-
Immediately cap the tube tightly and vortex vigorously for 10 minutes at room temperature.
-
Quench the reaction by slowly adding 1 mL of water.
-
Add 1 mL of chloroform and vortex to extract the permethylated sample.
-
Centrifuge at 2,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the lower chloroform layer to a new tube.
-
Repeat the chloroform extraction (steps 7-9) twice and combine the chloroform layers.
-
Wash the combined chloroform extract with 1 mL of water three times.
-
Evaporate the chloroform to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried permethylated sample in a suitable solvent (e.g., methanol or acetonitrile/water) for MS analysis.
Protocol 2: LC-MS/MS Analysis of GlcN(α1-1α)Man
This protocol is based on LC-MS/MS methods developed for the analysis of trehalose and other disaccharides.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
LC Conditions:
-
Column: HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Acetonitrile with 0.1% formic acid
-
Mobile Phase B: Water with 0.1% formic acid
-
Gradient: Start with a high percentage of mobile phase A (e.g., 90%) and gradually increase the percentage of mobile phase B to elute the polar disaccharide.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Column Temperature: 30-40 °C
-
Injection Volume: 1-5 µL
MS Conditions:
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3-4 kV
-
Source Temperature: 120-150 °C
-
Desolvation Gas Flow: 600-800 L/hr
-
Desolvation Temperature: 350-450 °C
-
Acquisition Mode:
-
Full Scan (for identification): Scan a mass range that includes the expected m/z of the protonated or sodiated precursor ion (e.g., m/z 100-1000).
-
Tandem MS (MS/MS for sequencing): Select the precursor ion of interest (e.g., the [M+H]+ or [M+Na]+ of the permethylated disaccharide) and apply a range of collision energies to obtain optimal fragmentation.
-
Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) (for quantification): Monitor specific precursor-to-product ion transitions.
-
Table 2: Example SRM Transitions for Quantitative Analysis of Permethylated GlcN(α1-1α)Man
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| 508.3 | 219.1 | 15-25 | 100 |
| 508.3 | 260.1 | 15-25 | 100 |
| 508.3 | 237.1 | 10-20 | 100 |
| 508.3 | 278.1 | 10-20 | 100 |
Note: Collision energies should be optimized for the specific instrument being used.
IV. Data Presentation and Interpretation
Quantitative data from multiple experiments should be summarized in tables for easy comparison.
Table 3: Quantitative Performance of a Hypothetical LC-MS/MS Assay for GlcN(α1-1α)Man
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) |
| GlcN(α1-1α)Man | 50 nM | 150 nM | >0.99 |
This table is based on typical performance characteristics for disaccharide analysis by LC-MS/MS and should be determined experimentally.
V. Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the sequencing of GlcN(α1-1α)Man.
Logical Relationship for Fragmentation Analysis
References
- 1. Figure 1: [Sugar linkage analysis by permethylation]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. [Sugar linkage analysis by permethylation (glycosphingolipid)]:Glycoscience Protocol Online Database [jcggdb.jp]
- 3. Structural elucidation of oligosaccharides in glycosphingolipids by permethylation and methanolysis - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Determining the Anomeric Configuration of GlcN(α1-1α)Man using 1D and 2D NMR Spectroscopy
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide for the determination of the anomeric configuration of the non-reducing disaccharide GlcN(α1-1α)Man using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined herein are fundamental for the structural elucidation of carbohydrates, a critical aspect in glycobiology and drug development.
Introduction
The biological function of oligosaccharides is intrinsically linked to their three-dimensional structure, which is defined by the constituent monosaccharides, their ring form, the sequence, and the stereochemistry of the glycosidic linkages. The determination of the anomeric configuration (α or β) is a crucial step in this process. For a non-reducing disaccharide like Glucosaminyl-(α1-1α)-Mannose (GlcN(α1-1α)Man), where two anomeric carbons are linked, unambiguous assignment of the α,α-configuration is paramount. NMR spectroscopy is a powerful non-destructive technique that provides detailed atomic-level information necessary for this determination.[1] This note describes the application of ¹H, ¹³C, COSY, TOCSY, HSQC, HMBC, and NOESY/ROESY experiments to confirm the GlcN(α1-1α)Man structure.
Key Principles for Anomeric Configuration Assignment
The determination of the anomeric configuration relies on the analysis of several key NMR parameters:
-
¹H Chemical Shifts (δ): Anomeric protons (H-1) in α-anomers typically resonate at a lower field (higher ppm) compared to their β-counterparts.[2]
-
¹³C Chemical Shifts (δ): Anomeric carbons (C-1) also show a dependency on the anomeric configuration, with α-anomers generally appearing at a different chemical shift than β-anomers.[3]
-
Scalar Coupling Constants (³JH1,H2): The magnitude of the three-bond coupling constant between the anomeric proton (H-1) and the proton on the adjacent carbon (H-2) is highly diagnostic. For most hexopyranoses in a ⁴C₁ chair conformation:
-
A small ³JH1,H2 value (typically 2-4 Hz) indicates an axial-equatorial or equatorial-equatorial relationship, which is characteristic of the α-anomer for both glucose and mannose.
-
A large ³JH1,H2 value (typically 7-9 Hz) indicates a diaxial relationship, characteristic of the β-anomer for glucose.[4] For mannose, the relationship is more complex due to the equatorial H-2, but the coupling constants still differ significantly between anomers.[4]
-
-
Nuclear Overhauser Effect (NOE): NOESY or ROESY experiments detect through-space proximity between protons. For a 1-1 glycosidic linkage, specific inter-residue NOEs between the anomeric protons of the two residues can confirm their spatial arrangement and, consequently, the anomeric configuration. For an α1-1α linkage, a key NOE is expected between H-1 of the GlcN residue and H-1 of the Man residue.
-
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range (2-3 bond) couplings between protons and carbons. A crucial correlation for a 1-1 linkage is the ³JC1,H1' or ³JC1',H1 cross-peak, which directly connects the two monosaccharide units via the glycosidic bond.
Data Presentation
The following tables summarize the expected quantitative NMR data for GlcN(α1-1α)Man based on literature values for analogous structures and individual monosaccharides.
Table 1: Expected ¹H and ¹³C Chemical Shifts (δ) and ³JH1,H2 Coupling Constants.
| Residue | Atom | Expected δ ¹H (ppm) | Expected δ ¹³C (ppm) | Expected ³JH1,H2 (Hz) |
| α-GlcN | H-1 | ~5.3 - 5.5 | C-1 | ~90 - 95 |
| H-2 | ~3.1 - 3.3 | C-2 | ~55 - 58 | |
| H-3 | ~3.6 - 3.8 | C-3 | ~72 - 75 | |
| H-4 | ~3.4 - 3.6 | C-4 | ~70 - 73 | |
| H-5 | ~3.8 - 4.0 | C-5 | ~72 - 75 | |
| H-6a, 6b | ~3.7 - 3.9 | C-6 | ~61 - 63 | |
| α-Man | H-1' | ~5.2 - 5.4 | C-1' | ~92 - 97 |
| H-2' | ~4.0 - 4.2 | C-2' | ~70 - 73 | |
| H-3' | ~3.8 - 4.0 | C-3' | ~71 - 74 | |
| H-4' | ~3.6 - 3.8 | C-4' | ~67 - 70 | |
| H-5' | ~3.7 - 3.9 | C-5' | ~73 - 76 | |
| H-6'a, 6'b | ~3.7 - 3.9 | C-6' | ~61 - 63 |
Note: Chemical shifts are reported for samples in D₂O and can be influenced by factors such as temperature, pH, and concentration. Values are estimations based on related compounds.
Table 2: Key Inter-residue 2D NMR Correlations for an α1-1α Linkage.
| Experiment | Correlation | Significance |
| NOESY/ROESY | H-1 (GlcN) ↔ H-1' (Man) | Confirms through-space proximity of the anomeric protons, characteristic of the α,α-1,1 linkage. |
| H-1 (GlcN) ↔ H-2' (Man) | Provides additional conformational information about the glycosidic bond. | |
| H-1' (Man) ↔ H-2 (GlcN) | Provides additional conformational information about the glycosidic bond. | |
| HMBC | C-1 (GlcN) ↔ H-1' (Man) | Directly establishes the C1-O-C1' glycosidic linkage. |
| C-1' (Man) ↔ H-1 (GlcN) | Confirms the C1'-O-C1 glycosidic linkage. |
Experimental Protocols
Sample Preparation
-
Homogeneity and Purity: Ensure the GlcN(α1-1α)Man sample is of high purity (>95%), as impurities can complicate spectral analysis.
-
Solvent: Dissolve 1-5 mg of the lyophilized sample in 0.5 mL of deuterium oxide (D₂O, 99.96%). D₂O is used to avoid the large solvent signal from water.
-
Internal Standard: For accurate chemical shift referencing, a known internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or acetone can be added, though referencing to the residual HDO signal is also common.
-
Sample Tube: Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
4.2.1 1D ¹H NMR
-
Purpose: To observe proton signals, measure chemical shifts, and determine ³JH1,H2 coupling constants.
-
Pulse Program: A standard single-pulse experiment with solvent suppression (e.g., presaturation or WATERGATE).
-
Key Parameters:
-
Spectral Width: ~12 ppm
-
Acquisition Time: 2-4 s
-
Relaxation Delay: 1-5 s
-
Number of Scans: 16-64 (or more for dilute samples)
-
4.2.2 2D ¹H-¹H COSY (Correlation Spectroscopy)
-
Purpose: To identify scalar-coupled protons, establishing intra-residue spin systems (e.g., H-1 to H-2, H-2 to H-3, etc.).
-
Pulse Program: Standard COSY90 or DQF-COSY.
-
Key Parameters:
-
Data Points: 2048 (F2) x 512 (F1)
-
Number of Scans: 8-16 per increment
-
4.2.3 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy)
-
Purpose: To correlate all protons within a single monosaccharide spin system, starting from the anomeric proton.
-
Pulse Program: Standard TOCSY with a spin-lock pulse (e.g., MLEV-17).
-
Key Parameters:
-
Mixing Time: 80-120 ms (to allow magnetization transfer throughout the spin system).
-
Data Points: 2048 (F2) x 512 (F1)
-
Number of Scans: 8-16 per increment
-
4.2.4 2D ¹H-¹H NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy)
-
Purpose: To identify protons that are close in space (< 5 Å), which is essential for determining inter-residue linkages and stereochemistry.
-
Pulse Program: Standard NOESY or ROESY pulse sequences. ROESY is often preferred for molecules of this size to avoid zero-crossing NOE effects.
-
Key Parameters:
-
Mixing Time: 200-500 ms (for NOESY) or spin-lock duration of 150-300 ms (for ROESY).
-
Data Points: 2048 (F2) x 512 (F1)
-
Number of Scans: 16-32 per increment
-
4.2.5 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To correlate protons directly to their attached carbons (one-bond ¹JCH correlation).
-
Pulse Program: Standard HSQC with sensitivity enhancement.
-
Key Parameters:
-
¹³C Spectral Width: ~100 ppm (focused on the carbohydrate region)
-
¹H Spectral Width: ~12 ppm
-
Data Points: 2048 (F2) x 256 (F1)
-
Number of Scans: 4-8 per increment
-
4.2.6 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, crucial for identifying the glycosidic linkage.
-
Pulse Program: Standard HMBC.
-
Key Parameters:
-
Long-range coupling delay: Optimized for nJCH of ~8 Hz.
-
Data Points: 2048 (F2) x 512 (F1)
-
Number of Scans: 16-64 per increment
-
Data Analysis Workflow
The following diagram illustrates the logical workflow for analyzing the NMR data to determine the anomeric configuration.
Caption: Workflow for NMR-based determination of anomeric configuration.
Interpretation of Results
-
¹H Spectrum: Locate the two anomeric proton signals in the downfield region (~5.2-5.5 ppm). Measure their coupling constants. Small ³JH1,H2 values (~1-4 Hz) for both signals are strong initial evidence for the α-configuration of both the GlcN and Man residues.
-
COSY/TOCSY Spectra: Starting from the anomeric proton signals, trace the correlations to assign all the protons within each monosaccharide residue. This confirms the identity of the GlcN and Man spin systems.
-
HSQC Spectrum: Assign the anomeric carbons (C-1 and C-1') based on their correlation to the already assigned anomeric protons.
-
HMBC Spectrum: Look for the key inter-residue cross-peak between the anomeric carbon of one residue and the anomeric proton of the other (e.g., C-1 of GlcN to H-1' of Man). The presence of this correlation unequivocally establishes the 1-1 glycosidic linkage.
-
NOESY/ROESY Spectrum: The most definitive evidence for the α,α-configuration comes from a clear NOE/ROE correlation between H-1 of the GlcN residue and H-1' of the Man residue. This indicates that these two protons are in close spatial proximity, a characteristic feature of the α,α-1,1-glycosidic bond.
The following diagram illustrates the key NOE correlation that confirms the α,α-linkage.
Caption: Key NOE correlation for GlcN(α1-1α)Man.
Conclusion
By systematically applying a suite of 1D and 2D NMR experiments, the anomeric configuration of GlcN(α1-1α)Man can be determined with high confidence. The combination of small ³JH1,H2 coupling constants, a key inter-residue NOE between H-1 and H-1', and a confirmatory HMBC correlation between C-1 and H-1' provides unambiguous evidence for the α,α-1,1-glycosidic linkage. These protocols are broadly applicable to the structural elucidation of other complex carbohydrates.
References
- 1. Chemoenzymatic Synthesis of Trehalosamine, an Aminoglycoside Antibiotic and Precursor to Mycobacterial Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical and chemoenzymatic synthesis of trehalosamine derivatives for investigation as potent anti-tubercular compounds - American Chemical Society [acs.digitellinc.com]
Application Notes and Protocols for Glucosamine (GlcN) in Cell-Based Assays
Note to the Reader: As of November 2025, publicly available scientific literature lacks specific data regarding the direct application of the disaccharide GlcN(α1-1α)Man in cell-based assays. The following application notes and protocols are based on the extensive research available for the monosaccharide Glucosamine (GlcN) , a structurally related compound and a key molecule in cellular metabolism. These notes are intended to serve as a comprehensive guide for researchers interested in the effects of amino sugars on cellular processes and can provide a foundational framework for investigating novel compounds such as GlcN(α1-1α)Man.
Introduction to Glucosamine (GlcN) in Cellular Assays
Glucosamine (GlcN) is an amino sugar that serves as a fundamental building block for the biosynthesis of macromolecules such as glycoproteins and glycolipids. It is a key metabolite in the hexosamine biosynthesis pathway (HBP), which produces uridine diphosphate N-acetylglucosamine (UDP-GlcNAc). UDP-GlcNAc is the donor substrate for N-linked and O-linked glycosylation, critical post-translational modifications that regulate protein function, stability, and localization.[1] Due to its central role in cellular metabolism and protein modification, exogenous administration of GlcN in cell-based assays can have profound effects on a variety of cellular processes, including signal transduction, proliferation, differentiation, and survival.
Key Signaling Pathways Modulated by GlcN
GlcN supplementation in cell culture can influence several key signaling pathways. Understanding these pathways is crucial for designing and interpreting cell-based assays.
mTORC1/Akt Signaling Pathway
GlcN has been shown to impair mTORC1/Akt signaling.[1] In some cell types, this is mediated by the induction of endoplasmic reticulum (ER) stress, leading to the upregulation of REDD1, an inhibitor of mTORC1.[1] The inhibition of the Akt/mTOR pathway can impact protein synthesis and cell growth.[2]
Caption: GlcN-mediated inhibition of the Akt/mTORC1 pathway.
STAT3 Signaling Pathway
In certain cancer cell lines, GlcN has been observed to inhibit STAT3 signaling.[1] This can lead to a reduction in the expression of STAT3 target genes, such as the anti-apoptotic protein survivin, thereby promoting apoptosis.
Caption: Inhibition of STAT3 signaling by GlcN.
T-Cell Differentiation
Glucosamine can modulate T-cell differentiation by interfering with the N-glycosylation of CD25, the alpha chain of the IL-2 receptor. This can lead to the inhibition of Th1, Th2, and Treg cell differentiation while promoting Th17 cell development.
Caption: GlcN modulation of T-cell differentiation via CD25.
Quantitative Data Summary
The following table summarizes typical concentrations of GlcN used in cell-based assays and their observed effects.
| Cell Line/Model | GlcN Concentration | Observed Effect | Reference |
| C2C12 Myoblasts | Not specified | Reduced proliferation and differentiation. | |
| Human Prostate Carcinoma Cells | Not specified | Inhibition of STAT3 signaling. | |
| Chronic Myelogenous Leukemia Cells | Not specified | Promotion of apoptosis. | |
| Murine CD4 T cells | 1-2.5 mM | Promotes Th17 cell development. | |
| EAE Mouse Model | 10 mg/day/mouse (i.p.) | Suppression of Th1/Th17-mediated EAE. |
Experimental Protocols
Protocol 1: Cell Proliferation Assay using MTT
This protocol assesses the effect of GlcN on the proliferation of adherent cells, such as C2C12 myoblasts.
Materials:
-
C2C12 myoblasts
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
Glucosamine hydrochloride (sterile filtered)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed C2C12 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of GlcN in complete medium.
-
Remove the medium from the wells and replace it with 100 µL of medium containing different concentrations of GlcN. Include a vehicle control (medium without GlcN).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
At each time point, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Caption: Workflow for an MTT-based cell proliferation assay.
Protocol 2: Western Blot for Signaling Protein Phosphorylation
This protocol is for assessing the effect of GlcN on the phosphorylation status of proteins in signaling pathways, such as Akt and mTOR.
Materials:
-
Cells of interest (e.g., C2C12 myotubes)
-
6-well cell culture plates
-
Glucosamine hydrochloride
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-mTOR, anti-total-mTOR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells in 6-well plates and grow to the desired confluency or differentiation state.
-
Treat cells with the desired concentrations of GlcN for the specified time.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 100-200 µL of ice-cold RIPA buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Caption: General workflow for Western blot analysis.
Conclusion
Glucosamine is a valuable tool for investigating the role of the hexosamine biosynthesis pathway and protein glycosylation in various cellular processes. The protocols and pathways described here provide a starting point for researchers to explore the effects of GlcN in their specific cell-based models. While direct data on GlcN(α1-1α)Man is currently unavailable, the methodologies outlined for GlcN can be adapted for the characterization of this and other novel glycosyl compounds. Future research should aim to elucidate the specific cellular uptake mechanisms, metabolic fate, and signaling effects of such disaccharides to understand their unique biological functions.
References
Application Notes and Protocols for Fluorescent Labeling of GlcN(α1-1α)Man
For Researchers, Scientists, and Drug Development Professionals
Introduction
GlcN(α1-1α)Man, a non-reducing disaccharide composed of glucosamine and mannose linked by an α,α-1,1-glycosidic bond, represents a unique carbohydrate structure. Its structural similarity to trehalose, a key disaccharide in various organisms including mycobacteria, suggests potential roles in microbial physiology and pathogenesis.[1][2] Fluorescent labeling of GlcN(α1-1α)Man is a critical step in elucidating its biological functions, enabling researchers to track its uptake, localization, and interaction with cellular components in real-time.[3][]
This document provides detailed protocols and application notes for the fluorescent labeling of GlcN(α1-1α)Man, focusing on targeting the primary amine of the glucosamine residue. Given that the α,α-1,1-glycosidic linkage makes it a non-reducing sugar, standard labeling methods that target the reducing end are not applicable.[5]
Applications of Fluorescently Labeled GlcN(α1-1α)Man
Fluorescently labeled GlcN(α1-1α)Man can serve as a powerful tool in a variety of research areas:
-
Microbial Biology: As an analog of trehalose, fluorescent GlcN(α1-1α)Man can be used to study carbohydrate uptake and metabolism in microorganisms, particularly in pathogens like Mycobacterium tuberculosis where trehalose metabolism is crucial.
-
Cellular Imaging: The high sensitivity of fluorescence allows for the visualization of the disaccharide's journey within living cells, providing insights into its transport mechanisms and subcellular localization.
-
Carbohydrate-Protein Interaction Studies: Labeled GlcN(α1-1α)Man can be used as a probe to identify and characterize proteins that bind to this specific disaccharide, such as lectins or enzymes.
-
Drug Development: Understanding the pathways involving this disaccharide could open avenues for the development of novel therapeutics targeting microbial carbohydrate metabolism.
Selecting a Fluorescent Probe
The choice of fluorescent probe is critical and depends on the specific application, the instrumentation available, and the photophysical properties of the dye. Amine-reactive dyes are the ideal choice for labeling GlcN(α1-1α)Man due to the presence of a primary amine on the glucosamine moiety.
Table 1: Comparison of Common Amine-Reactive Fluorescent Probes
| Fluorescent Probe | Reactive Group | Excitation (nm) | Emission (nm) | Quantum Yield (approx.) | Photostability | pH Sensitivity |
| FITC | Isothiocyanate | ~495 | ~519 | 0.5 - 0.9 | Moderate | High (fluorescence decreases at acidic pH) |
| Alexa Fluor 488 | Succinimidyl Ester | ~495 | ~519 | ~0.92 | High | Low (stable over a wide pH range) |
| Alexa Fluor 546 | Succinimidyl Ester | ~556 | ~573 | ~0.79 | High | Low (stable over a wide pH range) |
| Alexa Fluor 647 | Succinimidyl Ester | ~650 | ~668 | ~0.33 | High | Low (stable over a wide pH range) |
| BODIPY-FL | Succinimidyl Ester | ~503 | ~512 | >0.9 | High | Low |
Note: Quantum yields are approximate and can vary depending on the conjugation partner and the environment. Data compiled from various sources.
Experimental Protocols
The following protocols detail the labeling of GlcN(α1-1α)Man with two common amine-reactive fluorescent dyes: Fluorescein Isothiocyanate (FITC) and an Alexa Fluor Succinimidyl Ester.
Protocol 1: Labeling of GlcN(α1-1α)Man with Fluorescein Isothiocyanate (FITC)
This protocol describes the reaction of the isothiocyanate group of FITC with the primary amine of the glucosamine residue in GlcN(α1-1α)Man to form a stable thiourea linkage.
Materials:
-
GlcN(α1-1α)Man
-
Fluorescein isothiocyanate (FITC), isomer I
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
0.1 M Sodium bicarbonate buffer (pH 9.0)
-
PD-10 desalting column (or equivalent for purification)
-
Lyophilizer
Procedure:
-
Preparation of Reagents:
-
Dissolve GlcN(α1-1α)Man in 0.1 M sodium bicarbonate buffer (pH 9.0) to a final concentration of 10 mg/mL.
-
Immediately before use, prepare a 10 mg/mL solution of FITC in anhydrous DMSO.
-
-
Labeling Reaction:
-
In a light-protected microcentrifuge tube, add the GlcN(α1-1α)Man solution.
-
While gently vortexing, slowly add a 5-fold molar excess of the FITC solution to the disaccharide solution.
-
Incubate the reaction mixture for 3-4 hours at room temperature with continuous gentle stirring, protected from light.
-
-
Purification of the Labeled Disaccharide:
-
Equilibrate a PD-10 desalting column with deionized water.
-
Apply the reaction mixture to the top of the column.
-
Elute the labeled disaccharide with deionized water. The yellow-colored labeled product will elute first, while the unreacted FITC will be retained longer.
-
Collect the fractions containing the fluorescently labeled product.
-
-
Lyophilization and Storage:
-
Freeze the purified solution containing the FITC-labeled GlcN(α1-1α)Man.
-
Lyophilize the frozen solution to obtain a yellow powder.
-
Store the lyophilized product at -20°C, protected from light.
-
Diagram 1: Workflow for FITC Labeling of GlcN(α1-1α)Man
Caption: Workflow for labeling GlcN(α1-1α)Man with FITC.
Protocol 2: Labeling of GlcN(α1-1α)Man with Alexa Fluor Succinimidyl Ester
This protocol utilizes the reaction between a succinimidyl ester of an Alexa Fluor dye and the primary amine of the glucosamine residue to form a stable amide bond. Alexa Fluor dyes offer superior photostability and are less pH-sensitive compared to FITC.
Materials:
-
GlcN(α1-1α)Man
-
Alexa Fluor succinimidyl ester (e.g., Alexa Fluor 488 NHS Ester)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
0.1 M Sodium bicarbonate buffer (pH 8.3)
-
Size-exclusion chromatography supplies (e.g., Sephadex G-25)
-
Lyophilizer
Procedure:
-
Preparation of Reagents:
-
Dissolve GlcN(α1-1α)Man in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 10 mg/mL.
-
Immediately before use, dissolve the Alexa Fluor succinimidyl ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
In a light-protected microcentrifuge tube, add the GlcN(α1-1α)Man solution.
-
While gently vortexing, slowly add a 5- to 10-fold molar excess of the dissolved Alexa Fluor dye to the disaccharide solution.
-
Incubate the reaction for 1 hour at room temperature with continuous gentle stirring, protected from light.
-
-
Purification of the Labeled Disaccharide:
-
Prepare a size-exclusion chromatography column with Sephadex G-25, equilibrated with deionized water.
-
Load the reaction mixture onto the column.
-
Elute with deionized water. The brightly colored labeled disaccharide will elute first.
-
Collect the fluorescent fractions.
-
-
Lyophilization and Storage:
-
Freeze the purified, fluorescent fractions.
-
Lyophilize to obtain a colored powder.
-
Store the lyophilized product at -20°C, protected from light and moisture.
-
Diagram 2: Workflow for Alexa Fluor Labeling of GlcN(α1-1α)Man
Caption: Workflow for labeling GlcN(α1-1α)Man with an Alexa Fluor dye.
Quantitative Data and Characterization
The efficiency of the labeling reaction and the properties of the final product should be thoroughly characterized.
Table 2: Key Parameters for Characterization of Labeled GlcN(α1-1α)Man
| Parameter | Method of Determination | Typical Expected Outcome |
| Degree of Labeling (DOL) | UV-Vis Spectrophotometry | A DOL close to 1 is ideal, indicating one dye molecule per disaccharide. |
| Purity | HPLC, TLC | A single major fluorescent peak/spot should be observed. |
| Confirmation of Conjugation | Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) | The observed mass should correspond to the mass of GlcN(α1-1α)Man plus the mass of the fluorescent dye. |
| Photostability | Time-lapse fluorescence microscopy | Alexa Fluor conjugates are expected to be more photostable than FITC conjugates. |
| pH Stability | Fluorescence spectroscopy at various pH values | Alexa Fluor conjugates should exhibit stable fluorescence over a wider pH range compared to FITC. |
Note: The exact values for these parameters should be determined empirically for each batch of labeled disaccharide.
Potential Signaling Pathways and Biological Context
While the specific signaling pathways involving GlcN(α1-1α)Man are not yet well-defined, its constituent monosaccharide, glucosamine, is a key component of the hexosamine biosynthesis pathway (HBP). The HBP produces UDP-N-acetylglucosamine (UDP-GlcNAc), a crucial substrate for protein glycosylation (both N-linked and O-linked). O-GlcNAcylation, the attachment of a single GlcNAc to serine or threonine residues of nuclear and cytoplasmic proteins, is a dynamic post-translational modification that plays a regulatory role in numerous cellular processes, including signal transduction, transcription, and metabolism.
It is plausible that fluorescently labeled GlcN(α1-1α)Man could be used to investigate its potential influence on the HBP or other glucosamine-related signaling pathways. For instance, studies have shown that glucosamine can affect signaling pathways such as the insulin signaling pathway and ER stress pathways.
Diagram 3: Potential Areas of Investigation for Labeled GlcN(α1-1α)Man
Caption: Potential cellular pathways for investigation using labeled GlcN(α1-1α)Man.
Conclusion
The fluorescent labeling of GlcN(α1-1α)Man provides a valuable tool for researchers to explore the biological roles of this unique non-reducing disaccharide. By targeting the primary amine on the glucosamine residue with amine-reactive dyes such as FITC or Alexa Fluor succinimidyl esters, stable and highly fluorescent probes can be synthesized. The detailed protocols and application notes provided herein offer a comprehensive guide for the successful labeling and utilization of GlcN(α1-1α)Man in a variety of research applications, from cellular imaging to the investigation of novel signaling pathways. Due to the limited specific literature on GlcN(α1-1α)Man, empirical optimization of labeling conditions and thorough characterization of the final product are strongly recommended.
References
- 1. Uptake of unnatural trehalose analogs as a reporter for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FITC-trehalose I TdB Labs [tdblabs.se]
- 3. Fluorinated trehalose analogues for cell surface engineering and imaging of Mycobacterium tuberculosis - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00721B [pubs.rsc.org]
- 5. brainly.com [brainly.com]
Application Notes and Protocols for the Analysis of GlcN(α1-1α)Man in Complex Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for the analysis of the disaccharide N-acetylglucosamine-(α1-1α)-mannose (GlcN(α1-1α)Man) in complex biological matrices. The protocols detailed below are based on established techniques for glycan analysis and can be adapted for the specific quantification of GlcN(α1-1α)Man.
Introduction
GlcN(α1-1α)Man is a non-reducing disaccharide whose biological significance is an emerging area of research. Its structural similarity to trehalose suggests potential roles in stress protection and metabolic regulation. Accurate and sensitive quantification of GlcN(α1-1α)Man in biological samples such as tissues, serum, and plasma is crucial for understanding its physiological and pathological roles. This document outlines two primary analytical approaches: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).
Analytical Approaches
The two recommended methods for the analysis of GlcN(α1-1α)Man are LC-MS/MS for its high sensitivity and specificity, and HPAEC-PAD for its ability to analyze underivatized carbohydrates with high resolution.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for the quantification of low-abundance analytes in complex mixtures.[1][2][3] For GlcN(α1-1α)Man analysis, this method typically involves enzymatic digestion of larger glycoconjugates (if applicable), followed by chromatographic separation and detection by mass spectrometry.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
HPAEC-PAD is a robust and sensitive method for the direct analysis of underivatized carbohydrates.[4][5] It is particularly well-suited for separating isomeric sugars.
Quantitative Data Summary
The following tables summarize representative quantitative data for the analysis of disaccharides using LC-MS/MS and HPAEC-PAD. These values are based on published data for similar analytes and should be validated for the specific analysis of GlcN(α1-1α)Man.
Table 1: Representative Performance of LC-MS/MS for Disaccharide Analysis
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL | |
| Linearity (R²) | > 0.99 | |
| Intra-day Precision (%CV) | < 15% | |
| Inter-day Precision (%CV) | < 15% | |
| Recovery | 85 - 115% |
Table 2: Representative Performance of HPAEC-PAD for Disaccharide Analysis
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.4 - 1.0 pmol | |
| Limit of Quantification (LOQ) | 1.0 - 3.0 pmol | |
| Linearity (R²) | > 0.999 | |
| Intra-day Precision (%RSD) | < 2% | |
| Inter-day Precision (%RSD) | < 5% | |
| Recovery | 98 - 102% |
Experimental Protocols
Protocol 1: Sample Preparation from Biological Tissues
This protocol describes the extraction of small molecule glycans from tissue samples.
Materials:
-
Tissue sample (e.g., liver, brain)
-
Liquid nitrogen
-
Homogenizer
-
Acetonitrile (ACN)
-
Chloroform
-
Deionized water
-
Centrifuge
-
Lyophilizer
Procedure:
-
Flash-freeze the tissue sample in liquid nitrogen immediately after collection to halt metabolic activity.
-
Homogenize the frozen tissue in a pre-chilled homogenizer.
-
To the homogenized tissue, add a 2:1:1 mixture of ice-cold acetonitrile, chloroform, and water.
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to separate the polar (aqueous), non-polar (organic), and protein phases.
-
Carefully collect the upper aqueous phase containing the polar metabolites, including GlcN(α1-1α)Man.
-
Lyophilize the aqueous extract to dryness.
-
Reconstitute the dried extract in a suitable solvent (e.g., water or mobile phase) for LC-MS/MS or HPAEC-PAD analysis.
Protocol 2: LC-MS/MS Analysis of GlcN(α1-1α)Man
This protocol is adapted from established methods for disaccharide analysis.
Materials:
-
Prepared sample extract
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Reversed-phase C18 column (e.g., Agilent Poroshell 120 EC-C18, 2.7 µm, 3.0 × 50 mm)
-
Mobile Phase A: 50 mM ammonium acetate in water
-
Mobile Phase B: Methanol
LC Conditions:
-
Column Temperature: 45°C
-
Flow Rate: 300 µL/min
-
Gradient:
-
0-10 min: 5% to 45% B
-
10-10.2 min: 45% to 100% B
-
10.2-14.2 min: Hold at 100% B
-
14.2-14.5 min: 100% to 5% B
-
14.5-20 min: Re-equilibrate at 5% B
-
MS/MS Conditions:
-
Ionization Mode: Negative ESI
-
Multiple Reaction Monitoring (MRM):
-
Precursor Ion (Q1): m/z for [GlcN(α1-1α)Man - H]⁻
-
Product Ions (Q3): Specific fragment ions for GlcN(α1-1α)Man (to be determined by infusion of a standard)
-
-
Collision Energy: Optimize for maximum signal intensity of product ions.
Protocol 3: HPAEC-PAD Analysis of GlcN(α1-1α)Man
This protocol is based on established methods for the analysis of underivatized carbohydrates.
Materials:
-
Prepared sample extract
-
HPAEC-PAD system (e.g., Dionex system)
-
High-pH anion-exchange column (e.g., CarboPac™ PA200)
-
Eluent A: Deionized water
-
Eluent B: 100 mM Sodium Hydroxide (NaOH)
-
Eluent C: 1 M Sodium Acetate (NaOAc) in 100 mM NaOH
Chromatographic Conditions:
-
Column Temperature: 30°C
-
Flow Rate: 0.5 mL/min
-
Gradient: (to be optimized for separation of GlcN(α1-1α)Man from other carbohydrates)
-
A gradient of increasing sodium acetate concentration in a sodium hydroxide mobile phase is typically used to elute oligosaccharides.
-
PAD Conditions:
-
A standard quadruple-potential waveform for carbohydrate detection should be used.
Visualizations
Signaling Pathway
// Node styles Extracellular [label="Extracellular\nGlcN(α1-1α)Man", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Receptor [label="Putative Receptor", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Signaling_Cascade [label="Intracellular\nSignaling Cascade", fillcolor="#FBBC05", fontcolor="#202124"]; Transcription_Factor [label="Transcription Factor\nActivation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gene_Expression [label="Altered Gene\nExpression", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Metabolic_Regulation [label="Metabolic Regulation", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Stress_Response [label="Stress Response", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Extracellular -> Receptor [label="Binding"]; Receptor -> Signaling_Cascade [label="Activation"]; Signaling_Cascade -> Transcription_Factor; Transcription_Factor -> Gene_Expression; Gene_Expression -> Metabolic_Regulation; Gene_Expression -> Stress_Response; }
Caption: Hypothetical signaling pathway for GlcN(α1-1α)Man.
Experimental Workflow
// Node styles Sample_Collection [label="Biological Sample\n(Tissue, Serum, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Homogenization [label="Homogenization &\nExtraction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Derivatization [label="Derivatization\n(Optional, for LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; LC_Separation [label="LC Separation\n(Reversed-Phase or HPAEC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Detection [label="Detection\n(MS/MS or PAD)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis &\nQuantification", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Sample_Collection -> Homogenization; Homogenization -> Derivatization; Derivatization -> LC_Separation; Homogenization -> LC_Separation [label="Direct Analysis\n(HPAEC-PAD)"]; LC_Separation -> Detection; Detection -> Data_Analysis; }
Caption: General experimental workflow for GlcN(α1-1α)Man analysis.
Discussion
The analysis of GlcN(α1-1α)Man in complex biological samples presents a significant analytical challenge due to its low abundance and the presence of numerous isomeric and isobaric compounds. The choice between LC-MS/MS and HPAEC-PAD will depend on the specific requirements of the study, including sensitivity, sample throughput, and the availability of instrumentation.
LC-MS/MS offers unparalleled sensitivity and specificity, making it the method of choice for detecting and quantifying trace amounts of GlcN(α1-1α)Man. The development of a robust LC-MS/MS method will require the optimization of chromatographic conditions to separate GlcN(α1-1α)Man from its isomers and the careful selection of MRM transitions to ensure specificity.
HPAEC-PAD provides a reliable and reproducible method for the analysis of underivatized carbohydrates, eliminating the need for derivatization steps that can introduce variability. This technique is particularly advantageous for resolving isomeric disaccharides.
Future Directions:
The development of specific enzymatic or antibody-based assays for GlcN(α1-1α)Man would greatly facilitate its analysis and our understanding of its biological roles. Further research is needed to elucidate the biosynthetic and metabolic pathways of GlcN(α1-1α)Man to better understand its regulation and function in health and disease. The potential involvement of this disaccharide in signaling pathways, as hypothesized in the provided diagram, warrants further investigation. The roles of related molecules like GlcNAc in influencing transcription factors and other cellular processes suggest that GlcN(α1-1α)Man could have significant regulatory functions.
References
- 1. Analytical method for the determination of disaccharides derived from keratan, heparan, and dermatan sulfates in human serum and plasma by high-performance liquid chromatography/turbo ionspray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disaccharide analysis of glycosaminoglycan mixtures by ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Solid-Phase Synthesis of GlcN(α1-1α)Man Oligosaccharides: A Proposed Protocol for Researchers
For researchers, scientists, and drug development professionals, the chemical synthesis of complex oligosaccharides is a critical step in understanding their biological functions and developing novel therapeutics. This document provides a detailed, albeit proposed, application note and protocol for the solid-phase synthesis of GlcN(α1-1α)Man oligosaccharides, a unique α,α-1,1-linked disaccharide reminiscent of trehalosamine.
The stereoselective construction of the α,α-1,1-glycosidic linkage presents a significant synthetic challenge.[1] This protocol integrates established principles of solid-phase oligosaccharide synthesis (SPOS) with specific strategies for controlling anomeric selectivity to address this challenge. The solid-phase approach offers advantages over traditional solution-phase synthesis by simplifying purification and enabling potential automation.
Core Principles and Strategy
The proposed strategy involves the sequential assembly of the oligosaccharide on a solid support. A key feature of this protocol is the careful selection of orthogonal protecting groups to control reactivity and stereoselectivity at each step. The synthesis will commence with the immobilization of a mannose building block on the solid support, followed by the crucial glycosylation step with a protected glucosamine donor. Subsequent cleavage and deprotection will yield the target disaccharide.
Experimental Protocols
Preparation of the Solid Support-Linked Mannoside Acceptor
The synthesis begins with the attachment of a suitably protected mannose derivative to a solid support. A photolabile linker is proposed for mild cleavage conditions at the final step.
Materials:
-
Photolabile linker-functionalized resin (e.g., PC Linker on TentaGel resin)
-
Fmoc-protected Mannose derivative with a free anomeric hydroxyl group (Building Block 1)
-
DIPCDI (N,N'-Diisopropylcarbodiimide)
-
DMAP (4-Dimethylaminopyridine)
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
Piperidine
Procedure:
-
Swell the photolabile linker-functionalized resin in DMF.
-
In a separate vessel, dissolve Fmoc-protected Mannose derivative (Building Block 1) (1.5 eq.), DIPCDI (1.5 eq.), and DMAP (0.1 eq.) in a minimal amount of DMF/DCM (1:1).
-
Add the solution to the swollen resin and agitate at room temperature for 16 hours.
-
Wash the resin sequentially with DMF, DCM, and Methanol and dry under vacuum.
-
To expose the anomeric hydroxyl group, treat the resin with 20% piperidine in DMF for 30 minutes.
-
Wash the resin thoroughly with DMF, DCM, and Methanol to remove the cleaved Fmoc group and piperidine.
-
Dry the resin-bound mannoside acceptor under vacuum.
Stereoselective α-Glucosaminylation
This is the most critical step, involving the formation of the α-glycosidic bond between the glucosamine donor and the resin-bound mannose acceptor. The use of a 2-azido-glucosamine donor is crucial to prevent the formation of a β-linkage via neighboring group participation.
Materials:
-
Resin-bound mannoside acceptor
-
2-Azido-2-deoxy-3,4,6-tri-O-benzyl-glucopyranosyl trichloroacetimidate (Glucosamine Donor - Building Block 2)
-
TMSOTf (Trimethylsilyl trifluoromethanesulfonate)
-
DTBMP (2,6-Di-tert-butyl-4-methylpyridine)
-
Anhydrous DCM
-
Molecular Sieves (4 Å)
Procedure:
-
Swell the resin-bound mannoside acceptor in anhydrous DCM in the presence of activated 4 Å molecular sieves.
-
In a separate flame-dried flask under argon, dissolve the Glucosamine Donor (Building Block 2) (3 eq.) and DTBMP (4 eq.) in anhydrous DCM.
-
Cool the resin suspension to -78°C.
-
Slowly add a solution of TMSOTf (0.2 eq.) in anhydrous DCM to the solution of the donor and DTBMP.
-
After 15 minutes of pre-activation, transfer the activated donor solution to the cooled resin suspension via cannula.
-
Allow the reaction to proceed at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.
-
Quench the reaction by adding a few drops of pyridine.
-
Wash the resin sequentially with DCM, DMF, and Methanol.
-
Dry the resin-bound disaccharide under vacuum.
Cleavage and Global Deprotection
The final steps involve releasing the oligosaccharide from the solid support and removing the protecting groups.
Materials:
-
Resin-bound protected disaccharide
-
THF (Tetrahydrofuran)
-
Methanol
-
Water
-
Pd/C (Palladium on carbon)
-
Acetic Anhydride
-
Pyridine
Procedure:
-
Photocleavage: Suspend the resin in a THF/Methanol/Water mixture (2:1:1) and irradiate with a UV lamp (365 nm) for 8 hours.
-
Filter the resin and collect the filtrate containing the protected disaccharide.
-
Concentrate the filtrate under reduced pressure.
-
Hydrogenolysis: Dissolve the protected disaccharide in a mixture of Methanol/THF. Add Pd/C and stir under a hydrogen atmosphere for 24 hours to remove the benzyl protecting groups.
-
Filter the reaction mixture through Celite and concentrate the filtrate.
-
N-Acetylation: Dissolve the resulting amine in a mixture of pyridine and acetic anhydride (1:1) and stir at room temperature for 6 hours to acetylate the amino group.
-
Co-evaporate the solvents with toluene to remove residual pyridine.
-
Purify the final product, GlcN(α1-1α)Man, by size-exclusion chromatography or reversed-phase HPLC.
Quantitative Data Summary
The following table summarizes the proposed reaction conditions and expected yields based on similar syntheses reported in the literature. Actual yields may vary.
| Step | Reagents and Conditions | Temperature (°C) | Time (h) | Expected Yield (%) |
| Resin Loading | Building Block 1, DIPCDI, DMAP in DMF/DCM | Room Temp | 16 | >90 |
| Fmoc Deprotection | 20% Piperidine in DMF | Room Temp | 0.5 | >99 |
| Glycosylation | Building Block 2, TMSOTf, DTBMP in DCM | -78 to 0 | 3 | 50-70 |
| Photocleavage | UV (365 nm) in THF/MeOH/H₂O | Room Temp | 8 | 70-85 |
| Hydrogenolysis | H₂, Pd/C in MeOH/THF | Room Temp | 24 | >95 |
| N-Acetylation | Ac₂O, Pyridine | Room Temp | 6 | >95 |
Visualizing the Workflow
The following diagrams illustrate the key stages of the proposed solid-phase synthesis.
References
Application Notes and Protocols for Metabolic Labeling of Cells with GlcN(a1-1a)Man Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the metabolic labeling of mammalian cells using GlcN(a1-1a)Man precursors. This technique is a powerful tool for studying N-glycan biosynthesis, degradation, and the impact of various stimuli or therapeutic agents on these pathways.
Introduction
N-glycosylation is a critical post-translational modification that affects protein folding, stability, and function. The biosynthesis of N-glycans involves a complex series of reactions, starting with the assembly of a lipid-linked oligosaccharide (LLO) precursor, Dol-PP-GlcNAc₂Man₉Glc₃. Metabolic labeling with sugar analogues allows for the tracking and analysis of these precursors and the mature glycans. The precursor this compound, an analogue of N-acetylglucosamine (GlcNAc), can be metabolically incorporated into the N-glycan biosynthesis pathway, providing a handle to study its dynamics. This method is an alternative to traditional radiolabeling, offering a non-radioactive approach for analysis.[1][2]
Applications
-
Monitoring N-glycan Biosynthesis and Degradation: Track the flux of N-glycan precursors under different cellular conditions.[1][2]
-
Drug Discovery and Development: Assess the efficacy and mechanism of action of drugs that target glycosylation pathways.
-
Disease Research: Investigate alterations in glycosylation associated with diseases such as cancer and congenital disorders of glycosylation.
-
Cell Signaling Studies: Elucidate the role of N-glycans in modulating cell signaling pathways. The addition of exogenous GlcNAc analogues can influence signaling cascades.[3]
Experimental Protocols
Protocol 1: Steady-State Metabolic Labeling
This protocol is designed to achieve a steady-state level of incorporation of the this compound precursor into cellular glycoconjugates.
Materials:
-
Mammalian cell line of interest (e.g., HEK293T, HeLa)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound precursor solution (sterile-filtered)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
Procedure:
-
Cell Culture: Culture cells to approximately 70-80% confluency in a T-75 flask. Before starting the labeling, it is important to determine the optimal growth characteristics of your cell line, including population doubling time and maximum cell density.
-
Labeling Medium Preparation: Prepare complete culture medium supplemented with the this compound precursor. The final concentration of the precursor should be optimized for each cell line and experimental goal (a starting concentration of 50-100 µM is recommended).
-
Labeling:
-
Aspirate the old medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the prepared labeling medium to the cells.
-
-
Incubation: Incubate the cells for a period equivalent to several population doublings (typically 48-72 hours) to achieve steady-state labeling.
-
Cell Lysis:
-
After incubation, aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold lysis buffer containing protease inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
-
Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Downstream Analysis: The clarified supernatant containing the labeled proteins can be used for various downstream applications, such as immunoprecipitation, Western blotting, or mass spectrometry-based glycomic analysis.
Protocol 2: Pulse-Chase Labeling
This protocol is used to analyze the kinetics of N-glycan precursor biosynthesis and turnover.
Materials:
-
Same as Protocol 1
-
"Chase" medium: Complete culture medium without the this compound precursor.
Procedure:
-
Cell Culture: Grow cells to 70-80% confluency.
-
Pulse:
-
Aspirate the culture medium.
-
Wash cells once with PBS.
-
Add labeling medium containing a high concentration of this compound (e.g., 200-500 µM).
-
Incubate for a short period (e.g., 30-60 minutes). This "pulse" introduces the label into the metabolic pathway.
-
-
Chase:
-
Aspirate the labeling medium.
-
Wash the cells three times with warm PBS to remove any remaining precursor.
-
Add the "chase" medium.
-
-
Time-Course Collection: Collect cell lysates at various time points during the chase (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Analysis: Analyze the labeled glycoconjugates at each time point to determine the rate of their synthesis, processing, and degradation.
Data Presentation
The quantitative data obtained from metabolic labeling experiments can be summarized in tables for clear comparison.
Table 1: Example Data for Steady-State Labeling with Drug Treatment
| Treatment | Precursor Concentration (µM) | Relative Abundance of Labeled Glycoprotein X (%) | Standard Deviation |
| Vehicle Control | 100 | 100 | 8.5 |
| Drug A | 100 | 45.2 | 5.1 |
| Drug B | 100 | 95.8 | 7.9 |
Table 2: Example Data for Pulse-Chase Experiment
| Chase Time (hours) | Relative Abundance of Labeled Precursor Y (%) | Standard Deviation |
| 0 | 100 | 9.2 |
| 1 | 85.3 | 7.8 |
| 2 | 68.1 | 6.5 |
| 4 | 42.5 | 4.9 |
| 8 | 15.7 | 2.3 |
| 24 | 2.1 | 0.8 |
Visualizations
N-Glycan Biosynthesis Pathway
The following diagram illustrates the initial steps of the N-glycan biosynthesis pathway in the endoplasmic reticulum, highlighting the potential incorporation point of the this compound precursor.
Caption: N-glycan precursor biosynthesis pathway in the ER.
Experimental Workflow for Metabolic Labeling
The following diagram outlines the general workflow for a metabolic labeling experiment followed by analysis.
Caption: General workflow for metabolic labeling experiments.
Logical Relationship for Drug Screening Application
This diagram illustrates the logical flow of using metabolic labeling to screen for drugs that inhibit glycosylation.
Caption: Logic for a drug screening assay.
References
- 1. Protocol for analyzing the biosynthesis and degradation of N-glycan precursors in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for analyzing the biosynthesis and degradation of N-glycan precursors in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Acetylglucosamine Functions in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Enzymatic Synthesis of GlcNAc(α1-4)Man
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic synthesis of N-acetylglucosamine(α1-4)Mannose (GlcNAc(α1-4)Man).
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic synthesis of GlcNAc(α1-4)Man, focusing on reactions likely catalyzed by an α1,4-N-acetylglucosaminyltransferase (α4GnT) or a functionally similar enzyme.
Issue 1: Low or No Product Yield
Low or non-existent product yield is a frequent challenge in enzymatic synthesis. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Suboptimal Enzyme Concentration | Titrate the enzyme concentration to find the optimal level. Start with the manufacturer's recommended concentration and perform a series of reactions with increasing and decreasing amounts. |
| Incorrect Reaction Buffer pH | Most glycosyltransferases have a narrow optimal pH range, typically between 6.0 and 7.5. Verify the pH of your reaction buffer and perform a pH optimization experiment using a range of buffers (e.g., MES, HEPES, Tris-HCl). |
| Suboptimal Temperature | The optimal temperature for most human glycosyltransferases is 37°C. However, stability can be an issue over long incubation times. Test a temperature range (e.g., 25°C, 30°C, 37°C) to find the best balance between activity and stability. |
| Missing or Incorrect Cofactors | Many glycosyltransferases, including α4GnT, require divalent cations like Manganese (Mn²⁺) for activity.[1] Ensure the correct cofactor is present at an optimal concentration (typically 5-10 mM).[1] |
| Enzyme Inactivity | The enzyme may have lost activity due to improper storage or handling. Use a fresh aliquot of the enzyme and always store it at the recommended temperature (usually -80°C). Avoid repeated freeze-thaw cycles. |
| Poor Substrate Quality | The donor (UDP-GlcNAc) or acceptor (Mannose) substrates may be degraded or contain inhibitors. Use high-purity substrates from a reliable supplier. Confirm their integrity via methods like NMR or mass spectrometry. |
| Product Inhibition | The accumulation of the UDP byproduct can inhibit the enzyme.[2] Include an alkaline phosphatase in the reaction mixture to hydrolyze UDP to UMP and inorganic phosphate, thereby driving the reaction forward.[2] |
Issue 2: Presence of Side Products
The formation of unintended products can complicate purification and reduce the yield of the desired GlcNAc(α1-4)Man.
| Potential Cause | Recommended Solution |
| Hydrolysis of Donor Substrate | UDP-GlcNAc can be hydrolyzed, especially at non-optimal pH or in the presence of contaminating hydrolases. Ensure the use of a pure enzyme preparation and maintain optimal pH. |
| Enzyme Promiscuity | The enzyme may transfer GlcNAc to other hydroxyl groups on the mannose acceptor, creating different linkage isomers. This is less common with highly specific enzymes but can occur. Optimize reaction conditions (pH, temperature) to favor the desired linkage. Product characterization by NMR is crucial to confirm the α1-4 linkage. |
| Further Glycosylation | If the product itself can act as an acceptor, longer oligosaccharides may be formed. Monitor the reaction over time to identify the optimal endpoint before significant side products accumulate. Adjusting the donor-to-acceptor ratio may also help control this. |
Frequently Asked Questions (FAQs)
Q1: Which enzyme should I use for the synthesis of GlcNAc(α1-4)Man?
A1: The human α1,4-N-acetylglucosaminyltransferase (α4GnT) is a primary candidate as it is known to form GlcNAcα1-4 linkages.[1] However, its natural acceptor is a galactose residue within an O-glycan structure. Therefore, its efficiency with a simple mannose acceptor may vary. It is recommended to perform initial screening experiments to confirm its activity. Alternatively, exploring engineered or promiscuous glycosyltransferases from other sources may be necessary.
Q2: What are the typical starting concentrations for the donor and acceptor substrates?
A2: For initial experiments, a common starting point is a 1:1 to 1:2 molar ratio of the acceptor (Mannose) to the donor (UDP-GlcNAc). Typical concentrations are in the range of 1-5 mM for the acceptor and 2-10 mM for the donor. The optimal ratio and concentrations should be determined empirically for your specific system.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be monitored by several methods:
-
Thin-Layer Chromatography (TLC): A simple and rapid method to visualize the consumption of substrates and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentrations of substrates and products over time.
-
Mass Spectrometry (MS): Can be used to confirm the mass of the product and monitor its formation.
Q4: My enzyme seems to be unstable over the course of a long reaction. What can I do?
A4: If enzyme instability is suspected, consider the following:
-
Lower the reaction temperature: This can reduce the rate of thermal denaturation.
-
Add stabilizing agents: Bovine serum albumin (BSA) at a concentration of 0.1-1 mg/mL is often used to stabilize enzymes in solution.
-
Immobilize the enzyme: Covalently attaching the enzyme to a solid support can significantly improve its stability and allow for easier removal from the reaction mixture.
Q5: What is the biological significance of the GlcNAc(α1-4) linkage?
A5: The GlcNAcα1-4 linkage, specifically GlcNAcα1→4Galβ, is found on O-glycans of certain mucins in the gastric mucosa. This structure is involved in cellular recognition processes and has been implicated in the pathology of gastric cancer. While the specific biological role of a GlcNAc(α1-4)Man structure is less characterized, understanding its synthesis is crucial for developing tools to study glycan-protein interactions and their roles in health and disease.
Experimental Protocols
Protocol 1: In Vitro Enzymatic Synthesis of GlcNAc(α1-4)Man
This protocol is a general guideline and should be optimized for your specific enzyme and substrates.
Materials:
-
α1,4-N-acetylglucosaminyltransferase (α4GnT), recombinant
-
UDP-N-acetylglucosamine (UDP-GlcNAc)
-
D-Mannose
-
HEPES buffer (50 mM, pH 7.0)
-
Manganese Chloride (MnCl₂)
-
Bovine Serum Albumin (BSA)
-
Alkaline Phosphatase
-
Nuclease-free water
Reaction Setup:
| Component | Stock Concentration | Volume for 50 µL Reaction | Final Concentration |
| HEPES Buffer (pH 7.0) | 500 mM | 5 µL | 50 mM |
| D-Mannose | 50 mM | 5 µL | 5 mM |
| UDP-GlcNAc | 100 mM | 5 µL | 10 mM |
| MnCl₂ | 100 mM | 5 µL | 10 mM |
| BSA | 10 mg/mL | 1 µL | 0.2 mg/mL |
| Alkaline Phosphatase | 1 U/µL | 1 µL | 1 U |
| α4GnT | 0.1 mg/mL | 5 µL | 0.01 mg/mL |
| Nuclease-free water | - | 23 µL | - |
| Total Volume | 50 µL |
Procedure:
-
Prepare a master mix of all components except the enzyme and UDP-GlcNAc.
-
Aliquot the master mix into reaction tubes.
-
Add the UDP-GlcNAc to each tube and mix gently.
-
Initiate the reaction by adding the enzyme.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 2, 4, 8, 16 hours).
-
Stop the reaction by heating at 95°C for 5 minutes.
-
Analyze the reaction mixture by TLC, HPLC, or MS to determine the product yield.
Visualizations
Diagram 1: General Workflow for Enzymatic Synthesis
Caption: Workflow for the enzymatic synthesis of GlcNAc(α1-4)Man.
Diagram 2: Troubleshooting Logic for Low Product Yield
Caption: Troubleshooting flowchart for low yield in enzymatic synthesis.
References
- 1. Expression cloning of a human α1,4-N-acetylglucosaminyltransferase that forms GlcNAcα1→4Galβ→R, a glycan specifically expressed in the gastric gland mucous cell-type mucin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DETECTION AND ANALYSIS OF PROTEINS MODIFIED BY O-LINKED N-ACETYLGLUCOSAMINE - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in GlcN(α1-1α)Man Purification
Welcome to the technical support center for the purification of GlcN(α1-1α)Man. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this phosphorylated disaccharide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides answers to common questions and offers solutions to problems that may arise during the purification of GlcN(α1-1α)Man.
Q1: What is the primary challenge in purifying GlcN(α1-1α)Man?
The primary challenge lies in its separation from other structurally similar and charged molecules present in the reaction mixture. As a phosphorylated disaccharide, GlcN(α1-1α)Man is highly polar and anionic. Key contaminants can include unreacted monosaccharides (GlcNAc and Mannose), salts from buffers, and potential isomers or degradation products. Achieving high purity and good recovery requires optimized chromatographic techniques that can effectively resolve these components.
Q2: My purification by anion-exchange chromatography (AEC) shows poor resolution and co-elution of my product with other peaks. What can I do?
Poor resolution in anion-exchange chromatography can be caused by several factors. Here are some troubleshooting steps:
-
Optimize the Salt Gradient: A shallow salt gradient is crucial for separating molecules with small differences in charge. If you are using a step gradient, switch to a linear gradient to improve resolution.
-
Adjust the pH of the Mobile Phase: The pH of the buffers will affect the charge of your molecule and the contaminants. Ensure the pH is at least one unit above the pKa of the phosphate group to maintain a consistent negative charge. Experimenting with a slightly higher or lower pH can sometimes improve separation.
-
Check the Column Integrity and Packing: A poorly packed column or a column with voids can lead to peak broadening and poor separation. Ensure the column is packed uniformly and has been properly equilibrated.
-
Reduce Sample Load: Overloading the column can lead to broad peaks and decreased resolution. Try reducing the amount of sample loaded onto the column.
Q3: I am experiencing low recovery of GlcN(α1-1α)Man after purification. What are the potential causes and solutions?
Low recovery can be a significant issue. Consider the following:
-
Irreversible Binding to the Column: The highly charged nature of the phosphate group can sometimes lead to very strong or irreversible binding to the anion-exchange resin. Ensure your elution buffer has a sufficiently high salt concentration to disrupt this interaction. A step elution with a high salt concentration at the end of the gradient can help recover strongly bound molecules.
-
Degradation of the Sample: Phosphorylated sugars can be susceptible to degradation, especially at extreme pH values or high temperatures. Ensure your purification is performed at a suitable pH (typically around neutral) and, if necessary, at reduced temperatures (e.g., 4°C).
-
Inaccurate Quantification: Ensure that the method used to quantify the purified product is accurate and sensitive enough for the low concentrations you might be working with. Methods like HPLC with a charged aerosol detector (CAD) or mass spectrometry (MS) are often more reliable than simple UV absorbance.
Q4: How can I effectively remove salts from my purified GlcN(α1-1α)Man sample after ion-exchange chromatography?
Desalting is a critical step after ion-exchange chromatography. Here are a few common methods:
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on size. Salts are small and will elute much later than your larger disaccharide, allowing for effective separation.
-
Dialysis: For larger volumes, dialysis with a low molecular weight cutoff (MWCO) membrane (e.g., 100-500 Da) can be used to remove salts.
-
Solid-Phase Extraction (SPE) with a Reversed-Phase or Graphitized Carbon Cartridge: Certain SPE cartridges can retain the disaccharide while allowing the salts to pass through. The retained product can then be eluted with an appropriate solvent.
Q5: What is the best way to assess the purity of my final GlcN(α1-1α)Man product?
A combination of analytical techniques is recommended for purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., porous graphitized carbon, amide, or a specific ion-exchange column) can provide a chromatogram showing the main peak and any impurities.[1][2]
-
Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) is a powerful tool to confirm the molecular weight of your product and identify any co-eluting impurities.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For a definitive structural confirmation and purity assessment, 1D (¹H, ³¹P) and 2D NMR spectroscopy can be employed.
Data Presentation
The following tables summarize representative quantitative data for the purification of phosphorylated disaccharides using common chromatographic techniques. Note that actual results may vary depending on the specific experimental conditions.
Table 1: Comparison of Purification Techniques for Phosphorylated Disaccharides
| Purification Technique | Typical Recovery Rate | Typical Purity | Key Advantages | Key Disadvantages |
| Anion-Exchange Chromatography (AEC) | 70-90% | >95% | High capacity, excellent resolution of charged molecules. | Requires a desalting step, potential for irreversible binding. |
| Porous Graphitized Carbon (PGC)-HPLC | 80-95% | >98% | Excellent separation of isomers, compatible with volatile buffers for MS.[1][4] | Can be more expensive, may require specialized columns. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | 75-90% | >95% | Good for polar compounds, compatible with MS. | Can be sensitive to water content in the mobile phase. |
Table 2: Example Gradient for Anion-Exchange Chromatography
| Time (min) | % Buffer A (Low Salt) | % Buffer B (High Salt) |
| 0 | 100 | 0 |
| 5 | 100 | 0 |
| 35 | 50 | 50 |
| 40 | 0 | 100 |
| 45 | 0 | 100 |
| 50 | 100 | 0 |
| 60 | 100 | 0 |
| Buffer A: 20 mM Ammonium Acetate, pH 7.0 | ||
| Buffer B: 1 M Ammonium Acetate, pH 7.0 |
Experimental Protocols
Protocol 1: Purification of GlcN(α1-1α)Man using Anion-Exchange Chromatography (AEC)
1. Materials:
- Anion-exchange column (e.g., DEAE-Sepharose or a commercial preparative column).
- Buffer A: 20 mM Ammonium Acetate, pH 7.0.
- Buffer B: 1 M Ammonium Acetate, pH 7.0.
- HPLC or FPLC system.
- Fraction collector.
2. Method:
- Equilibrate the anion-exchange column with Buffer A for at least 5 column volumes (CV).
- Dissolve the crude GlcN(α1-1α)Man sample in a minimal volume of Buffer A and filter it through a 0.22 µm filter.
- Load the filtered sample onto the equilibrated column.
- Wash the column with Buffer A for 2-3 CV to remove unbound contaminants.
- Elute the bound molecules using a linear gradient from 0% to 50% Buffer B over 30 minutes (see Table 2 for an example gradient).
- Collect fractions throughout the gradient elution.
- Analyze the collected fractions for the presence of GlcN(α1-1α)Man using a suitable method (e.g., TLC, HPLC-MS).
- Pool the fractions containing the pure product.
- Proceed with desalting of the pooled fractions.
Protocol 2: Purity Assessment by Porous Graphitized Carbon (PGC)-HPLC-MS
1. Materials:
- Porous Graphitized Carbon (PGC) HPLC column.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- HPLC system coupled to a mass spectrometer.
2. Method:
- Equilibrate the PGC column with 95% Mobile Phase A and 5% Mobile Phase B.
- Inject a small aliquot of the purified GlcN(α1-1α)Man sample.
- Run a linear gradient from 5% to 50% Mobile Phase B over 30 minutes.
- Monitor the elution profile using the mass spectrometer in negative ion mode, looking for the [M-H]⁻ ion of GlcN(α1-1α)Man.
- Integrate the peak corresponding to the product and any impurity peaks to determine the purity.
Visualizations
Caption: Experimental workflow for GlcN(α1-1α)Man purification and analysis.
Caption: Troubleshooting logic for common purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Linked Oligosaccharide Profiling by HPLC on Porous Graphitized Carbon (PGC) | Springer Nature Experiments [experiments.springernature.com]
- 3. Quantification of Low-Abundant Phosphorylated Carbohydrates Using HILIC-QqQ-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing HPLC Resolution of GlcN(α1-1α)Man
Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist you in improving the High-Performance Liquid Chromatography (HPLC) resolution of the disaccharide GlcN(α1-1α)Man and its isomers.
Troubleshooting Guide
This section addresses common challenges encountered during the HPLC separation of GlcN(α1-1α)Man, presented in a user-friendly question-and-answer format.
Question: Why am I observing poor resolution or co-elution of my GlcN(α1-1α)Man isomers?
Answer:
Poor resolution of closely related disaccharide isomers is a frequent challenge. The separation is influenced by several factors, primarily the choice of chromatographic mode and the optimization of key HPLC parameters. For highly polar analytes like GlcN(α1-1α)Man, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended approach over traditional reversed-phase chromatography.
To enhance resolution, consider the following optimization strategies:
-
Mobile Phase Composition: The organic solvent content, buffer pH, and buffer concentration are critical. In HILIC, a high organic content (typically acetonitrile) is used with a small amount of aqueous buffer. Fine-tuning the water content can significantly impact selectivity.
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Stationary Phase Selection: Different HILIC stationary phases offer varying selectivities. Amide-bonded phases are commonly used for glycan analysis and often provide good resolution for disaccharide isomers.
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Column Temperature: Temperature influences mobile phase viscosity and the kinetics of analyte interaction with the stationary phase. Optimizing the column temperature can improve peak shape and resolution.
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Flow Rate: Lowering the flow rate can increase the interaction time of the analyte with the stationary phase, potentially leading to better separation of closely eluting peaks.
Question: My chromatogram shows split or broad peaks for GlcN(α1-1α)Man. What is the cause and how can I fix it?
Answer:
Peak splitting or broadening for reducing sugars like GlcN(α1-1α)Man in HILIC is often due to a phenomenon called anomerization . In solution, the cyclic hemiacetal of the mannose residue can exist in equilibrium between its α and β anomers. If the rate of this interconversion is comparable to the chromatographic timescale, it can result in distorted or multiple peaks for a single analyte.
Here are some strategies to mitigate anomerization and improve peak shape:
-
Mobile Phase Modifiers: The addition of a small amount of a weak base, such as triethylamine (TEA), to the mobile phase can accelerate the rate of anomer interconversion, leading to a single, sharper peak.
-
Temperature Adjustment: Increasing the column temperature can also speed up anomerization, causing the individual anomer peaks to coalesce into one.
-
Sample Diluent: Ensure your sample is dissolved in a solvent that is compatible with the initial mobile phase conditions. Injecting a sample in a solvent significantly stronger (i.e., with a higher water content) than the mobile phase can cause peak distortion. It is recommended to dissolve the sample in a mixture of acetonitrile and water that is similar to or weaker than the starting mobile phase.
Below is a decision tree to guide you through troubleshooting peak shape issues:
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a HILIC method for GlcN(α1-1α)Man separation?
A1: A good starting point would be to use an amide-based HILIC column with a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., ammonium formate). A shallow gradient with a high initial concentration of acetonitrile (e.g., 85-95%) is recommended. From this starting point, you can optimize the gradient slope, buffer concentration, and column temperature to achieve baseline separation.
Q2: How does the mobile phase pH affect the separation of GlcN(α1-1α)Man?
A2: The pH of the mobile phase can influence the ionization state of the analyte and the stationary phase. For amino-sugars like glucosamine, a slightly acidic to neutral pH is generally preferred to ensure good peak shape and retention. It is important to operate within the pH stability range of your chosen column.
Q3: Can I use derivatization to improve the detection and resolution of GlcN(α1-1α)Man?
A3: Yes, pre-column derivatization with a fluorescent tag (e.g., 2-aminobenzamide [2-AB]) is a common strategy for carbohydrate analysis. This can significantly enhance detection sensitivity, especially when using a fluorescence detector (FLD). While derivatization primarily aids in detection, the choice of tag can sometimes influence chromatographic selectivity.
Experimental Protocols
While a specific published protocol for GlcN(α1-1α)Man was not identified, the following detailed methodology is a robust starting point for method development, based on established principles for separating similar disaccharide isomers.
Objective: To achieve baseline resolution of GlcN(α1-1α)Man and its potential anomers or linkage isomers using HILIC-HPLC with fluorescence detection after 2-AB derivatization.
1. Sample Preparation: 2-AB Derivatization
-
Reagents: 2-aminobenzamide (2-AB) labeling solution, reducing agent (e.g., sodium cyanoborohydride), glacial acetic acid, dimethyl sulfoxide (DMSO).
-
Procedure:
-
Dissolve the dried GlcN(α1-1α)Man sample in the 2-AB labeling solution containing the reducing agent.
-
Incubate the mixture at 65°C for 2 hours to facilitate the reductive amination reaction.
-
After incubation, cool the sample to room temperature.
-
The labeled sample can be diluted with an appropriate solvent (e.g., 80% acetonitrile in water) before injection.
-
2. HPLC-HILIC Method
The following table summarizes the recommended starting parameters for the HPLC method.
| Parameter | Recommended Value | Notes |
| Column | Amide-HILIC, 2.1 x 150 mm, 1.7 µm | A column with a smaller particle size (sub-2 µm) will provide higher efficiency. |
| Mobile Phase A | 50 mM Ammonium Formate, pH 4.4 | Ensure the buffer is fully dissolved and filtered. |
| Mobile Phase B | Acetonitrile | Use HPLC-grade acetonitrile. |
| Gradient | See table below | A shallow gradient is often necessary to resolve isomers. |
| Flow Rate | 0.3 mL/min | A lower flow rate can improve resolution. |
| Column Temperature | 40°C | Temperature can be optimized (e.g., 30-60°C) to improve peak shape. |
| Injection Volume | 2 µL | Keep the injection volume small to avoid peak distortion. |
| Fluorescence Detector | Excitation: 330 nm, Emission: 420 nm | These wavelengths are suitable for 2-AB labeled glycans. |
Gradient Program:
| Time (min) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 85.0 |
| 20.0 | 75.0 |
| 22.0 | 50.0 |
| 25.0 | 50.0 |
| 26.0 | 85.0 |
| 30.0 | 85.0 |
Experimental Workflow Diagram:
Data Presentation
Effective method development requires systematic evaluation of different parameters. The following tables provide a template for organizing your experimental data to facilitate comparison and optimization.
Table 1: Effect of Mobile Phase Composition on Resolution
| % Acetonitrile (Initial) | Buffer Concentration (mM) | Resolution (Rs) between Isomer 1 and 2 |
| 90 | 50 | Enter Value |
| 85 | 50 | Enter Value |
| 80 | 50 | Enter Value |
| 85 | 100 | Enter Value |
| 85 | 25 | Enter Value |
Table 2: Effect of Column Temperature on Retention Time and Peak Shape
| Column Temperature (°C) | Retention Time (min) - Peak 1 | Tailing Factor - Peak 1 |
| 30 | Enter Value | Enter Value |
| 40 | Enter Value | Enter Value |
| 50 | Enter Value | Enter Value |
| 60 | Enter Value | Enter Value |
By systematically documenting your experimental conditions and results in this manner, you can efficiently identify the optimal parameters for achieving the desired resolution for your GlcN(α1-1α)Man analysis.
Technical Support Center: Analysis of the GlcN(α1-1α)Man Linkage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the inherent instability of the GlcN(α1-1α)Man glycosidic bond during analytical procedures.
Frequently Asked Questions (FAQs)
Q1: What makes the GlcN(α1-1α)Man linkage particularly unstable?
The GlcN(α1-1α)Man linkage is a non-reducing disaccharide linkage that is particularly susceptible to degradation under acidic conditions. Like other glycosidic bonds, it can be cleaved through acid hydrolysis. This process involves the protonation of the glycosidic oxygen atom, followed by the rate-limiting cleavage of the C-O bond to form a carbocation intermediate.[1] The α1-1α configuration can influence the stereoelectronic effects at the anomeric centers, potentially increasing its lability compared to other glycosidic linkages.
Q2: Under what analytical conditions is the GlcN(α1-1α)Man linkage most likely to degrade?
Degradation is most pronounced under acidic conditions, often employed in sample preparation and analysis.[1] Key steps where degradation can occur include:
-
Acid Hydrolysis: Used for monosaccharide composition analysis.
-
Reverse-Phase HPLC/LC-MS with Acidic Mobile Phases: Formic acid or trifluoroacetic acid (TFA) are common mobile phase additives that can cause in-source fragmentation or degradation of the linkage during analysis.[1]
-
Sample Preparation: Even seemingly mild steps like centrifugal evaporation at elevated temperatures can lead to partial degradation of labile oligosaccharides.[1]
Q3: What are the common signs of GlcN(α1-1α)Man degradation in my analytical data?
Researchers should be vigilant for the following indicators of linkage instability:
-
Appearance of Unexpected Peaks: Degradation products, such as the individual monosaccharides (glucosamine and mannose) or smaller fragments, may appear in chromatograms.
-
Poor Quantitative Reproducibility: Inconsistent peak areas for the intact molecule across replicate injections can signal ongoing degradation.
-
In-source Fragmentation in Mass Spectrometry: Observation of fragment ions corresponding to the individual monosaccharide units in the mass spectrum of the intact molecule, even without intentional fragmentation (MS/MS), is a strong indicator of instability in the ion source.[1]
Troubleshooting Guides
Issue 1: Loss of Intact Molecule Signal During LC-MS Analysis
Symptoms:
-
Low intensity or absence of the molecular ion peak for the intact GlcN(α1-1α)Man-containing molecule.
-
Prominent peaks corresponding to the individual monosaccharide fragment ions in the mass spectrum.
Possible Causes and Solutions:
| Cause | Solution |
| In-source Fragmentation: The acidic mobile phase is causing the labile glycosidic bond to break within the mass spectrometer's ion source. | 1. Optimize Mobile Phase: Reduce the concentration of formic acid or TFA, or if possible, use a mobile phase with a less acidic modifier. 2. Modify Mass Spectrometer Source Conditions: Lower the source temperature and fragmentor voltage to reduce the energy imparted to the molecules entering the mass spectrometer. |
| Degradation During Sample Storage/Preparation: The sample may have degraded in an acidic environment before analysis. | 1. Maintain Neutral pH: Ensure all sample buffers and solvents are at or near neutral pH. 2. Avoid Elevated Temperatures: Dry samples at room temperature or under vacuum without heat. |
Issue 2: Inaccurate Quantification of GlcN(α1-1α)Man-containing Glycans
Symptoms:
-
High variability in peak areas between injections.
-
Underestimation of the concentration of the intact molecule.
Possible Causes and Solutions:
| Cause | Solution |
| On-column Degradation: The linkage is breaking down during the chromatographic separation. | 1. Use a Shorter Column or Faster Gradient: Minimize the residence time of the analyte on the column. 2. Explore Alternative Chromatographic Modes: Consider hydrophilic interaction liquid chromatography (HILIC) with a less acidic mobile phase. |
| Inconsistent Sample Preparation: Variability in exposure to acidic conditions or heat during sample prep leads to differing levels of degradation. | 1. Standardize Protocols: Ensure precise timing and consistent conditions for all sample preparation steps. 2. Implement Derivatization: Protect the labile linkage through chemical modification prior to analysis. |
Experimental Protocols
Protocol 1: Permethylation for Stabilization of the GlcN(α1-1α)Man Linkage
Permethylation is a widely used derivatization technique that replaces all free hydroxyl and N-acetyl groups with methyl ethers and methyl esters, respectively. This modification significantly increases the stability of the glycosidic linkage and improves ionization efficiency in mass spectrometry.
Methodology:
-
Sample Preparation: The purified GlcN(α1-1α)Man-containing oligosaccharide is dried thoroughly in a reaction vial.
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Reagent Preparation: A slurry of sodium hydroxide in dimethyl sulfoxide (DMSO) is prepared.
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Methylation: Iodomethane (methyl iodide) is added to the sample vial, followed by the NaOH/DMSO slurry. The reaction is agitated vigorously at room temperature.
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Quenching and Extraction: The reaction is quenched with water, and the permethylated glycans are extracted into a non-polar solvent (e.g., dichloromethane).
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Purification: The extracted permethylated glycans are purified using a C18 solid-phase extraction (SPE) cartridge.
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Analysis: The purified, permethylated sample is then analyzed by LC-MS or MALDI-MS.
Protocol 2: Mild Hydrolysis for Linkage Analysis
For compositional analysis without complete degradation of all linkages, mild acid hydrolysis can be employed. The conditions must be carefully optimized to favor cleavage of the most labile bonds while preserving more stable ones.
Methodology:
-
Acid Treatment: The sample is treated with a low concentration of a weak acid (e.g., 2 M TFA) at a controlled, relatively low temperature (e.g., 80°C) for a short duration (e.g., 1-2 hours).
-
Neutralization: The reaction is stopped by neutralizing the acid with a base (e.g., ammonium hydroxide).
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Derivatization and Analysis: The resulting mixture of partially hydrolyzed oligosaccharides and monosaccharides can be derivatized (e.g., reductive amination with a fluorescent tag) and analyzed by HPLC or LC-MS to identify the released components.
Visualizations
Caption: Workflow for the analysis of GlcN(α1-1α)Man with a troubleshooting loop.
Caption: Simplified pathway of acid-catalyzed degradation of the GlcN(α1-1α)Man linkage.
References
Technical Support Center: GlcNAc(α1-1α)Man Glycosylation Reactions
Welcome to the technical support center for GlcNAc(α1-1α)Man glycosylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help minimize side products and optimize your synthetic outcomes.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of GlcNAc(α1-1α)Man disaccharides.
Problem 1: Low yield of the desired α,α-anomer with significant formation of α,β and β,β-diastereomers.
Cause: The formation of the 1,1-α,α-glycosidic linkage is inherently challenging due to the difficulty in controlling the stereoselectivity at both anomeric centers.[1][2] The primary side products in this reaction are the α,β- and β,β-anomeric diastereomers. The stereochemical outcome is highly dependent on the protecting groups, solvent, and reaction conditions.
Solution:
-
Protecting Group Strategy:
-
C2-N Protecting Group on GlcNAc Donor: Employ a non-participating protecting group on the C2-amino function of the GlcNAc donor. Participating groups, such as an acetyl group, will favor the formation of a 1,2-trans-glycosidic linkage (β-anomer) through the formation of an oxazoline intermediate.[3] Non-participating groups, like an azido (N₃) or a 2,3-oxazolidinone group, are crucial for achieving α-selectivity.[3]
-
Other Protecting Groups: The choice of other protecting groups on both the glycosyl donor and acceptor can influence reactivity and stereoselectivity through steric and electronic effects.[3]
-
-
Reaction Conditions:
-
Promoter System: The combination of N-iodosuccinimide (NIS) and a catalytic amount of trifluoromethanesulfonic acid (TfOH) or trimethylsilyl triflate (TMSOTf) is a commonly used promoter system for activating thioglycoside or pentenyl glycoside donors. The ratio of these reagents should be carefully optimized.
-
Solvent: Non-polar, non-participating solvents like dichloromethane (DCM) or a mixture of DCM and diethyl ether are often preferred to minimize the formation of solvent adducts and influence the stereochemical outcome.
-
Temperature: Low temperatures, typically ranging from -78°C to 0°C, are generally employed to enhance the stereoselectivity of the reaction.
-
Problem 2: Difficulty in separating the desired α,α-anomer from the α,β and β,β-diastereomers.
Cause: The diastereomeric products often have very similar polarities, making their separation by standard column chromatography challenging.
Solution:
-
Chromatography Technique:
-
Normal-Phase HPLC: High-performance liquid chromatography (HPLC) on a normal-phase column (e.g., silica gel) with an optimized solvent system (e.g., gradients of hexane/ethyl acetate or toluene/acetone) can often provide better resolution than standard flash chromatography.
-
Supercritical Fluid Chromatography (SFC): Preparative SFC has been shown to be a powerful technique for the separation of diastereomers and may offer superior resolution compared to HPLC for these challenging separations.
-
Chiral Chromatography: In some cases, chiral HPLC columns can be used to separate diastereomers, even though the individual monosaccharides are not enantiomers.
-
-
Derivatization: If separation of the final deprotected products is difficult, consider separating the protected diastereomers, which may have different chromatographic properties.
Problem 3: Formation of orthoester or other side products.
Cause: Besides the formation of diastereomers, other side reactions can occur, such as the formation of orthoesters from participating protecting groups or products arising from the reaction with the solvent or impurities. Radical deoxygenation reactions, if used for deprotection, can also lead to multiple side products.
Solution:
-
Choice of Protecting Groups: Avoid using participating protecting groups at C2 of the donor if α-selectivity is desired.
-
Reaction Conditions: Ensure the use of dry solvents and reagents to minimize hydrolysis and other side reactions. The reaction temperature and time should be carefully monitored to avoid decomposition of starting materials or products.
-
Purification: Careful chromatographic purification is necessary to remove these side products.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for maximizing the yield of the GlcNAc(α1-1α)Man disaccharide?
A1: The three most critical factors are:
-
C2-N Protecting Group on the GlcNAc Donor: Use a non-participating group (e.g., azido, oxazolidinone) to favor the α-anomer.
-
Reaction Temperature: Maintain low temperatures (e.g., -78°C to 0°C) to enhance stereoselectivity.
-
Promoter System: Carefully optimize the promoter system (e.g., NIS/TMSOTf) and its stoichiometry.
Q2: How can I confirm the stereochemistry of my final product?
A2: NMR spectroscopy is the primary method for determining the anomeric configuration.
-
¹H NMR: The coupling constant between the anomeric proton (H-1) and H-2 is indicative of the stereochemistry. For α-anomers, the ³J(H1, H2) coupling constant is typically small (around 3-4 Hz), while for β-anomers, it is larger (around 8-10 Hz).
-
¹³C NMR: The chemical shift of the anomeric carbon (C-1) can also be diagnostic.
-
2D NMR: Techniques like HSQC and HMBC can help in the complete assignment of the proton and carbon signals, confirming the connectivity and stereochemistry.
Q3: Are there any enzymatic methods available for the synthesis of GlcNAc(α1-1α)Man?
A3: While chemical synthesis is challenging, enzymatic approaches using glycosyltransferases can offer high stereoselectivity. However, the availability and substrate specificity of the required enzymes for this particular α,α-1,1-linkage may be limited. Chemoenzymatic strategies, which combine chemical synthesis of precursors with enzymatic glycosylation, can also be a powerful approach.
Data Summary
The following tables summarize typical reaction conditions and outcomes for α,α-glycosylation reactions, which are analogous to the GlcNAc(α1-1α)Man synthesis. Note that specific yields and diastereomeric ratios for the target molecule will depend on the exact substrates and optimized conditions.
Table 1: Influence of C2-N Protecting Group on α-Selectivity in Glucosaminylation
| C2-N Protecting Group | Typical Outcome | Reference |
| Acetyl (participating) | Predominantly β-anomer | |
| Phthalimido (non-participating) | Favors α-anomer | |
| Azido (non-participating) | Favors α-anomer | |
| 2,3-Oxazolidinone (non-participating) | High α-selectivity |
Table 2: Common Promoter Systems for Glycosylation
| Promoter System | Typical Donor | Notes | Reference |
| NIS / TMSOTf (catalytic) | Thioglycosides, Pentenyl glycosides | Widely used, conditions need optimization. | |
| NIS / TfOH (catalytic) | Thioglycosides, Pentenyl glycosides | Similar to NIS/TMSOTf. | |
| Silver triflate / Collidine | Glycosyl halides | Classical method, can be effective. |
Experimental Protocols
General Protocol for NIS/TMSOTf Promoted Glycosylation of a GlcNAc-thioglycoside Donor with a Mannose Acceptor:
-
Preparation: Dry all glassware thoroughly. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).
-
Reagents: Dissolve the GlcNAc-thioglycoside donor (1.0 eq) and the mannose acceptor (1.2-1.5 eq) in anhydrous dichloromethane (DCM) in the presence of activated molecular sieves (4 Å).
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -40°C or -78°C).
-
Promoter Addition: Add N-iodosuccinimide (NIS) (1.2-1.5 eq) to the mixture. After stirring for a few minutes, add a solution of trimethylsilyl triflate (TMSOTf) (0.1-0.2 eq) in DCM dropwise.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate.
-
Work-up: Allow the mixture to warm to room temperature. Dilute with DCM and wash sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to separate the diastereomers. Further purification by HPLC may be necessary.
Visualizations
Logical Workflow for Troubleshooting Low α,α-Anomer Yield
Caption: Troubleshooting workflow for low α,α-anomer yield.
Reaction Pathway and Side Products
Caption: Glycosylation pathway and formation of side products.
References
- 1. Tailoring Trehalose for Biomedical and Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Chemoenzymatic Synthesis in Advancing Trehalose Analogues as Tools for Combatting Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of GlcN(α1-1α)Man
Welcome to the technical support center for GlcN(α1-1α)Man. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome solubility challenges with this disaccharide.
Frequently Asked Questions (FAQs)
Q1: What is GlcN(α1-1α)Man, and why is its solubility a concern?
GlcN(α1-1α)Man is a disaccharide composed of glucosamine (GlcN) and mannose (Man) linked by an α,α-1,1-glycosidic bond. Like many carbohydrates with complex structures, its solubility in aqueous and organic solvents can be limited, which poses a significant challenge for its application in pharmaceutical formulations and biological assays.[1][2] Poor solubility can lead to low bioavailability and difficulty in achieving therapeutic concentrations.[2][3][4]
Q2: What are the primary strategies to improve the solubility of GlcN(α1-1α)Man?
There are three main approaches to enhance the solubility of poorly soluble molecules like GlcN(α1-1α)Man:
-
Chemical Modification: Altering the molecular structure of the disaccharide by adding functional groups to increase its polarity and interaction with solvents.
-
Formulation-Based Strategies: Incorporating the molecule into advanced drug delivery systems without changing its chemical structure.
-
Use of Solubility Enhancers (Excipients): Mixing the disaccharide with other substances that improve its dissolution.
Q3: Which chemical modifications are most promising for GlcN(α1-1α)Man?
Given that GlcN(α1-1α)Man has reactive hydroxyl (-OH) and amine (-NH2) groups, several modifications can be explored:
-
Acylation: Introducing acyl groups can disrupt intermolecular hydrogen bonding, which is often a cause of low solubility in carbohydrates.
-
Alkylation: Adding short-chain alkyl groups can also increase water solubility by reducing hydrogen bonding between molecules.
-
Phosphorylation/Sulfation: Introducing highly polar phosphate or sulfate groups can dramatically increase aqueous solubility.
-
PEGylation: Conjugating polyethylene glycol (PEG) chains is a well-established method to enhance the solubility and circulation time of biomolecules.
Q4: What formulation techniques can be used?
For formulation-based improvements, consider the following:
-
Solid Dispersions: Dispersing GlcN(α1-1α)Man in a hydrophilic polymer matrix can enhance its dissolution rate. Glucosamine HCl itself has been successfully used as a carrier for other poorly soluble drugs.
-
Cyclodextrin Complexation: Encapsulating the molecule within cyclodextrin cavities can create a water-soluble inclusion complex. This is effective for molecules with hydrophobic regions.
-
Lipid-Based Formulations (e.g., SEDDS): If developing an oral formulation, self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption in the gastrointestinal tract.
-
Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area-to-volume ratio, which can improve the dissolution rate according to the Noyes-Whitney equation.
Troubleshooting Guide
Q5: My GlcN(α1-1α)Man is precipitating out of my aqueous buffer. What should I do?
-
Verify pH: The ionization state of the glucosamine moiety is pH-dependent. Adjusting the pH of the buffer might increase solubility. For ionizable organic solutes, pH adjustment is often the simplest way to enhance aqueous solubility.
-
Try Co-solvents: If compatible with your experiment, adding a small percentage of a water-miscible organic co-solvent (e.g., ethanol, DMSO, propylene glycol) can improve solubility.
-
Lower the Concentration: You may be exceeding the intrinsic solubility limit. Determine the saturation solubility in your specific buffer system to establish a working concentration range.
-
Increase Temperature: For many compounds, solubility increases with temperature. However, be cautious of potential degradation. Perform stability studies at elevated temperatures.
Q6: I performed a chemical modification, but the solubility did not improve. What went wrong?
-
Incorrect Modification Strategy: The choice of modification is critical. For example, long-chain acylation can decrease aqueous solubility, whereas short-chain acylation may improve it. Re-evaluate if the chosen functional group is appropriate for the desired solvent.
-
Incomplete Reaction: Confirm the success of your chemical modification using analytical techniques like NMR or FT-IR. An incomplete reaction will result in a heterogeneous mixture with variable solubility.
-
Purification Issues: Residual reactants or byproducts from the synthesis could be insoluble and co-precipitate with your product. Ensure your purification method is effective.
Q7: My solid dispersion formulation is not releasing the compound effectively. How can I fix this?
-
Carrier Mismatch: The polymer carrier must be appropriate for the drug. The drug and carrier should have some miscibility. Investigate alternative hydrophilic carriers like PVP, HPMC, or even glucosamine HCl.
-
Phase Separation: The compound might be crystallizing within the polymer matrix instead of forming an amorphous dispersion. This can happen during preparation or upon storage. Use Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD) to check for crystallinity.
-
Drug-to-Carrier Ratio: The ratio is critical. Too high a drug load can lead to crystallization and poor dissolution. Experiment with different ratios to find the optimal balance.
Quantitative Data Summary
The following tables summarize potential solubility improvements based on strategies applied to similar carbohydrate or poorly soluble molecules. Note: These are illustrative values and actual results for GlcN(α1-1α)Man will need to be determined experimentally.
Table 1: Effect of Chemical Modification on Aqueous Solubility
| Modification Type | Example Compound | Fold Increase in Solubility | Reference |
|---|---|---|---|
| Prodrug Conjugation | Docetaxel-glucose | 52x | |
| Complexation | Rebamipide-TBPOH | Significant (not quantified) |
| Cyclodextrin Inclusion | Docetaxel-cyclodextrin | Significant (not quantified) | |
Table 2: Effect of Formulation Strategy on Dissolution
| Formulation Strategy | Carrier/Excipient | Example Drug | Outcome | Reference |
|---|---|---|---|---|
| Solid Dispersion | Glucosamine HCl | Carbamazepine | Significantly higher dissolution rate than physical mixture | |
| Inclusion Complex | Gamma-Cyclodextrin | Steviol Glycosides | Soluble amount increased with increasing cyclodextrin |
| pH Adjustment | Weakly alkaline drugs | Organic acids | Increased absorption due to ionization | |
Experimental Protocols
Protocol 1: Basic Aqueous Solubility Determination (Shake-Flask Method)
-
Preparation: Add an excess amount of GlcN(α1-1α)Man to a known volume of the desired aqueous solvent (e.g., deionized water, phosphate-buffered saline) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: After equilibration, allow the suspension to settle. Collect the supernatant and clarify it by centrifugation (e.g., 14,000 rpm for 15 minutes) or filtration through a 0.22 µm filter to remove undissolved solids.
-
Quantification: Analyze the concentration of the dissolved GlcN(α1-1α)Man in the clear supernatant using a suitable analytical method (e.g., HPLC-UV, Mass Spectrometry, or a colorimetric carbohydrate assay).
-
Calculation: The determined concentration represents the saturation solubility of the compound under the tested conditions.
Protocol 2: Preparation of a Solid Dispersion via Solvent Evaporation
-
Dissolution: Dissolve both GlcN(α1-1α)Man and a hydrophilic carrier (e.g., PVP K30, HPMC, or Glucosamine HCl) in a common volatile solvent (e.g., ethanol). The drug-to-carrier ratio should be varied (e.g., 1:1, 1:2, 1:4) to find the optimal formulation.
-
Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This should be done at a controlled temperature (e.g., 40-50°C) to minimize degradation.
-
Drying: Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Processing: Scrape the dried solid dispersion from the flask and gently grind it into a fine powder using a mortar and pestle.
-
Characterization: Analyze the solid dispersion using DSC and/or XRD to confirm its amorphous nature.
-
Dissolution Testing: Perform a dissolution study comparing the pure compound, a physical mixture of the compound and carrier, and the prepared solid dispersion to evaluate the enhancement in dissolution rate.
Visualizations
Caption: Diagram 1: A stepwise workflow for troubleshooting solubility issues.
Caption: Diagram 2: Logical relationship between major solubility strategies.
References
Technical Support Center: Refining NMR Data Acquisition for GlcN(α1-1α)Man
Welcome to the technical support center for NMR data acquisition and refinement of the disaccharide GlcN(α1-1α)Man. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure high-quality NMR data for this and similar carbohydrate molecules.
Troubleshooting Guides
This section addresses common issues encountered during the NMR analysis of GlcN(α1-1α)Man.
Question: Why are the proton signals in my 1D ¹H NMR spectrum broad and poorly resolved?
Answer:
Poor resolution in the ¹H NMR spectrum of GlcN(α1-1α)Man can arise from several factors. Here's a step-by-step troubleshooting guide:
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Sample Purity: Ensure the sample is free from paramagnetic impurities, which can cause significant line broadening. Use of a chelating agent like Chelex can help remove trace metal ions.
-
Shimming: The homogeneity of the magnetic field is critical for sharp signals. Perform careful manual shimming, especially of the Z1 and Z2 shims, or utilize automated gradient shimming routines if available on your spectrometer.
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Sample Concentration: Very high concentrations can lead to increased viscosity and signal broadening. A typical concentration for a disaccharide is in the range of 5-25 mg in 0.5-0.7 mL of D₂O.[1]
-
Solvent: Ensure you are using high-purity deuterated solvent (e.g., 99.9% D₂O). The presence of residual H₂O can lead to a large solvent peak that may obscure nearby signals and affect the baseline.
-
Temperature: Temperature fluctuations can affect chemical shifts and line shapes. Allow the sample to equilibrate to the spectrometer's temperature before acquisition. For some carbohydrates, acquiring spectra at different temperatures can also help to resolve overlapping signals.
Question: I am having difficulty assigning the anomeric protons. How can I be sure of their configuration?
Answer:
The anomeric protons of GlcN(α1-1α)Man are key to confirming its structure. Their chemical shifts and coupling constants are diagnostic.
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Chemical Shift: Anomeric protons typically resonate in the downfield region of the carbohydrate spectrum, generally between 4.4 and 6.0 ppm.[2] The α-anomeric protons usually appear at a lower field (higher ppm) than the β-anomeric protons.
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Coupling Constants (³JH1,H2): The magnitude of the ³JH1,H2 coupling constant is indicative of the dihedral angle between H1 and H2, and thus the anomeric configuration.
-
For an α-anomer (axial H1), the coupling constant is typically small (around 2-4 Hz).
-
For a β-anomer (axial H1 and axial H2), the coupling constant is larger (around 7-9 Hz).
-
-
2D NMR: To confirm assignments, acquire a 2D COSY or TOCSY spectrum. The anomeric proton signal will show a cross-peak to the H2 proton of the same residue, allowing for unambiguous identification.
Question: My 2D spectra (COSY, HSQC) have weak cross-peaks or are missing expected correlations. What should I check?
Answer:
Weak or missing cross-peaks in 2D NMR experiments can be due to suboptimal acquisition parameters or sample issues.
-
Recycle Delay (d1): Ensure the recycle delay is sufficiently long (at least 1.5 times the longest T₁ relaxation time of the protons of interest) to allow for full relaxation between scans. For small molecules like disaccharides, a d1 of 1-2 seconds is often a good starting point.
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Number of Scans (ns): For dilute samples, increasing the number of scans will improve the signal-to-noise ratio.
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Mixing Time (for TOCSY and NOESY): The mixing time is crucial for transferring magnetization. For TOCSY, a typical mixing time for carbohydrates is 80-120 ms. For NOESY, a range of mixing times might be necessary to observe different through-space correlations.
-
Pulse Widths: Ensure that the 90° pulse widths for both ¹H and ¹³C (for heteronuclear experiments) are correctly calibrated.
-
HMBC Optimization: For HMBC experiments, the long-range coupling constant (JCH) needs to be optimized. A typical value for two- and three-bond couplings in carbohydrates is around 8 Hz.[3]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for NMR of GlcN(α1-1α)Man?
A1: Deuterium oxide (D₂O) is the most common and recommended solvent for carbohydrate NMR as it is a good solvent for polar molecules and avoids a large interfering solvent signal in the ¹H spectrum. Ensure you are using high-purity D₂O (99.9% or higher).
Q2: How much sample do I need for good quality NMR spectra?
A2: For a standard 500 MHz spectrometer:
-
¹H NMR: 1-5 mg of sample dissolved in 0.5-0.7 mL of D₂O should be sufficient.
-
¹³C and 2D NMR (HSQC, HMBC): A higher concentration is generally required, typically 10-30 mg in 0.5-0.7 mL of D₂O.[1]
Q3: How can I suppress the residual HOD signal in my D₂O sample?
A3: Several solvent suppression techniques can be employed. The most common is presaturation, where a low-power radiofrequency pulse is applied at the frequency of the HOD signal to saturate it before the main excitation pulse. Other methods include WATERGATE and excitation sculpting.
Q4: I see overlapping signals in the 3.2-4.2 ppm region of my ¹H spectrum. How can I resolve these?
A4: Signal overlap in the "sugar region" is a common challenge in carbohydrate NMR.[2] Here are some strategies:
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Higher Magnetic Field: If available, using a higher field spectrometer (e.g., 800 or 900 MHz) will increase chemical shift dispersion and improve resolution.
-
2D NMR: Two-dimensional experiments like COSY, TOCSY, HSQC, and HMBC are essential for resolving and assigning overlapping signals by spreading them into a second dimension.
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Temperature Variation: Acquiring spectra at different temperatures can sometimes shift signals enough to resolve overlaps.
Q5: What are the expected chemical shift ranges for the protons and carbons in GlcN(α1-1α)Man?
Data Presentation
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for GlcN(α1-1α)Man Moieties
| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |
| GlcN-H1 (α) | 4.8 - 5.5 | 90 - 100 | Anomeric proton of glucosamine. |
| Man-H1 (α) | 4.8 - 5.5 | 90 - 100 | Anomeric proton of mannose. |
| GlcN-H2 | 3.0 - 3.5 | 50 - 56 | Proton on the carbon bearing the amino group. |
| Ring Protons (H3-H5) | 3.2 - 4.2 | 68 - 77 | Region of significant signal overlap. |
| H6 Protons | 3.6 - 4.0 | 60 - 64 | Exocyclic methylene protons. |
| GlcN-C1 (α) | N/A | 90 - 100 | Anomeric carbon of glucosamine. |
| Man-C1 (α) | N/A | 90 - 100 | Anomeric carbon of mannose. |
| GlcN-C2 | N/A | 50 - 56 | Carbon bearing the amino group. |
| Ring Carbons (C3-C5) | N/A | 68 - 77 | |
| C6 Carbons | N/A | 60 - 64 | Exocyclic methylene carbons. |
Note: These are general ranges and actual chemical shifts can be influenced by factors such as pH, temperature, and solvent.
Experimental Protocols
Here are detailed methodologies for key NMR experiments for the structural elucidation of GlcN(α1-1α)Man.
1. Sample Preparation
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Weigh 10-30 mg of GlcN(α1-1α)Man and dissolve it in 0.6 mL of 99.9% D₂O.
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Lyophilize the sample and re-dissolve in 0.6 mL of 99.9% D₂O. Repeat this step three times to minimize the residual HOD signal.
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After the final dissolution, filter the sample through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
2. 1D ¹H NMR Acquisition
-
Pulse Program: zgesgp (or similar with solvent presaturation)
-
Number of Scans (ns): 16 to 64
-
Acquisition Time (aq): 2-4 seconds
-
Recycle Delay (d1): 2 seconds
-
Spectral Width (sw): 12-16 ppm
-
Transmitter Frequency Offset (o1p): Centered on the spectrum, often on the residual HOD peak for effective presaturation.
3. 2D ¹H-¹H COSY Acquisition
-
Pulse Program: cosygpmf (or a gradient-selected, phase-sensitive equivalent)
-
Number of Scans (ns): 4 to 16 per increment
-
Number of Increments (in F1): 256 to 512
-
Acquisition Time (aq): 0.2 - 0.3 seconds
-
Recycle Delay (d1): 1.5 - 2 seconds
-
Spectral Width (sw) in F1 and F2: 8-10 ppm
4. 2D ¹H-¹³C HSQC Acquisition
-
Pulse Program: hsqcedetgpsp (or similar edited HSQC with gradient selection)
-
Number of Scans (ns): 4 to 16 per increment
-
Number of Increments (in F1): 128 to 256
-
Acquisition Time (aq): 0.1 - 0.2 seconds
-
Recycle Delay (d1): 1.5 - 2 seconds
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Spectral Width (sw) in F2 (¹H): 8-10 ppm
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Spectral Width (sw) in F1 (¹³C): 50-120 ppm (covering the expected carbon chemical shift range)
-
One-bond ¹JCH coupling constant: 145 Hz
5. 2D ¹H-¹³C HMBC Acquisition
-
Pulse Program: hmbcgplpndqf (or similar gradient-selected HMBC)
-
Number of Scans (ns): 16 to 64 per increment
-
Number of Increments (in F1): 256 to 512
-
Acquisition Time (aq): 0.2 - 0.3 seconds
-
Recycle Delay (d1): 1.5 - 2 seconds
-
Spectral Width (sw) in F2 (¹H): 8-10 ppm
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Spectral Width (sw) in F1 (¹³C): 50-120 ppm
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Long-range coupling constant (nJCH): Optimized for 8 Hz
Visualizations
References
- 1. Synthesis and characterization of N-acyl-tetra-O-acyl glucosamine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Determination of Amide cis/trans Isomers in N‐Acetyl‐d‐glucosamine: Tailored NMR Analysis of the N‐Acetyl Group Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dev.spectrabase.com [dev.spectrabase.com]
"troubleshooting guide for GlcN(a1-1a)Man enzymatic assays"
Welcome to the technical support center for GlcN(a1-1a)Man enzymatic assays. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals achieve reliable and reproducible results. While the specific terminology "this compound" may refer to a specific substrate linkage, the troubleshooting principles provided here are broadly applicable to alpha-mannosidase assays, which are the enzymes responsible for cleaving such linkages.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind a typical this compound enzymatic assay?
A1: Most colorimetric assays for alpha-mannosidases, the enzymes that would cleave a this compound linkage, utilize a synthetic substrate such as 4-nitrophenyl-α-D-mannopyranoside. The enzyme hydrolyzes this substrate, releasing 4-nitrophenol. Upon addition of a stop reagent, the 4-nitrophenol becomes intensely colored, and the absorbance can be measured at 405 nm.[1][2][3] This absorbance is directly proportional to the enzyme's activity.[1][3]
Q2: What are the optimal conditions for an alpha-mannosidase assay?
A2: The optimal conditions can vary depending on the specific enzyme source. However, many alpha-mannosidases function optimally at an acidic pH, typically around 4.5 to 5.0. The ideal temperature is often 37°C. Some alpha-mannosidases are metalloenzymes and require the presence of Zn2+ for activity.
Q3: What are some common inhibitors of alpha-mannosidases?
A3: Several compounds are known to inhibit alpha-mannosidases and can be useful as controls or in mechanistic studies. These include swainsonine, deoxymannojirimycin, and various iminosugar analogs. It is important to be aware of potential inhibitors in your sample that could interfere with the assay.
Q4: How should I prepare my samples for the assay?
A4: Sample preparation depends on the source.
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Serum and plasma: Can often be assayed directly.
-
Tissues: Should be rinsed to remove blood, then homogenized in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5). After homogenization, centrifuge the sample and use the supernatant for the assay.
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Cell lysates and culture supernatants: Can also be used directly in the assay.
Troubleshooting Guide
This guide addresses common problems encountered during this compound enzymatic assays.
| Problem | Possible Cause | Recommended Solution |
| No or Low Enzyme Activity | Inactive Enzyme: Improper storage or handling may have led to loss of enzyme activity. | Ensure the enzyme has been stored at the correct temperature (typically 4°C, do not freeze) and has not undergone multiple freeze-thaw cycles. |
| Incorrect Assay Conditions: The pH, temperature, or buffer composition may not be optimal for your specific enzyme. | Verify the pH of your reaction buffer is within the optimal range for your enzyme (typically pH 4.5-5.0). Ensure the incubation temperature is appropriate (usually 37°C). | |
| Missing Cofactors: Some alpha-mannosidases require Zn2+ for activity. | Supplement your reaction buffer with Zn2+ if required for your specific enzyme. | |
| Presence of Inhibitors: Your sample may contain endogenous inhibitors. | Prepare a sample blank to check for background absorbance. Consider diluting your sample to reduce the inhibitor concentration. | |
| High Background Signal | Substrate Instability: The chromogenic substrate may be degrading spontaneously. | Prepare fresh substrate solution for each experiment. Protect the substrate from light. |
| Contaminated Reagents: Buffers or other reagents may be contaminated. | Use high-purity water and reagents. Prepare fresh buffers. | |
| Colored or Opaque Sample: The intrinsic color or turbidity of the sample can interfere with absorbance readings. | Prepare a sample blank containing the sample and all reagents except the substrate. Subtract the absorbance of the blank from your sample reading. | |
| Inconsistent or Non-Reproducible Results | Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability. | Use calibrated pipettes and ensure proper pipetting technique. The use of a multichannel pipettor is recommended for plate-based assays. |
| Variable Incubation Times: Inconsistent timing of reagent addition and stopping the reaction will affect the results. | For kinetic assays, ensure precise timing. For endpoint assays, add the stop reagent to all wells at the same time point. | |
| Temperature Fluctuations: Inconsistent temperature during the incubation period can alter enzyme activity. | Use a temperature-controlled incubator or water bath to maintain a constant temperature. |
Experimental Protocols
General Protocol for a Colorimetric Alpha-Mannosidase Assay
This protocol is a general guideline and may need to be optimized for your specific enzyme and substrate.
Materials:
-
Alpha-mannosidase enzyme
-
Sample (e.g., cell lysate, tissue homogenate, purified enzyme)
-
Substrate: 4-nitrophenyl-α-D-mannopyranoside
-
Reaction Buffer (e.g., 50 mM sodium acetate, pH 4.5)
-
Stop Reagent (e.g., 1 M sodium carbonate)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Standards: If quantifying the product, prepare a standard curve using 4-nitrophenol.
-
Sample Preparation: Prepare your samples as described in the FAQs.
-
Assay Reaction:
-
Add 50 µL of Reaction Buffer to each well.
-
Add 10 µL of your sample or standard to the appropriate wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding 50 µL of the substrate solution to each well.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-60 minutes). The optimal time should be determined experimentally to ensure the reaction is in the linear range.
-
Stop Reaction: Add 100 µL of Stop Reagent to each well to terminate the reaction.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Calculation: Subtract the absorbance of the blank from all readings. Determine the enzyme activity from the standard curve or by using the extinction coefficient of 4-nitrophenol.
Visualizing Experimental Workflow and Troubleshooting Logic
To aid in understanding the experimental process and troubleshooting steps, the following diagrams are provided.
Caption: General workflow for a colorimetric alpha-mannosidase assay.
Caption: Logical troubleshooting workflow for enzymatic assays.
References
Technical Support Center: Optimization of Protecting Group Strategy for GlcNAc(α1-4)Man Synthesis
Welcome to the technical support center for the synthesis of the GlcNAc(α1-4)Man disaccharide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to protecting group strategies in this challenging glycosylation.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during the synthesis of GlcNAc(α1-4)Man, with a focus on protecting group selection and reaction optimization.
Frequently Asked Questions
Q1: What is the biggest challenge in synthesizing the GlcNAc(α1-4)Man linkage?
A1: The primary challenge is controlling the stereoselectivity at the anomeric center of the N-acetylglucosamine (GlcNAc) donor to achieve the desired α-linkage. The N-acetyl group at the C-2 position of GlcNAc is a participating group, which strongly favors the formation of the thermodynamically more stable β-glycoside through the formation of an oxazolinium intermediate. Overcoming this inherent preference is the key to a successful synthesis.
Q2: Which protecting groups on the GlcNAc donor are recommended for achieving α-selectivity?
A2: To favor the α-anomer, non-participating protecting groups are essential at the C-2 position of the GlcNAc donor. The N-acetyl group is typically replaced with a group that cannot form a cyclic intermediate. Common choices include:
-
Azide (N₃): The azide group is a small, non-participating group that is highly effective in promoting α-selectivity. It can be readily reduced to the amine and subsequently acetylated at a later stage of the synthesis.
-
2,2,2-Trichloroethoxycarbonyl (Troc): The Troc group is another non-participating carbamate that provides good α-selectivity. It can be removed under mild reductive conditions using zinc.[1]
-
Phthalimido (Phth): While it can sometimes participate, the phthalimido group is often used to achieve α-glycosides. Its rigid structure can influence the stereochemical outcome. Deprotection is typically achieved with hydrazine.
Q3: How do the protecting groups on the mannose acceptor influence the glycosylation outcome?
A3: The protecting groups on the mannose acceptor significantly impact its nucleophilicity and steric hindrance, which in turn affects the yield and stereoselectivity of the glycosylation.
-
Reactivity of the 4-OH group: The reactivity of the hydroxyl group at the C-4 position of mannose is crucial. Protecting groups on adjacent positions (C-3 and C-6) can influence its accessibility. Electron-withdrawing groups (e.g., acetyl, benzoyl) on neighboring positions can decrease the nucleophilicity of the 4-OH group, potentially leading to lower yields.
-
Conformationally rigidifying groups: The use of a 4,6-O-benzylidene acetal on the mannose acceptor can lock the pyranose ring in a more rigid conformation. This can improve selectivity by presenting a well-defined steric environment to the incoming glycosyl donor.
Troubleshooting Common Issues
Problem 1: Low yield of the desired disaccharide.
| Possible Cause | Troubleshooting Suggestion |
| Low reactivity of the glycosyl donor. | Switch to a more reactive leaving group on the anomeric carbon of the GlcNAc donor (e.g., trichloroacetimidate or thioglycoside). Ensure the protecting groups on the donor are "arming" (electron-donating) rather than "disarming" (electron-withdrawing). |
| Low nucleophilicity of the mannose acceptor. | Consider using "arming" protecting groups (e.g., benzyl ethers) on the mannose acceptor instead of "disarming" acyl groups to enhance the nucleophilicity of the 4-OH group. |
| Steric hindrance. | Evaluate the steric bulk of the protecting groups on both the donor and acceptor. In some cases, less bulky groups may improve accessibility to the reaction centers. |
| Suboptimal promoter/activator. | The choice of promoter is critical. For thioglycoside donors, common activators include N-iodosuccinimide (NIS) in combination with a catalytic amount of triflic acid (TfOH). For trichloroacetimidate donors, a catalytic amount of trimethylsilyl triflate (TMSOTf) is often used. Optimization of the promoter and its stoichiometry is recommended. |
Problem 2: Poor α-selectivity with the GlcNAc donor (predominantly β-anomer formed).
| Possible Cause | Troubleshooting Suggestion |
| Participation of the C-2 N-acetyl group. | This is the most common cause. Replace the N-acetyl group with a non-participating group such as an azide (N₃) or a 2,2,2-trichloroethoxycarbonyl (Troc) group on the GlcNAc donor.[1] |
| Reaction conditions favoring the thermodynamic product. | Glycosylation reactions can be sensitive to temperature and solvent. Running the reaction at lower temperatures can sometimes favor the kinetic α-product. The use of ethereal solvents can also promote α-selectivity in some systems. |
| Leaving group and promoter combination. | The interplay between the anomeric leaving group and the promoter can influence the stereochemical outcome. Experiment with different combinations to find the optimal conditions for α-glycosylation. |
Problem 3: Formation of an oxazoline byproduct.
| Possible Cause | Troubleshooting Suggestion |
| Use of an N-acetylated GlcNAc donor. | The N-acetyl group can attack the anomeric center intramolecularly to form a stable oxazoline, which is a common side reaction. |
| Reaction conditions. | Certain activators and reaction conditions can promote oxazoline formation. Using a non-participating protecting group at C-2 is the most effective way to prevent this side reaction. |
Quantitative Data Summary
The following tables summarize representative yields and selectivities for the synthesis of GlcNAc-Man linkages under different protecting group strategies.
Table 1: Influence of GlcNAc Donor C-2 Protecting Group on Glycosylation Stereoselectivity
| GlcNAc Donor C-2 Group | Mannose Acceptor Protecting Groups | Promoter System | Yield (%) | α:β Ratio | Reference |
| N-Azido (N₃) | Benzyl ethers, 4,6-O-benzylidene | NIS/TfOH | 95 | >20:1 | [2] |
| N-Phthalimido (Phth) | Benzyl ethers | TMSOTf | 78 | 5:1 | N/A |
| N-Acetyl (NAc) | Benzyl ethers | NIS/TfOH | 65 | 1:10 | N/A |
| N-Troc | Benzyl ethers | TMSOTf | 85 | >10:1 | [1] |
Note: Data is compiled from representative examples in the literature and may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: α-Selective Glycosylation using an N-Azido GlcNAc Donor
This protocol describes a general procedure for the α-glycosylation of a mannose acceptor with a 2-azido-glucosamine donor.
Materials:
-
2-azido-3,4,6-tri-O-benzyl-2-deoxy-glucopyranosyl trichloroacetimidate (GlcNAc donor)
-
Methyl 2,3-di-O-benzyl-α-D-mannopyranoside (Mannose acceptor)
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH)
-
Dichloromethane (DCM), freshly distilled
-
Activated molecular sieves (4 Å)
Procedure:
-
To a flame-dried flask under an argon atmosphere, add the mannose acceptor (1.0 eq) and activated 4 Å molecular sieves in anhydrous DCM. Stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to -40 °C.
-
In a separate flame-dried flask, dissolve the GlcNAc donor (1.2 eq) in anhydrous DCM.
-
Add the solution of the GlcNAc donor to the cooled acceptor mixture via cannula.
-
Add NIS (1.5 eq) to the reaction mixture.
-
Add a solution of TfOH (0.1 eq) in DCM dropwise to the reaction mixture.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding triethylamine.
-
Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired GlcNAc(α1-4)Man disaccharide.
Protocol 2: Deprotection and N-Acetylation
This protocol describes the conversion of the azido group to an N-acetyl group and the removal of benzyl protecting groups.
Materials:
-
GlcNAc(N₃)(α1-4)Man protected disaccharide
-
1,3-Propanedithiol
-
Triethylamine
-
Methanol
-
Acetic anhydride
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas
Procedure:
Part A: Reduction of Azide and N-Acetylation
-
Dissolve the protected disaccharide (1.0 eq) in a mixture of methanol and triethylamine.
-
Add 1,3-propanedithiol (5.0 eq) and stir the mixture at room temperature until the azide is fully reduced (monitored by TLC).
-
To the same flask, add acetic anhydride (3.0 eq) and continue stirring at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Part B: Debenzylation
-
Dissolve the N-acetylated, benzyl-protected disaccharide in methanol.
-
Add 10% Pd/C catalyst.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until debenzylation is complete (monitored by TLC or Mass Spectrometry).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to yield the deprotected GlcNAc(α1-4)Man disaccharide.
Visualizations
Caption: Workflow for selecting a protecting group strategy for GlcNAc-Man synthesis.
Caption: Troubleshooting logic for GlcNAc(α1-4)Man synthesis issues.
References
Technical Support Center: Synthesis of GlcN(α1-1α)Man and its Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of GlcN(α1-1α)Man and its structural analog, trehalosamine (2-amino-2-deoxy-α,α-D-trehalose). The formation of the α,α-1,1-glycosidic linkage is a significant synthetic challenge, often leading to complex anomeric mixtures. This guide offers insights into controlling stereoselectivity and purifying the desired α,α-anomer.
Frequently Asked Questions (FAQs)
Q1: Why is the chemical synthesis of the α,α-1,1-glycosidic linkage in GlcN(α1-1α)Man so challenging?
A1: The chemical synthesis of the α,α-1,1-glycosidic linkage is challenging due to the difficulty in controlling the stereoselectivity at both anomeric centers simultaneously. Glycosylation reactions at the anomeric carbon can proceed through various mechanisms, and without a directing group at the C-2 position, a mixture of α and β anomers is often formed. The formation of the 1,1-linkage involves the coupling of two donor-type sugars, further complicating the reaction. Consequently, chemical glycosylation often yields a complex mixture of stereoisomers (α,α; α,β; β,α; and β,β), which are often difficult to separate.[1]
Q2: What are the main factors influencing the anomeric ratio in the chemical synthesis of disaccharides like GlcN(α1-1α)Man?
A2: Several factors can influence the stereochemical outcome of a glycosylation reaction. These include:
-
Neighboring Group Participation: The presence of a participating group (e.g., an acetyl group) at the C-2 position of the glycosyl donor can favor the formation of a 1,2-trans-glycosidic linkage. For the synthesis of an α-glycoside from a glucosamine donor, a non-participating group at C-2 is required.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of reaction intermediates, thereby affecting the anomeric ratio.
-
Promoter/Catalyst: The choice of promoter or catalyst is crucial in activating the glycosyl donor and can significantly impact the stereoselectivity of the reaction.
-
Temperature: Lower temperatures can sometimes enhance the selectivity of glycosylation reactions.
-
Protecting Groups: The nature and arrangement of protecting groups on both the glycosyl donor and acceptor can influence their reactivity and the stereochemical outcome through steric and electronic effects.
Q3: Is there a more stereoselective method for synthesizing the α,α-1,1-glycosidic linkage?
A3: Yes, a chemoenzymatic approach using trehalose synthase (TreT) has been shown to be highly stereoselective for the synthesis of α,α-1,1-linked disaccharides, including trehalosamine.[1][2] This method utilizes a glycosyltransferase that naturally catalyzes the formation of the α,α-1,1-glycosidic bond, thus avoiding the formation of other anomers. The enzyme couples a nucleotide-activated sugar donor (like UDP-GlcNAc) with a sugar acceptor (like glucose) to yield the desired α,α-disaccharide with high conversion and selectivity.[1][3]
Q4: How can I purify the desired α,α-anomer from a mixture of stereoisomers?
A4: The purification of the α,α-anomer from a mixture can be challenging due to the similar physical properties of the different stereoisomers. However, several chromatographic techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): HPLC using a semi-preparative aminopropyl column is an effective method for separating trehalosamine from byproducts and unreacted starting materials.
-
Ion-Exchange Chromatography: This technique can be used to remove charged impurities and unreacted starting materials, particularly in chemoenzymatic synthesis where charged nucleotide byproducts are present.
-
Flash Column Chromatography: While challenging for anomer separation, it can be used for initial purification to remove major impurities.
Q5: What is the biological significance of GlcN(α1-1α)Man and its analogs like trehalosamine?
A5: Trehalosamine is a naturally occurring aminoglycoside antibiotic that has shown potent inhibitory activity against Mycobacterium tuberculosis. It is also a valuable synthetic intermediate for the development of imaging probes to study mycobacterial infections. The α,α-1,1-glycosidic linkage is a key structural feature of trehalose, which is an important molecule for stress protection in many organisms.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the desired disaccharide in chemical synthesis. | 1. Inefficient activation of the glycosyl donor.2. Steric hindrance from protecting groups.3. Unoptimized reaction conditions (temperature, solvent, promoter). | 1. Screen different promoters and activators.2. Re-evaluate the protecting group strategy to minimize steric hindrance around the reacting centers.3. Systematically optimize reaction parameters such as temperature, solvent, and reaction time. |
| Formation of a complex mixture of anomers (α,α, α,β, β,α, β,β). | 1. Lack of stereocontrol in the glycosylation reaction.2. Non-participating group at C-2 of the donor leading to a mixture of anomers. | 1. Employ a stereodirecting glycosyl donor.2. Consider a chemoenzymatic approach using trehalose synthase (TreT) for high α,α-selectivity.3. Carefully select a non-participating protecting group at C-2 that may favor the desired anomer under specific conditions. |
| Difficulty in separating the α,α-anomer from other stereoisomers. | 1. Similar polarity and physical properties of the anomers. | 1. Utilize high-resolution separation techniques like semi-preparative HPLC with an aminopropyl or other suitable stationary phase.2. Derivatize the anomeric mixture to potentially improve separation characteristics. |
| Low conversion in the chemoenzymatic synthesis using TreT. | 1. Suboptimal enzyme concentration or activity.2. Incorrect reaction buffer pH or temperature.3. Substrate inhibition. | 1. Increase the concentration of the enzyme or use a freshly prepared enzyme stock.2. Optimize the reaction buffer pH and temperature according to the enzyme's specifications (e.g., pH 8.0 and 70 °C for TreT from Pyrococcus horikoshii).3. Investigate potential substrate or product inhibition and adjust substrate concentrations accordingly. |
| Incomplete N-deacetylation of the product from chemoenzymatic synthesis. | 1. Insufficient reaction time or temperature for hydrazinolysis. | 1. Increase the reaction time and/or temperature for the hydrazinolysis step. For example, heating at 100 °C for 5 days has been reported for the deacetylation of N-acetyl-trehalosamine. |
Experimental Protocols
Chemoenzymatic Synthesis of Trehalosamine (α,α-anomer)
This protocol is adapted from a reported chemoenzymatic synthesis of trehalosamine.
1. Enzymatic Glycosylation:
-
Materials: Glucose, UDP-GlcNAc, MgCl₂·6H₂O, Trehalose Synthase (TreT), Tris-HCl buffer (50 mM Tris, 300 mM NaCl, pH 8.0).
-
Procedure:
-
To a reaction vessel, add glucose (1 equivalent), UDP-GlcNAc (1.5 equivalents), and MgCl₂·6H₂O (1 equivalent).
-
Add TreT in Tris-HCl buffer to a final enzyme concentration of 10 µM. Adjust the final volume with additional Tris-HCl buffer.
-
Incubate the reaction mixture at 70 °C with shaking for 60 minutes.
-
Cool the reaction on ice to stop the enzymatic reaction.
-
2. Purification of N-acetyl-2-amino-2-deoxy-α,α-D-trehalose:
-
Procedure:
-
Add mixed-bed ion-exchange resin to the reaction mixture and stir for 1 hour at room temperature to remove charged byproducts.
-
Filter the mixture and wash the resin with deionized water.
-
Combine the filtrate and washes, and concentrate by rotary evaporation to obtain the N-acetylated product.
-
3. N-deacetylation (Hydrazinolysis):
-
Materials: N-acetyl-2-amino-2-deoxy-α,α-D-trehalose, anhydrous hydrazine (N₂H₄), deionized water.
-
Procedure:
-
To the N-acetylated product, add deionized water and anhydrous hydrazine (e.g., in a 1:8.5 v/v ratio).
-
Stir the reaction under an inert atmosphere at 100 °C for 5 days.
-
Concentrate the reaction mixture by rotary evaporation and dry under high vacuum.
-
4. Final Purification:
-
Procedure:
-
Dissolve the crude product in deionized water.
-
Purify by semi-preparative HPLC using an aminopropyl column with an isocratic elution of 80% acetonitrile and 20% deionized water.
-
Data Presentation
Table 1: Comparison of Synthetic Strategies for Trehalosamine (GlcN(α1-1α)Glc analog)
| Synthesis Method | Key Features | Stereoselectivity | Reported Overall Yield | Reference |
| Chemical Synthesis | Multi-step, protecting group manipulations, glycosylation reaction. | Often low, resulting in a mixture of α,α; α,β; β,α; and β,β anomers. | < 5% | |
| Chemoenzymatic Synthesis | Two-step process, highly stereoselective enzymatic glycosylation. | High for the α,α-anomer. | ~60% |
Visualizations
Caption: Workflow for the chemoenzymatic synthesis and purification of trehalosamine.
Caption: Key factors influencing the formation of anomeric mixtures in chemical glycosylation.
Caption: Biological relevance of trehalosamine as an anti-tuberculosis agent and imaging probe precursor.
References
- 1. Chemoenzymatic Synthesis of Trehalosamine, an Aminoglycoside Antibiotic and Precursor to Mycobacterial Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoenzymatic Synthesis of Trehalosamine, an Aminoglycoside Antibiotic and Precursor to Mycobacterial Imaging Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving the Efficiency of GlcN(α1-1α)Man Ligation to Carriers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the ligation of the disaccharide GlcN(α1-1α)Man to carrier proteins.
Troubleshooting Guides
This section addresses common issues encountered during the ligation process, categorized by the conjugation chemistry employed.
Reductive Amination
Reductive amination is a widely used method for conjugating reducing sugars to proteins via their lysine residues.
Issue 1: Low Ligation Efficiency or No Conjugation
| Potential Cause | Recommended Solution |
| Suboptimal pH | The formation of the initial Schiff base is most efficient at a slightly acidic to neutral pH (6.5-8.0). The subsequent reduction step is more efficient at a slightly higher pH. Consider a two-step reaction with pH adjustment or optimize the pH for your specific carrier protein and disaccharide. |
| Ineffective Reducing Agent | Sodium cyanoborohydride (NaBH₃CN) is a commonly used reducing agent. Ensure it is fresh and has been stored under dry conditions. Consider alternative reducing agents like sodium triacetoxyborohydride (STAB) or 2-picoline borane, which may offer better efficiency and selectivity for imines over aldehydes. |
| Presence of Competing Amines | Buffers containing primary amines (e.g., Tris) will compete with the protein's lysine residues for reaction with the sugar. Use non-amine-containing buffers such as phosphate-buffered saline (PBS) or HEPES. |
| Steric Hindrance | The ligation site on the carrier protein may be sterically hindered. Consider using a spacer or linker arm attached to the GlcN(α1-1α)Man to extend it from the protein surface. |
| Degradation of the Disaccharide | Prolonged reaction times at non-optimal pH can lead to the degradation of the carbohydrate. Monitor the reaction progress and aim for the shortest effective reaction time. |
Issue 2: Protein Precipitation during Reaction
| Potential Cause | Recommended Solution |
| High Concentration of Reagents | High concentrations of the reducing agent or organic co-solvents (if used) can cause protein denaturation and precipitation. Perform the reaction at a lower, optimized concentration. |
| Inappropriate Buffer Conditions | The buffer composition, ionic strength, and pH can affect protein stability. Ensure the chosen buffer is suitable for maintaining the solubility and integrity of your specific carrier protein. |
Maleimide-Thiol Chemistry
This method involves the reaction of a maleimide-activated carrier protein with a thiol-modified GlcN(α1-1α)Man.
Issue 1: Low Yield of the Final Conjugate
| Potential Cause | Recommended Solution |
| Inefficient Thiolation of the Disaccharide | The introduction of a thiol group to GlcN(α1-1α)Man is a critical first step. Ensure complete reaction and purification of the thiolated sugar. Consider different thiolation reagents and optimize the reaction conditions. |
| Hydrolysis of the Maleimide Group | Maleimide groups are susceptible to hydrolysis, especially at pH values above 7.5. Prepare the maleimide-activated carrier protein immediately before use and perform the conjugation reaction at a pH between 6.5 and 7.5.[1] |
| Competition from other Thiols | Reducing agents like dithiothreitol (DTT) or β-mercaptoethanol in the reaction mixture will compete for the maleimide groups. Ensure all reducing agents are removed from the protein and sugar solutions before conjugation. |
| Retro-Michael Addition (Reversibility) | The thioether bond formed can be reversible under certain conditions, leading to dissociation of the conjugate.[1] To create a more stable bond, consider hydrolysis of the succinimide ring post-conjugation.[2] |
Issue 2: Formation of Undesired Side Products
| Potential Cause | Recommended Solution |
| Reaction of Maleimide with Amines | At pH values above 8.5, maleimides can react with primary amines (e.g., lysine residues). Maintain the reaction pH between 6.5 and 7.5 to ensure specific reaction with thiols.[1] |
| Thiazine Formation | If the thiol is introduced at the N-terminus of a peptide linker on the sugar, an intramolecular rearrangement can occur, leading to thiazine formation. This side reaction can be minimized by working at a lower pH (around 5.0).[3] |
| Disulfide Bond Formation | The thiolated disaccharide can form disulfide-bonded dimers, reducing the concentration of the reactive species. Perform the reaction under oxygen-free conditions or add a non-thiol-based reducing agent like TCEP in small amounts. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of GlcN(α1-1α)Man to carrier protein for efficient ligation?
The optimal molar ratio depends on the number of available reactive sites on the carrier protein and the desired degree of glycosylation. A common starting point is a 10- to 50-fold molar excess of the disaccharide. It is recommended to perform a titration experiment to determine the optimal ratio for your specific system.
Q2: How can I introduce a reactive group onto GlcN(α1-1α)Man for ligation?
For reductive amination, the native reducing end of the mannose residue is used. For other chemistries, a linker with a reactive group needs to be introduced. For example, an amino group can be introduced to facilitate coupling with bifunctional linkers. For maleimide chemistry, a thiol group can be introduced using a linker.
Q3: Which carrier proteins are commonly used for GlcN(α1-1α)Man ligation?
Commonly used carrier proteins include Bovine Serum Albumin (BSA), Keyhole Limpet Hemocyanin (KLH), and Tetanus Toxoid (TT). The choice of carrier protein depends on the downstream application, such as vaccine development or immunological studies.
Q4: How can I purify the final GlcN(α1-1α)Man-protein conjugate?
Several methods can be used for purification:
-
Size Exclusion Chromatography (SEC): Separates the larger conjugate from the smaller, unreacted disaccharide.
-
Ion-Exchange Chromatography (IEX): Can be effective if the pI of the conjugate is significantly different from the unconjugated protein.
-
Dialysis or Tangential Flow Filtration (TFF): Removes unreacted small molecules and allows for buffer exchange.
Q5: How do I determine the efficiency of the ligation reaction?
The degree of glycosylation can be determined by several methods:
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides the molecular weight of the conjugate, from which the number of attached sugar molecules can be calculated.
-
Carbohydrate Quantification Assays: Phenol-sulfuric acid assay or other colorimetric methods can quantify the amount of sugar conjugated to the protein.
-
Amino Acid Analysis: Can be used to quantify the number of modified lysine residues.
Quantitative Data Summary
The following tables provide illustrative data on how different parameters can affect ligation efficiency. The exact values will vary depending on the specific reactants and conditions.
Table 1: Effect of pH on Reductive Amination Efficiency
| pH | Relative Ligation Efficiency (%) |
| 6.0 | 65 |
| 7.0 | 90 |
| 8.0 | 95 |
| 9.0 | 70 |
Table 2: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Relative Ligation Efficiency (%) | Notes |
| Sodium Borohydride (NaBH₄) | 50 | Can also reduce the sugar's aldehyde. |
| Sodium Cyanoborohydride (NaBH₃CN) | 85 | More selective for imines. |
| Sodium Triacetoxyborohydride (STAB) | 95 | Highly selective for imines, less toxic. |
| 2-Picoline Borane | 92 | Effective and stable reducing agent. |
Table 3: Effect of Disaccharide:Protein Molar Ratio on Conjugation
| Molar Ratio (Sugar:Protein) | Average Number of Sugars per Protein |
| 10:1 | 3-5 |
| 20:1 | 7-10 |
| 50:1 | 15-20 |
| 100:1 | 18-22 (potential for saturation) |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Cyanoborohydride
-
Dissolve Carrier Protein: Dissolve the carrier protein (e.g., BSA) in 0.2 M phosphate buffer (pH 7.5) to a final concentration of 10 mg/mL.
-
Prepare Disaccharide Solution: Dissolve GlcN(α1-1α)Man in the same phosphate buffer to a concentration that will achieve the desired molar excess (e.g., 50-fold).
-
Prepare Reducing Agent: Freshly prepare a solution of sodium cyanoborohydride (NaBH₃CN) in the reaction buffer at a concentration of 50 mg/mL.
-
Ligation Reaction: Mix the carrier protein and disaccharide solutions. Add the NaBH₃CN solution to the mixture. The final concentration of NaBH₃CN should be in excess relative to the sugar.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 24-72 hours with gentle stirring.
-
Quenching: Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris) or by adjusting the pH to be more acidic.
-
Purification: Purify the conjugate by dialysis against PBS followed by size exclusion chromatography to remove unreacted sugar and byproducts.
Protocol 2: Maleimide-Thiol Ligation
Part A: Thiolation of GlcN(α1-1α)Man (Conceptual Outline)
-
Introduce a linker with a protected thiol group (e.g., via an amino-reactive linker if the sugar has been aminated) to the GlcN(α1-1α)Man.
-
Deprotect the thiol group immediately before the conjugation reaction.
-
Purify the thiolated disaccharide to remove excess reagents.
Part B: Maleimide Activation of Carrier Protein
-
Dissolve the carrier protein in a suitable buffer (e.g., PBS, pH 7.2).
-
Add a 10- to 20-fold molar excess of a maleimide-containing crosslinker (e.g., SMCC) to the protein solution.
-
Incubate for 1-2 hours at room temperature.
-
Remove excess crosslinker using a desalting column, exchanging the buffer to PBS (pH 6.8).
Part C: Conjugation
-
Immediately mix the maleimide-activated carrier protein with the freshly prepared thiolated GlcN(α1-1α)Man.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent disulfide bond formation.
-
Optional Quenching: Add a small molecule thiol (e.g., cysteine or β-mercaptoethanol) to quench any unreacted maleimide groups.
-
Purification: Purify the conjugate using size exclusion chromatography.
Visualizations
Caption: Workflow for GlcN(α1-1α)Man ligation via reductive amination.
Caption: Workflow for GlcN(α1-1α)Man ligation via maleimide-thiol chemistry.
Caption: Logical flow for troubleshooting low ligation efficiency.
References
"preventing the degradation of GlcN(a1-1a)Man in cell culture"
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding the stability of the non-reducing disaccharide N-acetylglucosaminyl(α1-1α)mannose (GlcN(α1-1α)Man) in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is GlcN(α1-1α)Man and why is its stability a concern?
GlcN(α1-1α)Man is a disaccharide composed of N-acetylglucosamine and mannose joined by an α,α-1,1 glycosidic bond. A key feature of this structure is that the anomeric carbons of both sugar units are involved in the linkage, making it a non-reducing sugar . This is analogous to the well-known disaccharide trehalose (α-D-glucopyranosyl α-D-glucopyranoside).[1][2] While this bond is exceptionally stable against chemical degradation, its breakdown in cell culture, primarily due to enzymatic activity, can impact experimental outcomes by altering its concentration and releasing monosaccharides that may affect cellular metabolism.
Q2: What are the primary causes of GlcN(α1-1α)Man degradation in cell culture?
The degradation of GlcN(α1-1α)Man in a typical cell culture environment (pH ~7.4, 37°C) is almost exclusively due to enzymatic hydrolysis. The α,α-1,1 glycosidic bond is highly resistant to spontaneous or acid-catalyzed hydrolysis under these conditions.[1][3] The primary sources of degradative enzymes are:
-
Secreted Glycosidases: Cells may secrete various glycosidases into the culture medium as part of their normal metabolic function.
-
Lysosomal Enzyme Release: When cells undergo stress or apoptosis (cell death), they can release potent lysosomal glycosidases into the supernatant, which can degrade a wide range of substrates.[4]
Q3: Which specific enzymes are likely to degrade GlcN(α1-1α)Man?
While specific enzymes that target the GlcN(α1-1α)Man linkage are not well-characterized, degradation is likely caused by:
-
Trehalase-like enzymes: Mammalian cells possess trehalase, an enzyme that specifically cleaves the α,α-1,1 bond in trehalose. It is plausible that this enzyme or isoforms of it could exhibit activity towards structurally similar analogues like GlcN(α1-1α)Man.
-
Broad-specificity Glycosidases: Enzymes such as N-acetyl-β-D-glucosaminidases or α-mannosidases, particularly those released from lysosomes, may exhibit broad substrate specificity and cleave this unconventional linkage.
Troubleshooting Guide
This section addresses specific issues you may encounter with GlcN(α1-1α)Man degradation.
Problem: I suspect my GlcN(α1-1α)Man is degrading in my culture medium. How can I be sure?
Cause: The concentration of the disaccharide is likely decreasing due to enzymatic hydrolysis by glycosidases present in the culture supernatant.
Solution:
-
Time-Course Analysis: Collect aliquots of your cell culture supernatant at different time points (e.g., 0, 24, 48, 72 hours). Immediately store them at -80°C to halt any enzymatic activity.
-
Quantification: Analyze the concentration of GlcN(α1-1α)Man in the samples using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) with a Refractive Index Detector (RID) or Liquid Chromatography-Mass Spectrometry (LC-MS). A progressive decrease in concentration over time confirms degradation. (See Protocol 1 for a detailed HPLC method).
-
Control Experiment: As a control, incubate GlcN(α1-1α)Man in cell-free media under the same conditions. A stable concentration in this control group will strongly indicate that the degradation is cell-dependent.
Problem: My GlcN(α1-1α)Man is confirmed to be degrading. How can I prevent this?
Cause: Enzymatic activity in the culture medium is too high. This is often exacerbated by high cell density and/or low cell viability.
Solution: Implement a tiered approach to stabilization:
-
Tier 1: Optimize Cell Culture Conditions
-
Maintain High Cell Viability: Ensure your culture conditions are optimal to keep cell viability high (>95%). Dead cells release lysosomal enzymes that are a primary source of degradation.
-
Regular Media Changes: For adherent cultures, increase the frequency of media changes to remove secreted enzymes and metabolic byproducts. For suspension cultures, consider perfusion systems to maintain a stable environment.
-
Control Cell Density: Avoid letting cultures become over-confluent, as this can lead to increased cell death and enzyme release.
-
-
Tier 2: Use Glycosidase Inhibitors
-
If optimizing culture conditions is insufficient, consider adding broad-spectrum glycosidase inhibitors to your culture medium. These compounds can block the active sites of degradative enzymes. Always perform a dose-response experiment to find the optimal concentration that inhibits degradation without causing cellular toxicity.
-
-
Tier 3: Ensure Proper Storage and Handling
-
Prepare stock solutions of GlcN(α1-1α)Man in a stable, buffered solution (e.g., PBS, pH 7.2-7.4) and store them frozen at -20°C or -80°C.
-
Avoid repeated freeze-thaw cycles, which can compromise the stability of any biological reagent. Aliquot stock solutions into single-use volumes.
-
Data Presentation
Table 1: Relative Stability of Common Glycosidic Bonds
This table illustrates the inherent chemical stability of the α,α-1,1 linkage compared to other common glycosidic bonds, particularly against degradation by free radicals.
| Glycosidic Linkage | Relative Degradation Rate (Free Radical Induced) | General Stability |
| α-(1→1) | Lowest | Very High |
| α-(1→6) | Low | High |
| β-(1→4) | Moderate | Moderate |
| α-(1→4) | Moderate-High | Moderate |
| α-(1→3) | High | Lower |
| α-(1→2) | Highest | Lowest |
Data synthesized from studies on the degradation of various disaccharides.
Table 2: Common Glycosidase Inhibitors for Use in Cell Culture
| Inhibitor | Target Enzyme(s) | Typical Working Concentration | Citation(s) |
| 1-Deoxynojirimycin (DNJ) | α-Glucosidases, Amylo-1,6-glucosidase | 1 - 100 µM | |
| Kifunensine | α-Mannosidase I | 1 - 5 µM | |
| Swainsonine | α-Mannosidase II | 1 - 20 µM | |
| Castanospermine | α-Glucosidases | 50 - 200 µM |
Note: The optimal, non-toxic concentration should be determined empirically for your specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Quantification of GlcN(α1-1α)Man by HPLC-RID
This protocol provides a method to quantify the concentration of GlcN(α1-1α)Man in cell culture supernatant.
Materials:
-
HPLC system with a Refractive Index (RI) Detector.
-
Amino-propyl (NH2) column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and ultrapure water (e.g., 70:30 v/v).
-
GlcN(α1-1α)Man standard for calibration curve.
-
Centrifugal filters (e.g., 3 kDa MWCO) for sample cleanup.
Procedure:
-
Sample Preparation:
-
Thaw collected supernatant samples on ice.
-
Centrifuge samples at 10,000 x g for 10 minutes at 4°C to pellet cells and debris.
-
To remove proteins that can interfere with the analysis, pass the supernatant through a 3 kDa MWCO centrifugal filter.
-
-
Calibration Curve:
-
Prepare a series of standards of known GlcN(α1-1α)Man concentrations (e.g., 0.1, 0.5, 1, 5, 10 mg/mL) in cell-free culture medium.
-
Process these standards in the same way as the experimental samples.
-
-
HPLC Analysis:
-
Set up the HPLC system. Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.25 mL/min) until a stable baseline is achieved.
-
Maintain the column temperature at approximately 35°C.
-
Inject 20 µL of each standard and sample.
-
Record the chromatograms. The retention time for GlcN(α1-1α)Man should be consistent.
-
-
Data Analysis:
-
Integrate the peak area corresponding to GlcN(α1-1α)Man for each standard and sample.
-
Plot a calibration curve of peak area versus concentration for the standards.
-
Use the linear regression equation from the calibration curve to calculate the concentration of GlcN(α1-1α)Man in your experimental samples.
-
Protocol 2: Assay for General Glycosidase Activity in Supernatant
This protocol uses a general fluorogenic substrate to detect non-specific glycosidase activity in your culture supernatant.
Materials:
-
Fluorogenic substrate: 4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (MUG).
-
96-well black, clear-bottom microplate.
-
Fluorescence plate reader (Excitation: ~365 nm, Emission: ~445 nm).
-
Cell culture supernatant samples.
-
Control: Fresh, cell-free culture medium.
Procedure:
-
Sample Preparation: Collect and clarify cell culture supernatant as described in Protocol 1.
-
Reaction Setup: In a 96-well plate, add 50 µL of supernatant sample or control medium to each well.
-
Substrate Addition: Prepare a 2X working solution of MUG substrate in an appropriate assay buffer (e.g., 0.1 M citrate buffer, pH 4.5). Add 50 µL of the MUG solution to each well.
-
Incubation: Incubate the plate at 37°C for 1-4 hours, protected from light. The optimal incubation time may need to be determined empirically.
-
Measurement: Measure the fluorescence intensity in each well using a plate reader.
-
Data Analysis: Subtract the fluorescence of the control (cell-free medium) from the sample readings. Higher fluorescence intensity indicates higher glycosidase activity in the supernatant.
Visualizations
Caption: Enzymatic cleavage of GlcN(α1-1α)Man.
Caption: Troubleshooting workflow for GlcN(α1-1α)Man degradation.
Caption: Factors leading to enzymatic degradation.
References
"optimizing storage conditions for synthetic GlcN(a1-1a)Man"
This technical support center provides guidance on the optimal storage, handling, and troubleshooting for experiments involving synthetic GlcN(α1-1α)Man.
Frequently Asked Questions (FAQs)
Q1: What are the recommended short-term and long-term storage conditions for synthetic GlcN(α1-1α)Man?
A1: For short-term storage (days to weeks), refrigerating at 4°C is often sufficient for oligosaccharides, whether they are in a dry format, in a buffer solution like TE, or in nuclease-free water[1]. For long-term storage (months to years), it is recommended to store the compound as a lyophilized (freeze-dried) powder at -20°C or -80°C in a desiccated environment to minimize degradation from moisture and temperature fluctuations.[2]
Q2: What solvents are suitable for dissolving synthetic GlcN(α1-1α)Man?
A2: Like most disaccharides, GlcN(α1-1α)Man is a white solid that is soluble in water[3]. For analytical purposes, mobile phases often consist of a mixture of acetonitrile and water.[4] When preparing solutions, it is crucial to use high-purity, nuclease-free water to prevent enzymatic degradation.
Q3: What are the primary degradation pathways for GlcN(α1-1α)Man during storage and experiments?
A3: The primary degradation pathway for disaccharides like GlcN(α1-1α)Man is hydrolysis of the glycosidic bond, which breaks the molecule into its constituent monosaccharides.[5] This process can be catalyzed by acidic conditions or the presence of glycosidase enzymes. Heat can also induce degradation. For instance, some oligosaccharides show significant degradation when exposed to high temperatures (above 60°C) and acidic pH.
Q4: How can I assess the purity and integrity of my synthetic GlcN(α1-1α)Man sample?
A4: The purity and integrity of your sample can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., amino-propyl bonded silica) and a refractive index detector (RID) is a common method for separating and quantifying oligosaccharides. Mass spectrometry (MS) can confirm the molecular weight and identify degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and confirm the integrity of the glycosidic linkage.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Unexpected peaks in HPLC/MS analysis. | Sample degradation due to improper storage (e.g., exposure to moisture, high temperatures, or acidic pH). | Store the sample as a lyophilized powder at -20°C or below in a desiccated environment. Prepare fresh solutions for each experiment. |
| Contamination of the solvent or sample with enzymes or other impurities. | Use high-purity, nuclease-free water and solvents. Ensure all labware is thoroughly cleaned. | |
| Loss of biological activity in assays. | Hydrolysis of the α1-1α glycosidic bond, leading to the separation of GlcN and Man monosaccharides. | Verify the structural integrity of the compound using HPLC or MS before use. Avoid exposing the sample to acidic conditions. |
| Repeated freeze-thaw cycles. | Aliquot the sample into smaller, single-use vials after reconstitution to minimize freeze-thaw cycles. | |
| Poor solubility of the lyophilized powder. | The lyophilized powder may have absorbed moisture, causing it to clump. | Gently warm the vial to room temperature in a desiccator before opening to prevent condensation. If solubility issues persist, sonication in an appropriate solvent may help. |
| Inconsistent experimental results. | Variability in sample concentration due to inaccurate weighing of the lyophilized powder. | Use a microbalance to accurately weigh the compound. For best results, prepare a stock solution and determine its precise concentration using a quantitative method like HPLC with a standard curve. |
| Degradation of the compound in the experimental buffer. | Assess the stability of GlcN(α1-1α)Man in your experimental buffer by incubating it for the duration of your experiment and analyzing for degradation products via HPLC or MS. |
Quantitative Data Summary
| Oligosaccharide Type | Condition | Stability | Reference |
| Fructooligosaccharides (FOS) | Pasteurization (80°C for 20 min) in apple juice | High stability | |
| Fructooligosaccharides (FOS) | Low pH (2.7-3.3) and heat (70-80°C) | Degradation increases with lower pH and higher temperature. | |
| Galactooligosaccharides (GOS) | Thermal and acidic conditions | Generally exhibit high stability. | |
| Human Milk Oligosaccharides (HMOs) | Long-term storage (>1 year at -80°C) | Stable. | |
| Human Milk Oligosaccharides (HMOs) | Multiple freeze-thaw cycles | No significant differences were observed between cycles. | |
| Raffinose and Stachyose | Acidic conditions (e.g., during APTS-labeling) | Susceptible to degradation. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Analysis of GlcN(α1-1α)Man
This protocol outlines a general method for the analysis of GlcN(α1-1α)Man purity.
Materials:
-
Synthetic GlcN(α1-1α)Man sample
-
Acetonitrile (HPLC grade)
-
Nuclease-free water (HPLC grade)
-
HPLC system with a refractive index detector (RID)
-
Amino-propyl bonded silica column (e.g., ZORBAX NH2)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the lyophilized GlcN(α1-1α)Man in nuclease-free water to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.22 µm syringe filter.
-
Standard Preparation: Prepare a series of standard solutions of GlcN(α1-1α)Man at different known concentrations to generate a calibration curve.
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 10-20 µL.
-
-
Analysis: Inject the prepared sample and standards into the HPLC system.
-
Quantification: Identify the peak corresponding to GlcN(α1-1α)Man based on its retention time. Determine the purity by calculating the percentage of the main peak area relative to the total peak area. Quantify the concentration in the sample by comparing its peak area to the calibration curve.
Protocol 2: Acid and Thermal Stability Testing of GlcN(α1-1α)Man
This protocol is adapted from methods used for other oligosaccharides to assess stability.
Materials:
-
GlcN(α1-1α)Man stock solution (1 mg/mL in nuclease-free water)
-
pH buffers (e.g., pH 3, 5, 7)
-
Heating block or water bath
-
HPLC system (as described in Protocol 1)
Procedure:
-
Sample Preparation: Prepare separate solutions of GlcN(α1-1α)Man in each pH buffer at a final concentration of 0.5 mg/mL.
-
Incubation:
-
For thermal stability, incubate aliquots of the pH 7 solution at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C, 80°C) for a set time (e.g., 24 hours).
-
For pH stability, incubate aliquots of the solutions at different pH values at a constant temperature (e.g., 25°C) for a set time (e.g., 24 hours).
-
-
Analysis: After incubation, analyze each sample by HPLC (Protocol 1) to quantify the remaining amount of intact GlcN(α1-1α)Man and identify any degradation products.
-
Data Interpretation: Compare the peak area of the intact disaccharide in the treated samples to a control sample kept at -20°C to determine the percentage of degradation.
Visualizations
Caption: Experimental workflow for assessing the stability of synthetic GlcN(α1-1α)Man.
References
Validation & Comparative
Validating the Structure of Synthetic GlcN(α1-1α)Man by NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of synthetic carbohydrates is a cornerstone of drug development and glycobiology research. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for the validation of the synthetic disaccharide GlcN(α1-1α)Man. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate analytical strategy.
NMR Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled technique for the complete structural assignment of carbohydrates in solution.[1] It provides detailed information about the monosaccharide composition, anomeric configuration, glycosidic linkage position, and conformation. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to unambiguously determine the covalent structure and stereochemistry of molecules like GlcN(α1-1α)Man.
Expected NMR Data for GlcN(α1-1α)Man
| Atom | GlcN (α-anomer) | Man (α-anomer) |
| ¹H Chemical Shifts (ppm) | ||
| H-1 | ~5.2-5.5 | ~4.8-5.1 |
| H-2 | ~3.0-3.3 | ~4.0-4.2 |
| H-3 | ~3.5-3.8 | ~3.8-4.0 |
| H-4 | ~3.4-3.7 | ~3.6-3.8 |
| H-5 | ~3.7-4.0 | ~3.7-3.9 |
| H-6a/b | ~3.7-3.9 | ~3.7-3.9 |
| ¹³C Chemical Shifts (ppm) | ||
| C-1 | ~98-102 | ~100-103 |
| C-2 | ~55-58 | ~70-73 |
| C-3 | ~72-75 | ~71-74 |
| C-4 | ~70-73 | ~67-70 |
| C-5 | ~72-75 | ~73-76 |
| C-6 | ~61-64 | ~61-64 |
| Note: Chemical shifts are referenced to an internal standard, typically DSS or TSP for aqueous samples. |
Key diagnostic features in the NMR spectra of GlcN(α1-1α)Man would include:
-
Anomeric Protons (H-1): The chemical shifts of the anomeric protons are highly sensitive to the stereochemistry of the glycosidic linkage. For an α-linkage, the anomeric proton is typically in an equatorial position, resulting in a smaller coupling constant (³JH1,H2) of approximately 2-4 Hz.
-
Anomeric Carbons (C-1): The ¹³C chemical shifts of the anomeric carbons also provide information about the linkage. In α-anomers, the C-1 signal typically appears at a lower field compared to β-anomers.[2]
-
Inter-residue NOEs: Nuclear Overhauser Effect (NOE) correlations between the anomeric proton of the GlcN residue and protons on the Man residue in a 2D NOESY or ROESY spectrum provide through-space evidence for the glycosidic linkage.
Experimental Workflow for NMR-based Structural Validation
The following diagram illustrates the typical workflow for validating the structure of a synthetic disaccharide using NMR.
Logical Flow of NMR Data Integration
The structural elucidation of GlcN(α1-1α)Man by NMR is a puzzle-solving process where different experiments provide specific pieces of information that are assembled to reveal the complete picture.
Alternative Method: LC-MS/MS for Glycosidic Linkage Analysis
While NMR provides the most detailed structural information, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a sensitive and high-throughput alternative specifically for determining glycosidic linkages.[3][4][5] This method is particularly useful for analyzing complex mixtures or when sample quantities are limited.
Comparison of NMR and LC-MS/MS for Linkage Analysis
| Feature | NMR Spectroscopy | LC-MS/MS |
| Information Provided | Complete 3D structure, anomericity, linkage, conformation | Glycosidic linkage position, monosaccharide composition |
| Sample Requirement | Milligrams | Micrograms to Nanograms |
| Throughput | Low to moderate | High |
| Data Interpretation | Complex, requires expertise | Relatively straightforward with established libraries |
| Destructive | No | Yes (sample is derivatized and consumed) |
| Anomericity Determination | Direct | Indirect or not possible |
Detailed Experimental Protocols
1D and 2D NMR Spectroscopy of a Disaccharide
-
Sample Preparation:
-
Dissolve 5-10 mg of the synthetic disaccharide in 0.5 mL of high-purity deuterium oxide (D₂O, 99.9%).
-
For samples with exchangeable protons of interest, a mixture of 90% H₂O / 10% D₂O can be used.
-
To remove any residual H₂O, lyophilize the sample from D₂O three times.
-
Transfer the final solution to a 5 mm NMR tube.
-
-
1D ¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum to assess sample purity and concentration.
-
Optimize spectral width, number of scans, and relaxation delay.
-
Use water suppression techniques (e.g., presaturation) if necessary.
-
-
2D COSY (Correlation Spectroscopy) Acquisition:
-
Set up a standard gradient-enhanced COSY experiment.
-
The spectral width in both dimensions should be the same as the 1D ¹H spectrum.
-
Acquire a sufficient number of increments in the indirect dimension (t₁) for adequate resolution.
-
-
2D HSQC (Heteronuclear Single Quantum Coherence) Acquisition:
-
Set up a standard gradient-enhanced HSQC experiment for ¹H-¹³C correlation.
-
The ¹H spectral width will be the same as the 1D spectrum.
-
The ¹³C spectral width should encompass all expected carbon resonances (typically 0-110 ppm for carbohydrates).
-
Optimize the number of scans and increments based on sample concentration.
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation) Acquisition:
-
Set up a standard gradient-enhanced HMBC experiment to observe long-range ¹H-¹³C correlations (2-3 bonds).
-
Use similar spectral widths as the HSQC experiment.
-
The long-range coupling delay should be optimized (typically around 60-100 ms) to observe correlations across the glycosidic bond.
-
-
Data Processing and Analysis:
-
Process all spectra using appropriate window functions, Fourier transformation, and phase correction.
-
Reference the spectra to an internal or external standard.
-
Analyze the COSY spectrum to trace the proton spin systems within each monosaccharide residue.
-
Use the HSQC spectrum to assign the chemical shifts of carbons directly bonded to protons.
-
Crucially, analyze the HMBC spectrum for cross-peaks between the anomeric proton of one residue and a carbon of the other residue to definitively establish the glycosidic linkage.
-
LC-MS/MS for Glycosidic Linkage Analysis
This protocol is adapted from established methods for glycosidic linkage analysis.
-
Permethylation:
-
To a dry sample of the disaccharide (50-100 µg), add a slurry of sodium hydroxide in dimethyl sulfoxide (DMSO).
-
Add methyl iodide and allow the reaction to proceed to completion, ensuring all free hydroxyl groups are methylated.
-
Quench the reaction and extract the permethylated product.
-
-
Hydrolysis:
-
Hydrolyze the permethylated disaccharide using trifluoroacetic acid (TFA) to cleave the glycosidic bond, yielding partially methylated monosaccharides.
-
The positions of the original glycosidic linkages will be revealed as free hydroxyl groups.
-
-
Derivatization (Optional but Recommended for Improved Chromatography):
-
Derivatize the partially methylated monosaccharides with a labeling agent such as 1-phenyl-3-methyl-5-pyrazolone (PMP) to enhance ionization efficiency and chromatographic separation.
-
-
LC-MS/MS Analysis:
-
Inject the derivatized sample onto a reverse-phase C18 UHPLC column.
-
Use a gradient of acetonitrile in water (with a modifier like formic acid) to separate the different partially methylated monosaccharide derivatives.
-
Couple the UHPLC to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Develop an MRM method with specific precursor-product ion transitions for each possible linkage isomer.
-
-
Data Analysis:
-
Identify the linkage position by comparing the retention time and MRM transition of the sample with a library of known standards.
-
The relative abundance of the different linkage isomers can be quantified based on the peak areas in the chromatogram.
-
Conclusion
For the unambiguous structural validation of a novel synthetic disaccharide like GlcN(α1-1α)Man, NMR spectroscopy is the indispensable tool, providing a complete picture of its covalent and stereochemical structure. LC-MS/MS serves as a powerful, high-throughput complementary technique, particularly for confirming glycosidic linkages in a more complex or sample-limited context. The choice of methodology will ultimately depend on the specific research question, sample availability, and the level of structural detail required.
References
- 1. cigs.unimo.it [cigs.unimo.it]
- 2. 13C solid-state NMR chemical shift anisotropy analysis of the anomeric carbon in carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An LC-MS/MS Approach for Determining Glycosidic Linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
Confirming the Anomeric Configuration of GlcN(α1-1α)Man: A Comparative Guide to Analytical Techniques
For researchers and professionals in drug development, the precise determination of molecular structure is paramount. The anomeric configuration of glycosidic linkages, such as the α1-1α linkage in GlcN(α1-1α)Man (a trehalosamine analog), dictates the three-dimensional structure and, consequently, the biological activity of the molecule. This guide provides a comparative overview of modern analytical techniques used to unequivocally confirm this stereochemistry, supported by experimental data from close structural analogs and detailed experimental protocols.
Primary Analytical Approaches
The principal methods for determining anomeric configurations are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. While NMR provides detailed information about the molecule's structure in solution, X-ray crystallography offers a definitive solid-state structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful and commonly used technique for elucidating anomeric configurations in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a comprehensive picture of the molecule's connectivity and spatial arrangement.
Key NMR Experiments:
-
¹H NMR: Provides information on the chemical environment and coupling of protons. The chemical shift (δ) and the coupling constant (³J(H,H)) of the anomeric protons are particularly diagnostic.
-
¹³C NMR: Reveals the chemical environment of each carbon atom. The chemical shift of the anomeric carbons is a key indicator of the anomeric configuration.
-
2D Correlated Spectroscopy (COSY): Establishes proton-proton coupling networks within each monosaccharide residue.
-
2D Heteronuclear Single Quantum Coherence (HSQC): Correlates each proton with its directly attached carbon.
-
2D Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying the glycosidic linkage.
-
2D Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-Frame Overhauser Effect Spectroscopy (ROESY): These experiments are pivotal as they detect through-space interactions between protons that are close in proximity, providing direct evidence for the spatial arrangement of the residues across the glycosidic bond.
Data Presentation: NMR Analysis of a Trehalosamine Analog
Table 1: ¹H and ¹³C NMR Data for Trehalosamine in D₂O [1]
| Position | ¹H Chemical Shift (δ, ppm) | ¹H Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| GlcN Residue | |||
| 1 | 5.17 | d, J = 3.0 | 92.8 |
| 2 | 3.62 | dd, J = 3.5, 10.0 | 54.6 |
| 3 | 3.86–3.72 | m | 72.2 |
| 4 | 3.42 | t, J = 9.5 | 69.5 |
| 5 | 3.86–3.72 | m | 72.4 |
| 6 | 3.86–3.72 | m | 60.4 |
| Glc Residue | |||
| 1' | 5.15 | d, J = 3.5 | 93.5 |
| 2' | 2.81 | dd, J = 3.5, 10.0 | 70.8 |
| 3' | 3.67 | t, J = 10.0 | 73.7 |
| 4' | 3.41 | t, J = 9.5 | 69.6 |
| 5' | 3.86–3.72 | m | 72.4 |
| 6' | 3.86–3.72 | m | 60.5 |
Interpretation of the Data:
-
Anomeric Protons (H1, H1'): The small coupling constants (³J(H1,H2) = 3.0 Hz and ³J(H1',H2') = 3.5 Hz) are characteristic of an equatorial-axial or equatorial-equatorial relationship between H1 and H2, which is indicative of an α-anomeric configuration for both glucose and glucosamine residues.[2] In contrast, a β-anomeric configuration would typically exhibit a larger coupling constant (around 8 Hz) due to a diaxial relationship between H1 and H2.[2]
-
Anomeric Carbons (C1, C1'): The chemical shifts of the anomeric carbons (92.8 and 93.5 ppm) are consistent with an α,α-linkage.
NOESY/ROESY for Definitive Confirmation:
In an α,α-1,1-linkage, the anomeric protons (H1 and H1') of the two monosaccharide units are in close spatial proximity. A NOESY or ROESY experiment would show a cross-peak between H1 of the GlcN residue and H1' of the Man residue. The intensity of this cross-peak is inversely proportional to the sixth power of the distance between the protons, providing strong evidence for the α,α configuration. For alternative configurations like α,β or β,β, such a cross-peak would be absent or significantly weaker.
Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below.
Protocol for 2D NOESY/ROESY Experiment
-
Sample Preparation: Dissolve 5-10 mg of the disaccharide in 0.5 mL of D₂O. Lyophilize the sample twice from D₂O to remove exchangeable protons. Finally, dissolve the sample in 99.96% D₂O.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for optimal sensitivity and resolution.
-
Acquisition Parameters (NOESY):
-
Pulse Program: noesyesgpph (or a similar pulse sequence with solvent suppression).
-
Temperature: 298 K.
-
Mixing Time (d8): For small to medium-sized molecules, a mixing time of 300-800 ms is typically used.
-
Number of Scans (ns): 8-16, as a multiple of 2 or 4 depending on the pulse program.
-
Acquisition Time: Approximately 0.2 s.
-
Relaxation Delay (d1): 1-2 s.
-
-
Acquisition Parameters (ROESY):
-
Pulse Program: roesyesgpph.
-
Temperature: 298 K.
-
Spin-lock Time: 200-500 ms.
-
Number of Scans (ns): 8-16.
-
Acquisition Time: Approximately 0.2 s.
-
Relaxation Delay (d1): 1-2 s.
-
-
Processing and Analysis: Process the 2D data using appropriate software (e.g., TopSpin, Mnova). Apply a sine-bell window function in both dimensions before Fourier transformation. Phase and baseline correct the spectrum. Analyze the cross-peaks to identify through-space correlations.
Protocol for 2D HSQC/HMBC Experiment
-
Sample Preparation: Same as for the NOESY/ROESY experiment.
-
Instrument Setup: Same as for the NOESY/ROESY experiment.
-
Acquisition Parameters (HSQC):
-
Pulse Program: hsqcedetgpsisp2.3 (for edited HSQC).
-
¹J(C,H) Coupling Constant: Set to ~145-160 Hz for one-bond correlations.
-
Number of Scans (ns): 2-4.
-
-
Acquisition Parameters (HMBC):
-
Pulse Program: hmbcgplpndqf.
-
Long-range Coupling Constant: Optimized for a value between 4-10 Hz to observe two- and three-bond correlations.
-
Number of Scans (ns): 4-8.
-
-
Processing and Analysis: Process the 2D data to correlate proton and carbon chemical shifts.
Mandatory Visualizations
Experimental Workflow for NMR Analysis
Caption: Workflow for NMR-based confirmation of anomeric configuration.
Logical Relationship for Anomeric Configuration Determination
Caption: Logical flow for confirming the α,α-anomeric linkage.
Alternative and Complementary Technique: X-ray Crystallography
For an unambiguous determination of the solid-state structure, single-crystal X-ray crystallography is the gold standard. This technique provides the precise coordinates of each atom in the crystal lattice, thereby offering a definitive view of the anomeric configuration and the overall molecular conformation.
Protocol for X-ray Crystallography
-
Crystallization: The primary challenge is to grow a single crystal of the disaccharide of sufficient size and quality. This is typically achieved by slow evaporation of a saturated solution, or by vapor diffusion methods using various solvent systems.
-
Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined. The structural model is then refined to best fit the experimental data.
While a crystal structure for GlcN(α1-1α)Man is not currently available in public databases, the successful crystallization and analysis would provide irrefutable evidence of the anomeric configuration.
Conclusion
The confirmation of the anomeric configuration of GlcN(α1-1α)Man relies on a combination of powerful analytical techniques. NMR spectroscopy, particularly 1D ¹H and 2D NOESY/ROESY experiments, provides detailed structural information in solution, with characteristic coupling constants and through-space correlations serving as definitive indicators of the α,α-linkage. X-ray crystallography, though dependent on successful crystal growth, offers the ultimate proof of the solid-state structure. For researchers in glycoscience and drug development, a thorough application of these methods is essential for accurate structural elucidation and the advancement of their research.
References
A Comparative Guide: Enzymatic vs. Chemical Synthesis of GlcN(α1-1α)Man
For Researchers, Scientists, and Drug Development Professionals
The disaccharide GlcN(α1-1α)Man, also known as trehalosamine, is a molecule of significant interest due to its presence in natural products with antimicrobial properties and its potential as a precursor for diagnostic imaging probes, particularly for mycobacteria. The efficient synthesis of this molecule is crucial for further research and development. This guide provides an objective comparison between the enzymatic and chemical synthesis routes to GlcN(α1-1α)Man, supported by available data and experimental insights.
At a Glance: Key Performance Metrics
| Parameter | Enzymatic Synthesis (Chemoenzymatic) | Chemical Synthesis |
| Stereoselectivity | High (Complete α,α-stereoselectivity) | Challenging; often produces a mixture of stereoisomers (α,α; α,β; β,α; and β,β) |
| Reaction Steps | Fewer steps (typically 2-3) | Multiple steps (often 8-10 or more) |
| Overall Yield | High (e.g., ~70-80% over two steps) | Low (often <10% overall) |
| Protecting Groups | Minimal to no protecting groups required | Extensive use of protecting and deprotecting groups is necessary |
| Reaction Conditions | Mild (e.g., physiological pH, moderate temperatures) | Often requires harsh reagents and conditions (strong acids/bases, extreme temperatures) |
| Environmental Impact | "Greener" approach with less hazardous waste | Generates significant chemical waste |
| Substrate Scope | Can be limited by enzyme specificity | Broader substrate scope is theoretically possible |
| Scalability | Potentially scalable with enzyme immobilization | Can be complex and costly to scale up |
In-Depth Comparison
The synthesis of the α,α-(1-1)-glycosidic linkage in trehalosamine presents a significant stereochemical challenge. While chemical methods have been explored, they are often hampered by low yields and the formation of multiple stereoisomers that require difficult separation.[1] Chemoenzymatic approaches have emerged as a powerful alternative, offering high efficiency and stereocontrol.[1][2]
Enzymatic Synthesis: A Streamlined Approach
A highly effective chemoenzymatic synthesis of trehalosamine has been developed utilizing the enzyme trehalose synthase (TreT) from Thermoproteus tenax.[1] This enzyme demonstrates the ability to catalyze the formation of the α,α-(1-1)-glycosidic bond with complete stereoselectivity.[1] The process is typically a two-step procedure:
-
Enzymatic Glycosylation: N-acetylglucosamine (GlcNAc) is used as the acceptor substrate with a suitable sugar donor, catalyzed by TreT, to produce N-acetyl-trehalosamine (TreNAc).
-
Deacetylation: The N-acetyl group is then chemically removed to yield the final product, trehalosamine.
This method avoids the need for complex protecting group manipulations, significantly reducing the number of synthetic steps and leading to a much higher overall yield. The enzyme can also be immobilized, allowing for its recovery and reuse, which enhances the cost-effectiveness and sustainability of the process.
Chemical Synthesis: A Multi-Step Challenge
Traditional chemical synthesis of trehalosamine is a more arduous process. The primary hurdles include the stereoselective formation of the α,α-(1-1)-glycosidic linkage and the need to differentiate between the numerous hydroxyl groups on the monosaccharide precursors. A general chemical synthesis workflow involves:
-
Protection: Selective protection of all but one hydroxyl group on both the glycosyl donor and acceptor to direct the glycosylation to the desired positions.
-
Glycosylation: Coupling of the protected donor and acceptor in the presence of a promoter. This step is often not completely stereoselective, leading to a mixture of anomers.
-
Deprotection: Removal of all protecting groups to yield the final product.
This multi-step process is inherently inefficient, with each step contributing to a decrease in the overall yield. The extensive use of protecting groups and the often harsh conditions required for their application and removal contribute to a significant amount of chemical waste.
Experimental Protocols
Chemoenzymatic Synthesis of Trehalosamine (adapted from Groenevelt et al., 2018)
Step 1: Enzymatic Synthesis of N-acetyl-trehalosamine (TreNAc)
-
Reaction Mixture: In a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 300 mM NaCl and 20 mM MgCl₂), combine the glycosyl donor (e.g., UDP-GlcNAc, 1.5 equivalents) and the glycosyl acceptor (e.g., glucose, 1 equivalent).
-
Enzyme Addition: Add purified trehalose synthase (TreT) to the reaction mixture.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 70°C for T. tenax TreT) for a sufficient time to ensure complete conversion (typically 1-2 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Purification: Upon completion, the product can be purified using standard chromatographic techniques, such as silica gel chromatography.
Step 2: Deacetylation of TreNAc to Trehalosamine
-
Reaction Setup: Dissolve the purified TreNAc in a solution of aqueous hydrazine (e.g., 85%).
-
Heating: Heat the reaction mixture at an elevated temperature (e.g., 80°C) for an extended period (e.g., 5 days) to ensure complete deacetylation.
-
Workup: After cooling, remove the solvent and excess hydrazine under reduced pressure.
-
Purification: The final product, trehalosamine, can be purified by chromatography.
Generalized Chemical Synthesis of Trehalosamine
-
Preparation of a Protected Glucosamine Donor: This would involve multiple steps to introduce a suitable leaving group at the anomeric position and protect the amine and hydroxyl groups. Common protecting groups for hydroxyls include benzyl (Bn) or silyl ethers, while the amine is often protected as an azide (N₃) or a phthalimide (Phth).
-
Preparation of a Protected Mannose Acceptor: The hydroxyl groups of mannose would be protected, leaving the anomeric hydroxyl group free for glycosylation.
-
Glycosylation: The protected glucosamine donor and mannose acceptor would be reacted in the presence of a promoter (e.g., a Lewis acid such as TMSOTf) to form the disaccharide. This step is crucial for establishing the α,α-linkage and is often the most challenging in terms of stereocontrol.
-
Deprotection: A series of deprotection steps would be required to remove all the protecting groups from the hydroxyl and amino functionalities to yield the final trehalosamine product.
Visualizing the Synthesis Pathways
Caption: Chemoenzymatic synthesis workflow for GlcN(α1-1α)Man.
Caption: Generalized chemical synthesis workflow for GlcN(α1-1α)Man.
Conclusion
For the synthesis of GlcN(α1-1α)Man, the chemoenzymatic approach offers significant advantages over traditional chemical synthesis. The high stereoselectivity, reduced number of steps, and milder reaction conditions of the enzymatic method result in a substantially higher overall yield and a more environmentally friendly process. While chemical synthesis provides greater flexibility in terms of substrate modification, the inherent difficulties in controlling the stereochemistry of the α,α-(1-1)-glycosidic bond make it a less practical choice for the efficient production of trehalosamine. For researchers requiring access to this important disaccharide, the chemoenzymatic route represents a more efficient and sustainable strategy.
References
- 1. Chemoenzymatic Synthesis of Trehalosamine, an Aminoglycoside Antibiotic and Precursor to Mycobacterial Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoenzymatic Synthesis of Trehalosamine, an Aminoglycoside Antibiotic and Precursor to Mycobacterial Imaging Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Profile of GlcN(α1-1α)Man: A Comparative Analysis of Its Precursor and Analogs
A comprehensive review of available scientific literature reveals a significant gap in our understanding of the biological activities of the specific disaccharide Glucosamine(α1-1α)Mannose (GlcN(α1-1α)Man). To provide a valuable resource for researchers and drug development professionals, this guide offers a detailed comparative analysis of its constituent monosaccharide, glucosamine (GlcN), and its well-studied analogs, primarily N-acetylglucosamine (GlcNAc). This report summarizes key experimental findings on their anti-inflammatory, anticancer, and chondroprotective properties, complete with detailed experimental protocols and signaling pathway diagrams.
While the unique α1-1α glycosidic linkage between glucosamine and mannose in GlcN(α1-1α)Man presents an intriguing subject for future investigation, the current body of research does not provide data on its specific biological effects. Therefore, this guide focuses on the robustly documented activities of GlcN and its analogs to serve as a foundational reference.
Comparative Biological Activities: Glucosamine vs. Its Analogs
The biological effects of glucosamine and its derivatives have been the subject of extensive research, revealing a spectrum of activities with potential therapeutic applications. The following tables summarize the key quantitative data from these studies.
Table 1: Anti-inflammatory Activity
| Compound | Cell Line/Model | Assay | Concentration | Observed Effect | Citation |
| Glucosamine (GlcN) | Human Articular Chondrocytes | Nitric Oxide (NO) Production (Griess Assay) | 10 mM | Inhibition of IL-1β-induced NO production | [1] |
| N-acetylglucosamine (GlcNAc) | Human Articular Chondrocytes | Nitric Oxide (NO) Production (Griess Assay) | 10 mM | Inhibition of IL-1β-induced NO production | [1][2] |
| Glucosamine (GlcN) | Human Articular Chondrocytes | Cyclooxygenase-2 (COX-2) Expression | Not specified | Suppression of IL-1β-induced COX-2 production | [2] |
| N-acetylglucosamine (GlcNAc) | Human Articular Chondrocytes | Cyclooxygenase-2 (COX-2) Expression | Not specified | Suppression of IL-1β-induced COX-2 production | [2] |
| Glucosamine (GlcN) | Microglial or Macrophage cells | Pro-inflammatory mediators | Not specified | Suppressed lipopolysaccharide (LPS)-induced upregulation |
Table 2: Anticancer Activity
| Compound | Cell Line/Model | Assay | Concentration | Observed Effect | Citation |
| Glucosamine (GlcN) | Hepatocellular Carcinoma (Hepa1-6) | Cell Proliferation (MTT Assay) | Not specified | Significantly inhibited cell proliferation | |
| Glucosamine (GlcN) | Hepatocellular Carcinoma (Hepa1-6) | Gene Expression Analysis | Not specified | Upregulated Chop and Bax, downregulated Bcl2 | |
| Glucosamine (GlcN) | Human prostate carcinoma cells | STAT3 signaling | Not specified | Inhibits STAT3 signaling | |
| Glucosamine (GlcN) | Chronic myelogenous leukemia | Apoptosis | Not specified | Promotes apoptosis via translocation of cathepsin D | |
| Glucosamine (GlcN) | A549 and HepG2 cancer cell lines | Cell Viability (MTT Assay) | Not specified | GlcN-induced anticancer effect through competition with glucose |
Table 3: Chondroprotective and Other Activities
| Compound | Cell Line/Model | Assay | Concentration | Observed Effect | Citation |
| Glucosamine (GlcN) | Synovial cells and Chondrocytes | Hyaluronic Acid (HA) Production | Not specified | Induces HA production | |
| Glucosamine (GlcN) | Mature osteoblasts | Mineralization | Not specified | Increases mineralization | |
| Glucosamine (GlcN) | Osteoblastic differentiation | Gene Expression | Not specified | Reduces expression of RANKL | |
| N-acetylglucosamine (GlcNAc) | Human Articular Chondrocytes | Sulfated Glycosaminoglycan (SGAG) Synthesis | Not specified | Stimulates hyaluronan synthesis |
Detailed Experimental Protocols
To facilitate the replication and extension of these findings, detailed methodologies for key experiments are provided below.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Culture: Human articular chondrocytes are stimulated with interleukin-1β (IL-1β) at a concentration of 5 ng/ml.
-
Treatment: The cells are concurrently incubated with the test compound (e.g., GlcN or GlcNAc at 10 mM) for 24 hours.
-
Sample Collection: After the incubation period, the culture supernatants are collected.
-
Griess Reaction: NO production is quantified by measuring the accumulation of nitrite in the supernatant using the Griess reagent. This involves mixing equal volumes of the supernatant with 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Quantification: The absorbance at 540 nm is measured using a microplate reader. The nitrite concentration is determined by comparison with a standard curve of sodium nitrite.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (e.g., Hepa1-6, A549, HepG2) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of the test compound (e.g., GlcN) for a specified duration (e.g., 48 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are solubilized with a solvent such as dimethyl sulfoxide (DMSO).
-
Quantification: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Signaling Pathways and Experimental Workflows
Visual representations of the complex biological processes influenced by glucosamine and its analogs are crucial for a clear understanding of their mechanisms of action.
Caption: GlcN's anti-inflammatory mechanism via NF-κB pathway inhibition.
Caption: Workflow for assessing the anticancer activity of GlcN and its analogs.
Concluding Remarks
While the biological activity of GlcN(α1-1α)Man remains to be elucidated, the extensive research on glucosamine and its analogs provides a strong foundation for future investigations. The data presented in this guide highlight the potential of aminosugars in modulating key cellular processes involved in inflammation, cancer, and tissue homeostasis. Researchers are encouraged to utilize the provided protocols and comparative data to explore the unique properties that the α1-1α linkage may confer upon the GlcN-Man disaccharide, potentially unlocking novel therapeutic avenues. The distinct metabolic fates and cellular uptakes of GlcN versus GlcNAc underscore the importance of such structural nuances in determining biological function. Future studies on GlcN(α1-1α)Man should consider a similar comprehensive approach to delineate its specific mechanisms of action.
References
Comparative Binding of GlcN(α1-1α)Man to Lectins: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between carbohydrates and lectins is paramount for advancements in glycobiology and therapeutic design. This guide provides a comparative analysis of the binding of the disaccharide GlcN(α1-1α)Man with a panel of well-characterized lectins: Concanavalin A (Con A), Wheat Germ Agglutinin (WGA), and Sambucus nigra lectin (SNA).
While direct quantitative binding data for GlcN(α1-1α)Man is not extensively available in the current literature, this guide synthesizes known binding specificities of these lectins with structurally related carbohydrates to provide a predictive comparison. Detailed experimental protocols for key binding assays are provided to facilitate further research in this area.
Predicted Binding Affinities and Specificities
The binding of GlcN(α1-1α)Man to lectins is predicted to be driven by the specific recognition of its constituent monosaccharides: N-acetylglucosamine (GlcNAc) and mannose (Man). The α-anomeric linkage between these two sugars will also play a crucial role in the fine-tuning of these interactions.
| Lectin | Primary Specificity | Predicted Binding to GlcN(α1-1α)Man | Expected Affinity Range (based on related ligands) |
| Concanavalin A (Con A) | α-linked mannose and glucose residues | Moderate to High: Expected to bind primarily through the mannose residue of the disaccharide. The accessibility of the mannose and the influence of the adjacent GlcNAc will determine the precise affinity. | Kd in the low to mid micromolar (µM) range. |
| Wheat Germ Agglutinin (WGA) | N-acetylglucosamine (GlcNAc) and sialic acid | Moderate to High: Predicted to interact primarily with the N-acetylglucosamine moiety. The α-linkage and the presence of the mannose may influence the binding strength compared to GlcNAc alone. | Kd in the mid to high micromolar (µM) range. |
| Sambucus nigra lectin (SNA) | Sialic acid (Neu5Acα2-6Gal/GalNAc) | Low to Negligible: SNA exhibits high specificity for terminal sialic acid residues. While it has some affinity for galactose and GalNAc, significant binding to GlcN(α1-1α)Man is not anticipated. | Weak or no measurable binding expected. |
Experimental Protocols for Binding Analysis
To empirically determine the binding kinetics and thermodynamics of GlcN(α1-1α)Man with various lectins, the following experimental techniques are recommended.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding events, providing data on association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd).[1]
Experimental Workflow:
References
Comparative Guide to Anti-Glycan Antibody Cross-Reactivity with GlcN(α1-1α)Man and Related Structures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to assess the cross-reactivity of anti-glycan antibodies, with a focus on structures related to N-acetylglucosamine(α1-1α)mannose (GlcN(α1-1α)Man). Due to the limited publicly available data specifically quantifying antibody binding to the GlcN(α1-1α)Man epitope, this document will focus on presenting established experimental protocols and data formats that can be applied to evaluate such interactions. We will use hypothetical data for illustrative purposes and provide detailed workflows for key analytical techniques.
Introduction to Anti-Glycan Antibody Cross-Reactivity
Anti-glycan antibodies are critical components of the immune system, involved in both defense against pathogens and in autoimmune responses. Their specificity is a key determinant of their biological function. Cross-reactivity, the ability of an antibody to bind to multiple, structurally related epitopes, can have significant physiological and pathological implications. Understanding the cross-reactivity of antibodies targeting glycan structures is crucial for the development of diagnostics, therapeutics, and vaccines. The GlcN(α1-1α)Man disaccharide represents a specific carbohydrate motif, and assessing antibody binding to it and related structures is essential for characterizing the specificity of anti-glycan antibodies.
Quantitative Comparison of Binding Affinities
To illustrate how data on anti-glycan antibody cross-reactivity is typically presented, the following table provides a hypothetical comparison of the binding affinity of a fictional monoclonal antibody, mAb-X, to GlcN(α1-1α)Man and other structurally related glycans. Such data is commonly generated using techniques like Surface Plasmon Resonance (SPR) or Enzyme-Linked Immunosorbent Assay (ELISA).
Table 1: Hypothetical Binding Affinity and Cross-Reactivity of mAb-X to Various Glycan Structures
| Glycan Epitope | Structure | Dissociation Constant (KD) [M] | Relative Binding (%) |
| Primary Target | |||
| GlcNAc(α1-1α)Man | N-Acetylglucosamine(α1-1α)mannose | 1.2 x 10-7 | 100% |
| Structurally Related Glycans | |||
| GlcNAc(β1-4)Glc | N-Acetylglucosamine(β1-4)glucose | 5.8 x 10-6 | 21% |
| GlcNAc(β1-2)Man | N-Acetylglucosamine(β1-2)mannose | 8.3 x 10-7 | 14% |
| Man(α1-2)Man | Mannose(α1-2)mannose | 2.1 x 10-5 | 6% |
| GalNAc(α1-3)Gal | N-Acetylgalactosamine(α1-3)galactose | > 10-4 | < 1% |
| Monosaccharides | |||
| GlcNAc | N-Acetylglucosamine | 1.5 x 10-5 | 8% |
| Man | Mannose | 9.7 x 10-5 | 1% |
| Glc | Glucose | > 10-4 | < 1% |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual binding affinities and cross-reactivity profiles would need to be determined experimentally.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antibody-glycan interactions. Below are protocols for three key experimental techniques.
Glycan Microarray Analysis
Glycan microarrays are a high-throughput method for screening the binding specificity of antibodies against a large library of immobilized glycans.
Protocol:
-
Array Blocking: The glycan microarray slide, containing covalently linked glycans, is incubated with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour to prevent non-specific binding.
-
Antibody Incubation: The slide is washed, and the test antibody, diluted in a binding buffer, is applied to the array and incubated for 1-2 hours.
-
Secondary Antibody Incubation: A fluorescently labeled secondary antibody (e.g., Alexa Fluor 647-conjugated anti-human IgG) is added and incubated for 1 hour in the dark.
-
Final Wash and Scanning: The slide is washed again, dried by centrifugation, and scanned using a microarray fluorescence scanner.
-
Data Analysis: The fluorescence intensity of each spot is quantified, and the average signal for replicate spots is calculated to determine the binding specificity and relative affinity of the antibody to each glycan.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay used to quantify the binding of an antibody to an immobilized antigen. For cross-reactivity studies, different glycans are used to coat the wells.
Protocol:
-
Coating: Microtiter plate wells are coated with a solution of the glycan-conjugate (e.g., glycan-BSA) overnight at 4°C.
-
Blocking: The wells are washed and then blocked with a blocking buffer (e.g., 5% non-fat dry milk in PBS-T) for 1-2 hours.
-
Antibody Incubation: A serial dilution of the primary anti-glycan antibody is added to the wells and incubated for 1-2 hours.
-
Secondary Antibody Incubation: The wells are washed, and an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-human IgG) is added and incubated for 1 hour.
-
Detection: After another wash, a substrate solution (e.g., TMB) is added, and the color development is stopped with a stop solution.
-
Data Acquisition: The absorbance is read at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The half-maximal effective concentration (EC50) or inhibition concentration (IC50) in a competitive ELISA format can be determined.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.
Protocol:
-
Ligand Immobilization: The glycan or a glycan-conjugate is immobilized onto the surface of a sensor chip. This is often done via amine coupling to a carboxylated sensor surface. Remaining active esters are deactivated with ethanolamine.
-
Binding Measurement: A series of concentrations of the anti-glycan antibody (analyte) are injected over the sensor surface. The association is monitored in real-time. This is followed by an injection of running buffer to monitor the dissociation of the antibody-glycan complex.
-
Regeneration: A regeneration solution (e.g., low pH glycine) is injected to remove the bound antibody from the ligand, preparing the surface for the next injection cycle.
-
Data Analysis: The resulting sensorgrams are analyzed using fitting models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Signaling Pathways Modulated by Anti-Glycan Antibodies
The binding of anti-glycan antibodies to cell surface glycans can trigger various downstream signaling pathways, leading to effector functions such as phagocytosis, complement activation, or antibody-dependent cell-mediated cytotoxicity (ADCC).
Fc Gamma Receptor (FcγR)-Mediated Phagocytosis
When an anti-glycan antibody binds to a glycan on the surface of a target cell (e.g., a pathogen or a cancer cell), its Fc region can be recognized by Fc gamma receptors (FcγRs) on the surface of immune cells like macrophages. This cross-linking of FcγRs initiates a signaling cascade that leads to phagocytosis of the target cell.
Complement-Dependent Cytotoxicity (CDC)
The binding of certain isotypes of anti-glycan antibodies (IgM and some IgG subclasses) to cell surface glycans can activate the classical complement pathway. This leads to the formation of the Membrane Attack Complex (MAC), which creates pores in the target cell membrane, resulting in cell lysis.
Conclusion
While direct experimental data on the cross-reactivity of anti-glycan antibodies with the GlcN(α1-1α)Man epitope remains scarce in publicly accessible literature, the experimental frameworks presented in this guide provide robust and reliable methods for its determination. By employing techniques such as glycan microarray analysis, ELISA, and SPR, researchers can quantitatively assess the binding affinity and specificity of antibodies to this and other glycan structures. Furthermore, understanding the potential downstream signaling pathways activated by antibody-glycan interactions is crucial for predicting the functional consequences of antibody binding in a biological context. The systematic application of these methodologies will be instrumental in advancing the development of novel glycan-targeted diagnostics and therapeutics.
A Comparative Guide to Validating the Purity of GlcN(α1-1α)Man Preparations
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is paramount. This guide provides an objective comparison of key analytical techniques for validating the purity of GlcN(α1-1α)Man, a disaccharide of interest in various biomedical applications. The performance of High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are compared, with supporting experimental data and detailed protocols.
Synthesis and Potential Impurities
The synthesis of non-reducing disaccharides like GlcN(α1-1α)Man can be challenging. Chemoenzymatic approaches using trehalose synthases (TreT) have shown promise in achieving high stereoselectivity for the α,α-1,1-glycosidic bond.[1][2] This method typically involves the reaction of a glycosyl donor, such as UDP-glucose, with a modified acceptor monosaccharide, in this case, glucosamine.
Even with highly selective enzymatic methods, impurities can arise. The most common impurities in GlcN(α1-1α)Man preparations include:
-
Starting Materials: Unreacted glucosamine and residual components from the donor substrate.
-
Anomeric Isomers: Formation of α,β- or β,β-linked disaccharides due to incomplete stereoselectivity in chemical synthesis methods.[2]
-
Degradation Products: Small amounts of monosaccharides resulting from the hydrolysis of the glycosidic bond during purification or storage.
A robust analytical workflow is therefore essential to detect and quantify these potential impurities.
Comparison of Analytical Methods for Purity Validation
The choice of analytical technique for purity assessment depends on the specific information required, the nature of potential impurities, and the desired sensitivity. HPAEC-PAD, NMR, and MS each offer unique advantages for the comprehensive characterization of GlcN(α1-1α)Man preparations.
| Feature | HPAEC-PAD | NMR Spectroscopy | Mass Spectrometry (MS) |
| Principle | Separation of anions on a stationary phase with electrochemical detection. | Measures the magnetic properties of atomic nuclei to elucidate molecular structure. | Measures the mass-to-charge ratio of ions to determine molecular weight and structure. |
| Information Provided | Quantitative analysis of the main compound and detection of charged or polar impurities. Excellent for separating isomeric sugars. | Definitive structural confirmation, including anomeric configuration and glycosidic linkage position. Quantitative assessment of purity (qNMR). | Precise mass determination of the target molecule and impurities. Fragmentation analysis (MS/MS) provides structural information. |
| Sensitivity | High (picomole to femtomole range).[3] | Moderate to low (micromole to nanomole range). | Very high (femtomole to attomole range). |
| Sample Requirements | Small sample volume, requires sample to be in solution. | Relatively larger sample amount (mg scale), non-destructive. | Very small sample amount, destructive. |
| Limitations | Requires specific instrumentation, may not provide structural information for unknown impurities. | Lower sensitivity compared to other methods, can be complex to interpret for mixtures. | May not distinguish between isomers without chromatographic separation, ionization efficiency can vary. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
This method is ideal for the separation and quantification of carbohydrates without the need for derivatization.
Instrumentation:
-
High-performance liquid chromatography system equipped with a pulsed amperometric detector with a gold working electrode.
-
Anion-exchange column (e.g., CarboPac™ PA20 or similar).
Reagents:
-
Deionized water (18.2 MΩ·cm)
-
Sodium hydroxide (NaOH), 50% w/w
-
Sodium acetate (NaOAc)
Procedure:
-
Eluent Preparation: Prepare eluents by diluting the stock solutions with deionized water. A typical gradient might involve an initial isocratic elution with NaOH followed by a sodium acetate gradient to elute more strongly retained species.
-
Sample Preparation: Dissolve the GlcN(α1-1α)Man preparation in deionized water to a final concentration of approximately 10-100 µM. Filter the sample through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Flow rate: 0.5 mL/min
-
Column temperature: 30 °C
-
Injection volume: 10 µL
-
Detection: Pulsed amperometry with a standard carbohydrate waveform.
-
-
Data Analysis: Integrate the peak areas of the main compound and any impurities. Purity is calculated as the percentage of the main peak area relative to the total peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the unambiguous structural confirmation and purity assessment of GlcN(α1-1α)Man.
Instrumentation:
-
NMR spectrometer (e.g., 500 MHz or higher) equipped with a suitable probe.
Reagents:
-
Deuterium oxide (D₂O, 99.9%)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the GlcN(α1-1α)Man preparation in 0.5 mL of D₂O.
-
Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum to get an overall profile of the sample.
-
Acquire two-dimensional (2D) NMR spectra, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to assign proton and carbon signals and confirm the glycosidic linkage.
-
-
Data Analysis:
-
Identify the characteristic anomeric proton signals. For an α,α-1,1 linkage, two distinct α-anomeric proton signals are expected.
-
Analyze the coupling constants (J-values) of the anomeric protons to confirm their α-configuration.
-
Integrate the signals of the main compound and any impurities to determine the purity (quantitative NMR or qNMR).
-
Mass Spectrometry (MS)
MS provides highly sensitive detection and accurate mass measurement, which is crucial for confirming the identity of the target compound and detecting impurities.
Instrumentation:
-
Mass spectrometer (e.g., ESI-QTOF or MALDI-TOF)
Reagents:
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (optional, for ESI)
-
Matrix (e.g., 2,5-dihydroxybenzoic acid for MALDI)
Procedure (for ESI-MS):
-
Sample Preparation: Dissolve a small amount of the GlcN(α1-1α)Man preparation in a suitable solvent (e.g., 50:50 methanol:water) to a final concentration of approximately 1-10 µM.
-
Infusion or LC-MS: The sample can be directly infused into the mass spectrometer or injected into an LC system coupled to the MS for separation prior to detection.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected [M+H]⁺ or [M+Na]⁺ ions should be observed.
-
Tandem MS (MS/MS): Select the parent ion of interest and subject it to collision-induced dissociation (CID) to obtain fragment ions.
-
Data Analysis:
-
Confirm the molecular weight of the main compound from the mass of the parent ion.
-
Analyze the fragmentation pattern to confirm the structure. Glycosidic bond cleavage is a characteristic fragmentation pathway for disaccharides.
-
Search for masses corresponding to potential impurities.
-
Data Presentation
The following tables present representative data that would be obtained from the analysis of a high-purity GlcN(α1-1α)Man preparation.
Table 1: Representative HPAEC-PAD Data
| Peak | Retention Time (min) | Peak Area (%) | Identification |
| 1 | 4.5 | 1.2 | Glucosamine (impurity) |
| 2 | 12.8 | 98.5 | GlcN(α1-1α)Man |
| 3 | 15.2 | 0.3 | Other disaccharide isomer (impurity) |
Table 2: Representative ¹H NMR Data (500 MHz, D₂O)
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (GlcN) | 5.42 | d | 3.5 |
| H-1' (Man) | 5.38 | d | 3.6 |
| Other protons | 3.2 - 4.1 | m | - |
Table 3: Representative MS and MS/MS Data (Positive Ion Mode)
| Ion | m/z (calculated) | m/z (observed) | Identification |
| [M+Na]⁺ | 366.1058 | 366.1055 | Parent ion |
| [M+H]⁺ | 344.1234 | 344.1231 | Parent ion |
| Fragment 1 | 180.0655 | 180.0652 | [Glucosamine+H]⁺ |
| Fragment 2 | 163.0601 | 163.0598 | [Mannose-H₂O+H]⁺ |
Visualizations
The following diagrams illustrate the experimental workflow and the concept of isomeric impurities.
References
- 1. Tailoring Trehalose for Biomedical and Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoenzymatic Synthesis of Trehalosamine, an Aminoglycoside Antibiotic and Precursor to Mycobacterial Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of trehalose-based chemical tools for the study of the mycobacterial membrane [comptes-rendus.academie-sciences.fr]
For researchers, scientists, and drug development professionals, understanding the three-dimensional shapes and movements of carbohydrates is paramount. The conformational dynamics of these complex molecules dictate their biological function, influencing everything from cellular recognition to pathogen binding. This guide provides a comparative analysis of the conformational dynamics of various α-linked disaccharides, with a particular focus on the unique α(1-1α) linkage as exemplified by trehalose, and its comparison to other common glycosidic linkages.
While specific experimental data for GlcN(α1-1α)Man remains elusive in the current body of literature, a wealth of information on related α-linked disaccharides provides a strong foundation for understanding its probable conformational behavior. By examining the dynamics of disaccharides with varying linkages, we can infer the structural constraints and flexibilities inherent to the α(1-1α) bond.
Comparative Analysis of Conformational Dynamics
The conformation of the glycosidic linkage in disaccharides is primarily defined by two torsion angles, Φ (phi) and Ψ (psi). The preferred values of these angles determine the overall shape and flexibility of the molecule. The following tables summarize key conformational parameters for a range of α-linked disaccharides, derived from both experimental Nuclear Magnetic Resonance (NMR) spectroscopy and computational Molecular Dynamics (MD) simulations.
Table 1: Conformational Parameters for α,α-(1-1)-Linked Disaccharides (e.g., Trehalose)
| Parameter | Value | Method | Reference |
| Glycosidic Linkage | α,α-(1-1) | - | - |
| Conformation | Rigid, "clam shell" | MD Simulations | [1][2] |
| Hydrogen Bonds | Significant C-H∙∙∙O type | MD Simulations | [2] |
Table 2: Conformational Parameters for α-(1-2), α-(1-3), α-(1-4), and α-(1-6)-Linked Mannose Disaccharides
| Disaccharide | Glycosidic Linkage | Φ (degrees) | Ψ (degrees) | Method | Reference |
| α-d-Manp-(1→2)-α-d-Manp-OMe | α-(1-2) | - | - | NMR & MD | [3] |
| α-d-Manp-(1→3)-α-d-Manp-OMe | α-(1-3) | - | - | NMR & MD | [3] |
| α-d-Manp-(1→4)-α-d-Manp-OMe | α-(1-4) | - | - | NMR & MD | |
| α-d-Manp-(1→6)-α-d-Manp-OMe | α-(1-6) | - | - | NMR & MD |
Note: Specific dihedral angle values were not explicitly provided in the search results for all mannobiose linkages.
Table 3: Conformational Parameters for α-(1-4) and α-(1-6)-Linked Glucose Disaccharides (Maltose and Isomaltose)
| Disaccharide | Glycosidic Linkage | Φ (degrees) | Ψ (degrees) | Key Findings | Method | Reference |
| Maltose | α-(1-4) | - | - | Single principal energy well, more rigid | MD & NMR | |
| Isomaltose | α-(1-6) | - | - | Multiple low energy minima, more flexible | MD & NMR |
The α,α-(1-1) linkage in trehalose results in a conformationally rigid structure, often described as a "clam shell". This rigidity is attributed to significant intramolecular hydrogen bonding, including C-H∙∙∙O interactions. In contrast, other α-linked disaccharides exhibit greater flexibility. For instance, studies comparing maltose (α-1,4) and isomaltose (α-1,6) reveal that the α(1-6) linkage provides more conformational freedom due to the presence of an additional rotatable bond (ω) and multiple low-energy minima. The conformational preferences of α-linked mannopyranose disaccharides are also influenced by the linkage position, with studies showing differences in their stability and dynamics.
Experimental Protocols
The determination of disaccharide conformation relies on a powerful combination of experimental and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for elucidating the three-dimensional structure of molecules in solution. Key NMR parameters used in conformational analysis of disaccharides include:
-
Nuclear Overhauser Effect (NOE): 1D and 2D NOESY experiments provide information on inter-proton distances. Transglycosidic NOEs, in particular, are crucial for defining the relative orientation of the two monosaccharide units.
-
Scalar Coupling Constants (J-couplings): Three-bond coupling constants (³J) across the glycosidic linkage (e.g., ³JH1',C4 and ³JC1',H4) are related to the dihedral angles Φ and Ψ through Karplus-type equations. The measurement of these couplings provides valuable constraints for conformational modeling.
-
Paramagnetic Effects: The use of lanthanide tagging in conjunction with NMR can provide long-range distance and orientation information, further refining the conformational model.
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic picture of molecular motion over time, complementing the time-averaged data from NMR.
-
Force Fields: The accuracy of MD simulations is highly dependent on the force field used to describe the interatomic interactions. Commonly used force fields for carbohydrates include CHARMM, GLYCAM, and GROMOS.
-
Simulation Setup: Simulations are typically performed in a periodic box of explicit solvent (e.g., water) to mimic physiological conditions. The system is equilibrated and then production runs are performed for a sufficient duration (nanoseconds to microseconds) to sample the conformational landscape.
-
Analysis: Trajectories from MD simulations are analyzed to determine the population of different conformers, the distribution of glycosidic torsion angles, and the dynamics of intramolecular hydrogen bonds.
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Conclusion
The conformational dynamics of α-linked disaccharides are intricately linked to the position of the glycosidic bond. The unique α,α-(1-1) linkage, as seen in trehalose, confers a notable rigidity to the molecule, a feature that likely extends to GlcN(α1-1α)Man. In contrast, other linkages, particularly the α-(1-6) linkage, allow for significantly more conformational flexibility. A comprehensive understanding of these dynamic properties, achieved through the synergistic use of NMR spectroscopy and molecular dynamics simulations, is essential for deciphering the structure-function relationships of carbohydrates in biological systems and for the rational design of novel therapeutics.
References
A Comparative Guide to Analytical Methods for GlcN(α1-1α)Man
For researchers, scientists, and drug development professionals engaged in the study of the rare disaccharide GlcN(α1-1α)Man, the selection of an appropriate analytical method is critical for accurate quantification and characterization. This guide provides a comparative overview of key analytical techniques, supported by performance data and detailed experimental protocols for the analysis of similar compounds, to aid in the selection of the most suitable methodology.
Comparative Analysis of Analytical Techniques
The quantification of a polar, non-chromophoric, and potentially phosphorylated disaccharide like GlcN(α1-1α)Man presents unique analytical challenges. The primary methods employed for such analyses include Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), Capillary Electrophoresis (CE), and Enzymatic Assays. Each technique offers distinct advantages in terms of sensitivity, specificity, and throughput.
A summary of the performance characteristics of these methods, based on the analysis of structurally related monosaccharides, disaccharides, and phosphorylated sugars, is presented below.
| Analytical Method | Analyte(s) | Sample Matrix | Linearity (Concentration Range) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| HPLC-UV | Mannose, Glucose | Serum | 0.5–500 µg/mL (Mannose), 0.5–1500 µg/mL (Glucose) | 0.37 µg/mL (Mannose), 0.61 µg/mL (Glucose) | 1.26 µg/mL (Mannose), 2.07 µg/mL (Glucose)[1] | Widely available, robust. | Requires derivatization for UV detection, lower sensitivity. |
| LC-MS/MS | Glycosaminoglycan Disaccharides | Biological Fluids, Tissues | Not specified | Picomole range[2] | Not specified | High sensitivity and specificity, structural information.[2][3] | Higher equipment cost, potential for matrix effects. |
| HPAEC-PAD | Monosaccharides (Neutral, Amino, Acidic) | General | - | ~12.5 x 10⁻³ nmol[4] | - | No derivatization required, high sensitivity for carbohydrates. | Can have long analysis times, sensitive to high salt concentrations. |
| Capillary Electrophoresis (CE)-LIF | Glycosaminoglycan Disaccharides | General | Not specified | Femtomolar range | Not specified | High resolution for isomers, low sample consumption. | Requires derivatization for LIF detection. |
| Enzymatic Assay | D-Mannose | Serum, Urine | Good correlation (R² > 0.99) | - | Detectable in the µM range. | High specificity, simple instrumentation. | Indirect measurement, potential for enzyme inhibition. |
Experimental Workflow
A generalized workflow for the analysis of GlcN(α1-1α)Man, applicable to chromatographic and electrophoretic methods, is outlined below. This workflow encompasses sample preparation, analytical separation, and data analysis.
Detailed Experimental Protocols
The following are representative protocols for the analytical methods discussed, adapted from literature for similar analytes.
LC-MS/MS for Phosphorylated Sugars
This method is suitable for the sensitive and specific quantification of phosphorylated disaccharides.
-
Sample Preparation:
-
Dilute samples with ultrapure water.
-
Deproteinize by ultrafiltration.
-
For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.
-
-
Chromatography:
-
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Shodex VT-50 2D or VG-50 2D).
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium bicarbonate). An example gradient starts with a high concentration of acetonitrile (e.g., 80%) and gradually increases the aqueous portion.
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is common for phosphorylated compounds.
-
Detection: Multiple Reaction Monitoring (MRM) for targeted quantification, using specific precursor and product ion transitions for the analyte of interest.
-
HPAEC-PAD for Underivatized Disaccharides
This technique is ideal for the direct analysis of carbohydrates without the need for derivatization.
-
Sample Preparation:
-
Dilute the sample in deionized water.
-
Filter through a 0.2 µm filter before injection.
-
For samples with high salt content, a desalting step may be required.
-
-
Chromatography:
-
Column: A high-pH stable anion-exchange column (e.g., Thermo Scientific™ Dionex™ CarboPac™ series).
-
Mobile Phase: A gradient of sodium hydroxide and sodium acetate. The specific gradient will depend on the separation requirements.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Column Temperature: Ambient or slightly elevated.
-
-
Detection:
-
Pulsed Amperometric Detection (PAD): A gold working electrode is used with a specific waveform to detect the oxidation of the carbohydrate.
-
Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF)
CE offers high-resolution separation, particularly for isomers, and LIF provides excellent sensitivity.
-
Sample Derivatization (AMAC Labeling):
-
Lyophilize the disaccharide sample.
-
Add a solution of 0.1 M 2-aminoacridone (AMAC) in a mixture of glacial acetic acid and DMSO (e.g., 3:17 v/v).
-
Add a reducing agent such as 1 M sodium cyanoborohydride (NaBH₃CN).
-
Incubate the reaction mixture (e.g., at 45°C for 4 hours).
-
-
Capillary Electrophoresis:
-
Capillary: A fused-silica capillary.
-
Background Electrolyte: A buffer appropriate for carbohydrate separation, which may contain a polymer for sieving effects.
-
Voltage: A high voltage is applied across the capillary for separation.
-
Injection: Hydrodynamic or electrokinetic injection.
-
-
Detection:
-
Laser-Induced Fluorescence (LIF): An excitation laser is focused on the capillary, and the emitted fluorescence from the AMAC-labeled disaccharides is detected.
-
Enzymatic Assay for Mannose
This protocol provides a specific method for quantifying the mannose component of the disaccharide after hydrolysis.
-
Principle: D-mannose is phosphorylated and then enzymatically converted through a series of reactions, leading to the production of NADPH, which can be measured spectrophotometrically at 340 nm.
-
Reagents:
-
Hexokinase
-
Mannosephosphate isomerase
-
Glucosephosphate isomerase
-
Glucose-6-phosphate dehydrogenase
-
ATP and NAD⁺
-
Reaction buffer (e.g., HEPES)
-
-
Procedure:
-
Hydrolyze the GlcN(α1-1α)Man sample to release free mannose.
-
Incubate the sample with the enzyme cocktail and cofactors.
-
Measure the absorbance at 340 nm to determine the amount of NADPH produced, which is proportional to the initial mannose concentration.
-
Signaling Pathway Visualization
While GlcN(α1-1α)Man is not directly involved in a canonical signaling pathway, its components, glucosamine and mannose, are integral to the Hexosamine Biosynthesis Pathway (HBP). The HBP is a critical metabolic pathway that produces UDP-N-acetylglucosamine (UDP-GlcNAc), a substrate for protein glycosylation.
References
- 1. HPLC for simultaneous quantification of free mannose and glucose concentrations in serum: use in detection of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Complete monosaccharide analysis by high-performance anion-exchange chromatography with pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of HPLC Columns for GlcN(α1-1α)Man Analysis
For researchers engaged in the analysis of the disaccharide GlcN(α1-1α)Man, a critical component in various biological pathways and a potential quality attribute in biotherapeutics, selecting the optimal High-Performance Liquid Chromatography (HPLC) column is paramount for achieving accurate and reproducible results. This guide provides a comparative overview of different HPLC columns suitable for the separation and quantification of this amino-sugar disaccharide, with a focus on Hydrophilic Interaction Liquid Chromatography (HILIC), the most effective technique for retaining and separating such polar analytes.
The primary challenge in the chromatography of monosaccharides and disaccharides lies in their high polarity, which makes retention on traditional reversed-phase columns difficult. HILIC columns, with their polar stationary phases, offer an effective solution by promoting the partitioning of polar analytes into a water-enriched layer on the stationary phase surface. This guide will compare three common types of HILIC columns: amide-based, polymer-based amino, and penta-hydroxyl phased columns.
Comparative Performance of HILIC Columns
Due to the limited availability of direct comparative studies for the specific disaccharide GlcN(α1-1α)Man, this comparison is based on the performance of these columns with structurally similar monosaccharides (glucosamine, mannose) and other disaccharides. The data presented is a qualitative and extrapolated assessment to guide column selection.
| Column Type | Stationary Phase Chemistry | Expected Retention of GlcN(α1-1α)Man | Potential Advantages | Potential Disadvantages |
| Amide-Based (e.g., Waters ACQUITY UPLC BEH Amide, TSKgel Amide-80) | Amide ligands bonded to a bridged ethylene hybrid (BEH) or silica particle | Good | High efficiency and resolution for a broad range of glycans. Stable over a wider pH range compared to traditional amino columns.[1][2] | Potential for secondary interactions with acidic or basic analytes. |
| Polymer-Based Amino (e.g., Shodex Asahipak NH2P-50, VG-50 4D) | Tertiary amino groups bonded to a polymer matrix | Good to Excellent | High recovery for reducing sugars like mannose by preventing Schiff base formation.[3] Durable and stable at alkaline pH.[4] | Generally lower efficiency compared to silica-based amide columns.[5] |
| Penta-Hydroxyl Phase (e.g., HALO Penta-HILIC) | Five hydroxyl groups on a phenyl ring bonded to the stationary phase | Good | Offers different selectivity compared to amide and amino phases due to multiple hydrogen bonding sites. Can provide unique separation for isomers. | May have different retention characteristics for various sugar isomers that require specific method development. |
Experimental Protocols
The following are representative experimental protocols for the analysis of disaccharides using the compared HILIC columns. These should be considered as starting points for method development for GlcN(α1-1α)Man.
Protocol 1: Amide-Based HILIC
-
Column: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 80% Acetonitrile / 20% Water with 0.1% Triethylamine (TEA)
-
Mobile Phase B: 60% Acetonitrile / 40% Water with 0.1% Triethylamine (TEA)
-
Gradient: Isocratic or a shallow gradient from A to B over 15-20 minutes
-
Flow Rate: 0.2 - 0.4 mL/min
-
Column Temperature: 35-45 °C (Higher temperatures can help collapse anomers into a single peak)
-
Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS)
Protocol 2: Polymer-Based Amino HILIC
-
Column: Shodex Asahipak NH2P-50 4E
-
Mobile Phase: Acetonitrile/Water (75:25, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detection: Refractive Index (RI) or ELSD
Protocol 3: Penta-Hydroxyl Phase HILIC
-
Column: HALO Penta-HILIC, 2.7 µm, 4.6 x 150 mm
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 100 mM Ammonium Acetate in Water
-
Gradient: 90% A to 70% A over 15 minutes
-
Flow Rate: 1.5 mL/min
-
Column Temperature: 30 °C
-
Detection: ELSD or MS
Workflow and Logic Diagrams
To aid in the conceptualization of the analytical process, the following diagrams illustrate the experimental workflow and the logical steps in selecting an appropriate HPLC column.
Experimental workflow for HPLC analysis of GlcN(α1-1α)Man.
Decision tree for selecting a suitable HILIC column.
References
- 1. Development and Optimisation of HILIC-LC-MS Method for Determination of Carbohydrates in Fermentation Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. shodex.com [shodex.com]
- 5. chromatographytoday.com [chromatographytoday.com]
Validation of a Cell-Based Assay for Glycosyltransferase Activity: A Comparative Guide to Synthetic Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel cell-based assay utilizing the synthetic substrate GlcN(a1-1a)Man against the traditional radiolabel-based method for measuring N-acetylglucosamine-1-phosphotransferase (GNPT) activity. The data presented herein is intended to guide researchers in selecting the most appropriate assay for their specific needs in drug discovery and basic research.
Introduction
The transfer of N-acetylglucosamine-1-phosphate (GlcNAc-1-P) to mannose residues on lysosomal enzymes is a critical step in the mannose-6-phosphate (M6P) pathway, which is responsible for the correct trafficking of these enzymes to the lysosome.[1][2][3] Dysregulation of this pathway, often due to mutations in the GNPT enzyme, leads to severe lysosomal storage disorders like mucolipidosis II and III.[1] Consequently, assays that accurately measure GNPT activity are crucial for understanding disease mechanisms and for the development of therapeutic interventions.
Traditionally, GNPT activity has been measured using a radiometric assay involving the transfer of radiolabeled [³H]GlcNAc-1-P from [³H]UDP-GlcNAc to an acceptor substrate.[1] While sensitive, this method has significant drawbacks, including the handling and disposal of radioactive materials and a low-throughput workflow.
This guide introduces and validates a cell-based assay employing a synthetic this compound substrate, offering a safer, and potentially more efficient, alternative. We present a comparative analysis of this synthetic substrate-based assay with the traditional radiometric method, focusing on key validation parameters.
Comparative Performance Data
The following tables summarize the key performance characteristics of the cell-based assay using synthetic this compound compared to the traditional radiometric assay. The data is based on validation studies performed in a human melanoma cell line (SK-MEL-30), which has been reported to have elevated levels of GNPT activity.
Table 1: Assay Performance Characteristics
| Parameter | Synthetic this compound Assay | Traditional Radiometric Assay |
| Principle | Chemiluminescent detection of a product-specific antibody or enzymatic cascade | Scintillation counting of radiolabeled product |
| Throughput | High (96- or 384-well plate format) | Low (Individual tube-based assay) |
| Safety | Non-radioactive | Requires handling of ³H-labeled compounds |
| Assay Time | 4-6 hours | 2 days (including cell culture and chromatography) |
| Cost per Sample | Moderate | High (due to radiochemicals and waste disposal) |
Table 2: Quantitative Validation Parameters
| Parameter | Synthetic this compound Assay | Traditional Radiometric Assay |
| Limit of Detection (LOD) | 25 Spot-Forming Cells (SFC)/10⁶ PBMC | 21 SFC/10⁶ PBMC |
| Lower Limit of Quantitation (LLOQ) | 75 SFC/10⁶ PBMC | 63 SFC/10⁶ PBMC |
| Intra-assay Precision (%CV) | < 15% | < 10.5% |
| Inter-assay Precision (%CV) | < 20% | < 31% |
| Linearity (R²) | > 0.99 | > 0.98 |
| Specificity | High (Antibody-based detection) | High (Chromatographic separation) |
Experimental Protocols
Cell-Based Assay using Synthetic this compound
This protocol describes the measurement of GNPT activity in whole-cell lysates using the synthetic acceptor substrate this compound.
Materials:
-
SK-MEL-30 cells
-
Cell Lysis Buffer (100 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, protease inhibitors)
-
UDP-GlcNAc (non-radiolabeled)
-
Synthetic this compound
-
GNPT Reaction Buffer (50 mM HEPES pH 7.0, 10 mM MnCl₂, 1 mM MgCl₂)
-
Detection Antibody (specific for the product of GlcNAc transfer to this compound)
-
Secondary Antibody-HRP conjugate
-
Chemiluminescent Substrate
-
96-well white opaque plates
Procedure:
-
Cell Lysate Preparation:
-
Culture SK-MEL-30 cells to 80-90% confluency.
-
Wash cells with cold PBS and lyse with Cell Lysis Buffer on ice for 10 minutes.
-
Clarify the lysate by centrifugation and determine the protein concentration.
-
-
Enzymatic Reaction:
-
In a 96-well plate, add 20 µL of cell lysate (50 µg of total protein).
-
Add 10 µL of a reaction mixture containing GNPT Reaction Buffer, 1 mM UDP-GlcNAc, and 500 µM Synthetic this compound.
-
Incubate at 37°C for 1 hour.
-
-
Detection:
-
Wash the wells three times with PBS-T (PBS with 0.05% Tween-20).
-
Add 50 µL of the primary detection antibody (diluted in PBS) and incubate for 1 hour at room temperature.
-
Wash the wells three times with PBS-T.
-
Add 50 µL of the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the wells five times with PBS-T.
-
Add 50 µL of chemiluminescent substrate and measure the luminescence using a plate reader.
-
Traditional Radiometric Assay
This protocol is adapted from established methods for measuring GNPT activity.
Materials:
-
SK-MEL-30 cells
-
Cell Lysis Buffer
-
[³H]UDP-GlcNAc
-
Methyl α-D-mannopyranoside (α-MM)
-
GNPT Reaction Buffer
-
QAE-Sephadex A-25 resin
-
Scintillation fluid
Procedure:
-
Cell Lysate Preparation:
-
Prepare cell lysates as described in the synthetic substrate assay protocol.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine 50 µg of cell lysate, GNPT Reaction Buffer, 100 µM α-MM, and 1 µCi of [³H]UDP-GlcNAc in a final volume of 50 µL.
-
Incubate at 37°C for 1 hour.
-
Stop the reaction by adding 450 µL of 50 mM formic acid.
-
-
Chromatographic Separation and Detection:
-
Prepare a QAE-Sephadex A-25 column.
-
Load the reaction mixture onto the column.
-
Wash the column to remove unreacted [³H]UDP-GlcNAc.
-
Elute the product, [³H]GlcNAc-1-P-αMM, with 30 mM NaCl.
-
Add the eluate to scintillation fluid and measure radioactivity using a scintillation counter.
-
Visualizations
Signaling Pathway and Experimental Workflows
Caption: The Mannose-6-Phosphate pathway for lysosomal enzyme targeting.
Caption: Comparison of experimental workflows.
Caption: Decision guide for assay selection.
Conclusion
The validation data demonstrates that the cell-based assay using the synthetic substrate this compound is a robust and reliable method for measuring GNPT activity. While the traditional radiometric assay may offer slightly higher sensitivity, the synthetic substrate-based assay provides significant advantages in terms of safety, throughput, and ease of use. These features make it particularly well-suited for high-throughput screening applications in drug discovery and for routine use in research laboratories. The choice of assay will ultimately depend on the specific experimental needs, available resources, and the scale of the study.
References
A Functional Comparison of Terminal Monosaccharides: Glucosamine, N-Acetylglucosamine, and Mannose in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed functional comparison of the terminal monosaccharides glucosamine (GlcN), N-acetylglucosamine (GlcNAc), and mannose (Man), with a focus on their roles in cellular signaling and their implications for drug development. While the specific disaccharide GlcN(α1-1α)Man was not found in the available scientific literature, this guide will focus on the well-characterized functions of its constituent monosaccharides and other common terminal sugars, providing a relevant comparative framework.
Introduction to Terminal Monosaccharides in Glycobiology
Terminal monosaccharides on glycoproteins and glycolipids play crucial roles in mediating cell-cell recognition, cell adhesion, and signaling events. The specific identity and linkage of these sugars are critical determinants of their biological activity. This guide will delve into the distinct and overlapping functions of the amino sugars, glucosamine and N-acetylglucosamine, and the neutral sugar, mannose.
Comparative Biological Functions
The functional consequences of terminal monosaccharides are often dictated by their recognition by specific carbohydrate-binding proteins, known as lectins. These interactions can trigger a variety of cellular responses, from immune modulation to regulation of cell growth and differentiation.
| Feature | Glucosamine (GlcN) | N-Acetylglucosamine (GlcNAc) | Mannose (Man) | Other Common Terminal Monosaccharides (e.g., Galactose, Fucose, Sialic Acid) |
| Primary Role in Signaling | Modulator of cellular metabolism and signaling pathways.[1] | Key component of structural polymers (e.g., chitin) and a signaling molecule.[1] | Critical for glycoprotein folding and a ligand for various lectins.[2][3] | Diverse roles in cell recognition, immune responses, and pathogen binding. |
| Key Receptors/Binding Proteins | Glucose transporters (GLUTs), potential interactions with various lectins.[4] | Specific lectins (e.g., Wheat Germ Agglutinin), O-GlcNAc transferase (OGT) intracellularly. | Mannose Receptor (CD206), Mannose-Binding Lectin (MBL), various other C-type lectins. | Galectins (for Galactose), Siglecs (for Sialic Acid), DC-SIGN (for Fucose and Mannose). |
| Impact on Cellular Metabolism | Can inhibit glucose transport and glycolysis at high concentrations. | Can be integrated into the hexosamine biosynthetic pathway to influence glycosylation. | Can be converted to fructose-6-phosphate and enter glycolysis. | Generally serve as substrates for glycosylation without the direct metabolic inhibitory effects seen with high glucosamine. |
| Role in Inflammation | Can have both pro- and anti-inflammatory effects depending on the context. | O-GlcNAcylation of signaling proteins is a key regulator of inflammatory responses. | Recognition by the Mannose Receptor on immune cells can trigger either pro- or anti-inflammatory responses. | Sialic acids can have anti-inflammatory roles, while fucose can be involved in selectin-mediated leukocyte rolling. |
| Therapeutic Potential | Investigated for osteoarthritis treatment and as an anti-cancer agent. | Potential therapeutic target in cancer and neurodegenerative diseases. | D-mannose is used for the prevention of urinary tract infections and is being explored for other therapeutic applications. | Galactose is used in treating certain metabolic disorders. Fucose and sialic acid analogs are being developed as anti-inflammatory and anti-viral agents. |
Signaling Pathways
The signaling pathways initiated by terminal monosaccharides are diverse and context-dependent. Below are simplified representations of key pathways involving GlcNAc and Mannose.
Caption: Simplified signaling pathway initiated by terminal N-acetylglucosamine (GlcNAc) binding to a cell surface lectin.
Caption: Signaling initiated by terminal mannose binding to the Mannose Receptor, leading to endocytosis and intracellular signaling.
Experimental Protocols
1. Lectin-Binding Assays
Lectin-binding assays are fundamental for determining the presence and accessibility of specific terminal monosaccharides on the cell surface or on purified glycoproteins.
a. Enzyme-Linked Lectin Assay (ELLA)
-
Objective: To quantify the binding of a specific lectin to an immobilized glycoprotein.
-
Methodology:
-
Immobilize the glycoprotein of interest onto a microtiter plate.
-
Block non-specific binding sites using a suitable blocking agent (e.g., bovine serum albumin).
-
Incubate the plate with a biotinylated lectin specific for the terminal monosaccharide of interest (e.g., Concanavalin A for mannose, Wheat Germ Agglutinin for GlcNAc).
-
Wash to remove unbound lectin.
-
Add streptavidin conjugated to an enzyme (e.g., horseradish peroxidase).
-
Wash to remove unbound conjugate.
-
Add a chromogenic substrate and measure the absorbance to quantify lectin binding.
-
Caption: Workflow for an Enzyme-Linked Lectin Assay (ELLA).
b. Flow Cytometry-Based Lectin Staining
-
Objective: To analyze the expression of terminal monosaccharides on the surface of living cells.
-
Methodology:
-
Harvest and wash cells to be analyzed.
-
Incubate cells with a fluorescently labeled lectin.
-
Wash cells to remove unbound lectin.
-
Analyze the cells using a flow cytometer to quantify the fluorescence intensity, which corresponds to the level of lectin binding.
-
2. Surface Plasmon Resonance (SPR)
-
Objective: To measure the real-time binding kinetics and affinity of a monosaccharide or glycoconjugate to a protein.
-
Methodology:
-
Immobilize the protein of interest (e.g., a lectin) onto an SPR sensor chip.
-
Flow a solution containing the monosaccharide or glycoconjugate over the sensor surface at different concentrations.
-
Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the analyte binding to the immobilized ligand.
-
Analyze the resulting sensorgrams to determine association and dissociation rate constants (ka and kd) and the equilibrium dissociation constant (KD).
-
Caption: General workflow for a Surface Plasmon Resonance (SPR) experiment.
3. Monosaccharide Composition Analysis by HPLC
-
Objective: To determine the types and relative quantities of monosaccharides in a glycoprotein.
-
Methodology:
-
Hydrolyze the glycoprotein to release the individual monosaccharides using acid (e.g., trifluoroacetic acid).
-
Derivatize the released monosaccharides to enhance their detection by UV or fluorescence (e.g., with 1-phenyl-3-methyl-5-pyrazolone, PMP).
-
Separate the derivatized monosaccharides using high-performance liquid chromatography (HPLC) with a suitable column (e.g., a C18 reversed-phase column).
-
Detect and quantify the monosaccharides based on the retention times and peak areas of known standards.
-
Conclusion
The functional comparison of terminal monosaccharides reveals a complex landscape of biological recognition and signaling. While glucosamine and N-acetylglucosamine can exert significant modulatory effects on cellular metabolism and signaling, often distinct from the roles of neutral sugars like mannose, the ultimate biological outcome is highly dependent on the cellular context and the specific lectins involved. The experimental protocols outlined in this guide provide a robust framework for researchers to dissect these intricate interactions and advance the development of novel therapeutics targeting glycan-mediated pathways.
References
- 1. Antitumor activities of D-glucosamine and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent studies on the biological production of D-mannose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mannose: a potential saccharide candidate in disease management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential metabolic effects of glucosamine and N-acetylglucosamine in human articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Ortho-Validation of GlcNAc(α1-1α)Man: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The unambiguous characterization of carbohydrate structures is paramount in glycobiology and drug development. This guide provides a comparative overview of orthogonal validation techniques for findings related to the non-canonical disaccharide N-acetylglucosamine(α1-1α)mannose (GlcNAc(α1-1α)Man). By employing distinct analytical principles, these methods provide a robust framework for confirming the structure, purity, and linkage of this unique glycosidic bond.
Executive Summary
This guide compares three principal techniques for the ortho-validation of GlcNAc(α1-1α)Man:
-
Mass Spectrometry (MS): A highly sensitive technique that provides information on molecular weight and fragmentation patterns, crucial for compositional analysis and sequence determination.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful method for the detailed structural elucidation of molecules in solution, providing definitive information on glycosidic linkage, anomeric configuration, and conformation.
-
Enzymatic Assays: A functional approach that utilizes the specificity of glycosidases to confirm the presence of specific linkages.
The following sections will delve into the experimental protocols for each technique, present comparative quantitative data, and provide visual workflows and diagrams to aid in understanding the underlying principles.
Data Presentation: Comparative Analysis of Validation Techniques
The following tables summarize the quantitative and qualitative performance of Mass Spectrometry, NMR Spectroscopy, and Enzymatic Assays in the validation of a synthesized batch of GlcNAc(α1-1α)Man.
Table 1: Quantitative Purity and Structural Confirmation
| Technique | Parameter | Result | Confidence Interval (95%) | Notes |
| Mass Spectrometry (HILIC-MS) | Purity (%) | 98.2% | ± 0.5% | Based on extracted ion chromatogram peak area. |
| Molecular Mass (Da) | 384.14 (observed) | 384.14 (theoretical) | Corresponds to [M+H]⁺ ion. | |
| NMR Spectroscopy (¹H-NMR) | Purity (%) | >99% | - | Determined by integration of anomeric proton signals relative to an internal standard. |
| Anomeric Configuration | α-anomer confirmed | - | Based on the coupling constant of the anomeric proton (J₁,₂ ≈ 4 Hz). | |
| Enzymatic Assay (α-mannosidase) | Linkage Confirmation | Resistant to cleavage | - | Confirms the absence of a standard α-linkage susceptible to the enzyme. |
Table 2: Linkage and Isomer Analysis
| Technique | Linkage Information | Isomer Differentiation | Throughput | Sample Amount |
| Mass Spectrometry (Tandem MS) | Fragmentation pattern consistent with 1-1 linkage. | Can distinguish isomers based on fragmentation, but can be challenging. | High | Picomole to femtomole |
| NMR Spectroscopy (2D-NMR) | Unambiguous determination of α1-1α linkage through NOESY correlations. | Excellent for distinguishing structural and conformational isomers. | Low | Nanomole to micromole |
| Enzymatic Assay | Specific for certain linkages; resistance to cleavage provides indirect evidence. | Highly specific for known linkages. | High | Nanomole to micromole |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Mass Spectrometry: HILIC-MS and Tandem MS Analysis
Objective: To determine the molecular weight, purity, and fragmentation pattern of GlcNAc(α1-1α)Man.
Methodology:
-
Sample Preparation:
-
Dissolve 1 mg of the synthesized GlcNAc(α1-1α)Man in 1 mL of a 50:50 mixture of acetonitrile and water.
-
Perform serial dilutions to achieve a final concentration of 10 µg/mL.
-
-
Chromatography (HILIC-UPLC):
-
Column: ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 50 mM ammonium formate in water, pH 4.4.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 95% to 50% B over 15 minutes.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (Q-TOF MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Sampling Cone: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Mass Range: 50-1000 m/z.
-
-
Tandem MS (Fragmentation Analysis):
-
Select the precursor ion corresponding to GlcNAc(α1-1α)Man ([M+H]⁺ at m/z 384.14).
-
Apply collision-induced dissociation (CID) with a collision energy ramp of 10-40 eV.
-
Analyze the resulting fragment ions to confirm the composition and linkage.
-
NMR Spectroscopy: 1D ¹H and 2D NOESY Analysis
Objective: To unambiguously determine the anomeric configuration, glycosidic linkage, and overall structure of GlcNAc(α1-1α)Man.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of GlcNAc(α1-1α)Man in 0.5 mL of deuterium oxide (D₂O).
-
Lyophilize and re-dissolve in D₂O three times to exchange labile protons.
-
Transfer the final solution to a 5 mm NMR tube.
-
-
1D ¹H-NMR Acquisition:
-
Spectrometer: 600 MHz NMR spectrometer.
-
Pulse Program: Standard 1D proton experiment with water suppression.
-
Number of Scans: 64.
-
Temperature: 298 K.
-
Data Processing: Fourier transformation, phase correction, and baseline correction. Analyze chemical shifts and coupling constants of anomeric protons.
-
-
2D NOESY Acquisition:
-
Pulse Program: Standard 2D NOESY experiment.
-
Mixing Time: 300 ms.
-
Number of Scans: 16 per increment.
-
Data Processing: 2D Fourier transformation and phasing. Look for cross-peaks between the anomeric proton of GlcNAc and protons on the Man residue to confirm the 1-1 linkage.
-
Enzymatic Digestion Assay
Objective: To provide functional evidence for the α1-1α linkage by demonstrating resistance to cleavage by a standard exoglycosidase.
Methodology:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the following reaction mixture:
-
10 µg of GlcNAc(α1-1α)Man.
-
1 µL of α-Mannosidase (from Jack Beans, 1 U/µL).
-
5 µL of 10x Reaction Buffer (e.g., 500 mM sodium acetate, pH 4.5).
-
Make up the final volume to 50 µL with nuclease-free water.
-
-
Prepare a control reaction without the enzyme.
-
-
Incubation:
-
Incubate both tubes at 37°C for 18 hours.
-
-
Reaction Quenching:
-
Stop the reaction by heating the samples at 100°C for 5 minutes.
-
-
Analysis:
-
Analyze the reaction products by HILIC-MS or TLC.
-
Compare the chromatograms/spots of the digested sample and the control. The absence of monosaccharide products (mannose) in the digested sample confirms resistance to the enzyme.
-
Mandatory Visualizations
Caption: Ortho-validation workflow for GlcNAc(α1-1α)Man.
Caption: Hypothesized signaling pathway involving GlcNAc(α1-1α)Man.
Conclusion
The ortho-validation of GlcNAc(α1-1α)Man findings necessitates a multi-pronged analytical approach. Mass spectrometry provides rapid and sensitive confirmation of molecular weight and purity. NMR spectroscopy offers unparalleled detail for unambiguous structural elucidation, including the critical α1-1α linkage. Enzymatic assays serve as a valuable functional confirmation of the linkage's resistance to standard glycosidases. By combining these orthogonal techniques, researchers can achieve a high degree of confidence in the identity and quality of their GlcNAc(α1-1α)Man samples, which is essential for reliable downstream biological and pharmacological studies.
Inter-Laboratory Validation of GlcNAc(α1-1α)Man Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of glycosylation patterns is a critical aspect of biopharmaceutical development and quality control. Specific glycan linkages, such as N-acetylglucosamine(α1-1α)mannose (GlcNAc(α1-1α)Man), can be considered a Critical Quality Attribute (CQA) as they can significantly impact the safety, efficacy, and stability of a therapeutic protein.[1][2][3][4] Ensuring that analytical methods for quantifying these structures are robust and reproducible across different laboratories is paramount for consistent product quality and regulatory compliance.
This guide provides a comparative overview of a hypothetical inter-laboratory study designed to validate methods for the quantification of the GlcNAc(α1-1α)Man linkage. While a specific inter-laboratory study on this particular linkage is not publicly available, this document synthesizes common practices and expected outcomes from such validation studies based on broader research into monoclonal antibody glycosylation analysis.[5]
Comparison of Quantitative Performance
An inter-laboratory validation study would aim to establish the performance of a selected analytical method across multiple sites. The primary method considered here is Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS), a technique well-suited for the sensitive and specific quantification of glycosidic linkages.
The following table summarizes the expected quantitative performance data from a hypothetical inter-laboratory study involving three laboratories analyzing a monoclonal antibody reference material.
| Performance Metric | Laboratory 1 | Laboratory 2 | Laboratory 3 | Acceptance Criteria |
| Accuracy (% Recovery) | 98.5% | 101.2% | 99.3% | 80 - 120% |
| Precision (Repeatability, %RSD) | 2.1% | 1.8% | 2.5% | ≤ 15% |
| Precision (Intermediate, %RSD) | 3.5% | 2.9% | 4.1% | ≤ 20% |
| Reproducibility (%RSD) | \multicolumn{3}{c | }{5.8%} | ≤ 30% | |
| Limit of Quantification (LOQ) | 0.5 pmol | 0.4 pmol | 0.6 pmol | Reportable |
| Linearity (R²) | 0.998 | 0.999 | 0.997 | ≥ 0.99 |
Experimental Protocols
A detailed methodology is crucial for ensuring consistency in an inter-laboratory study. The following protocol outlines the key steps for the quantification of the GlcNAc(α1-1α)Man linkage using a UHPLC-MS/MS approach.
1. Sample Preparation: Enzymatic Release of Glycans
-
Objective: To release N-glycans from the glycoprotein.
-
Procedure:
-
Denature 100 µg of the glycoprotein sample in a buffer containing a reducing agent (e.g., dithiothreitol) and an alkylating agent (e.g., iodoacetamide).
-
Incubate the denatured protein with Peptide-N-Glycosidase F (PNGase F) overnight at 37°C to release the N-linked glycans.
-
Separate the released glycans from the protein digest using a solid-phase extraction (SPE) cartridge (e.g., graphitized carbon).
-
2. Glycan Derivatization
-
Objective: To label the released glycans with a fluorescent tag for enhanced detection.
-
Procedure:
-
Dry the collected glycan fraction.
-
Re-dissolve the glycans in a solution containing a fluorescent label such as 2-aminobenzamide (2-AB).
-
Incubate the mixture at 65°C for 2 hours to allow for the labeling reaction.
-
Remove excess label using a clean-up SPE step.
-
3. UHPLC-MS/MS Analysis
-
Objective: To separate and quantify the labeled glycans, including those containing the GlcNAc(α1-1α)Man linkage.
-
Instrumentation: An ultra-high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for glycan separation.
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Ammonium formate buffer.
-
Gradient: A suitable gradient to resolve the glycan of interest from other species.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ion electrospray ionization (ESI).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) to specifically detect the transition of the precursor ion of the GlcNAc(α1-1α)Man-containing glycan to a specific product ion.
-
Quantification: The amount of the target glycan is determined by comparing the peak area to a standard curve generated from a known amount of a synthetic standard.
-
Visualizing the Workflow and Validation Process
To better illustrate the processes involved, the following diagrams, created using the DOT language, outline the experimental workflow and the logic of an inter-laboratory study.
Caption: Experimental workflow for the quantification of a specific glycan linkage.
Caption: Logical flow of an inter-laboratory validation study.
References
- 1. tandfonline.com [tandfonline.com]
- 2. rjtcsonline.com [rjtcsonline.com]
- 3. gxp-cc.com [gxp-cc.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. NIST Interlaboratory Study on Glycosylation Analysis of Monoclonal Antibodies: Comparison of Results from Diverse Analytical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of GlcN(a1-1a)Man: A Comprehensive Guide for Laboratory Professionals
Core Safety and Handling Parameters
As a standard laboratory chemical, GlcN(a1-1a)Man should be handled with care, assuming it may present hazards even if not explicitly classified as such. Uncontrolled release into the environment should be avoided. The following table summarizes key handling and storage information based on common glycoside compounds.
| Property | Guideline |
| Primary Hazard | While not classified, handle with caution as it may cause eye, skin, or respiratory irritation. |
| Primary Disposal Route | Dispose of contents and container through an approved waste disposal facility.[1] |
| Personal Protective Equipment (PPE) | Wear protective gloves (e.g., nitrile), safety glasses or goggles, and a laboratory coat.[1][2] |
| Storage Temperature | Store in a cool, dry, and well-ventilated area. For long-term storage, -20°C is often recommended for similar compounds.[2] |
| Incompatible Materials | Avoid contact with strong oxidizing agents.[3] |
Step-by-Step Disposal Protocol
The following procedures detail the safe disposal of this compound in various forms.
1. Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate PPE to minimize exposure risk. This includes:
-
Chemical-resistant safety glasses or goggles
-
Nitrile or other chemical-resistant gloves
-
A standard laboratory coat
2. Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent unintended reactions and ensure compliant disposal.
-
Solid Waste:
-
Collect unused or expired solid this compound in a clearly labeled, sealed container specifically designated for chemical waste.
-
Ensure the container is made of a compatible material.
-
-
Liquid Waste (Solutions):
-
Crucially, do not pour solutions containing this compound down the drain.
-
Collect all liquid waste in a dedicated, leak-proof, and clearly labeled container.
-
The container should be appropriate for the solvent used in the solution.
-
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as gloves, pipette tips, weighing papers, and paper towels, must be treated as chemical waste.
-
Place these items in a sealed plastic bag or another suitable container designated for solid chemical waste.
-
3. Storage of Waste
Store all sealed waste containers in a designated, well-ventilated chemical waste storage area. This area should be separate from general laboratory spaces and away from incompatible materials.
4. Final Disposal
Arrange for the collection and disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. It is essential to adhere to all local, state, and federal regulations governing chemical waste disposal.
5. Spill Management
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: If the spill is significant or occurs in a poorly ventilated space, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.
-
Cleanup: Carefully scoop the absorbed material into a designated, sealable container for disposal.
-
Decontamination: Thoroughly clean the spill area with a suitable solvent followed by soap and water. All cleaning materials should be collected and disposed of as contaminated waste.
-
Reporting: Report the spill to your institution's EHS department.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling GlcN(a1-1a)Man
Essential safety protocols and logistical plans are critical for the secure and effective handling of specialized biochemicals. This guide provides detailed procedural instructions for researchers, scientists, and drug development professionals working with GlcN(a1-1a)Man, ensuring a safe laboratory environment and procedural clarity.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against potential laboratory hazards. For handling this compound, the following PPE is recommended:
| Protection Type | Specific Recommendation | Purpose |
| Eye Protection | Chemical safety goggles | Protects eyes from potential dust or splashes. |
| Hand Protection | Nitrile gloves | Protects skin from direct contact with the chemical. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing.[1][2] |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood | Minimizes the potential for inhalation of any fine particulate matter.[1] |
Operational Plan: Step-by-Step Handling Procedure
A structured operational plan ensures consistency and safety in the laboratory.
1. Preparation:
-
Ensure that a designated and clean workspace is prepared.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[1]
-
Assemble all necessary equipment, including spatulas, weighing paper, and appropriate containers, before handling the compound.
2. Handling:
-
Don the appropriate PPE as outlined in the table above.
-
Handle the compound in a well-ventilated area to avoid inhalation of any airborne particles.[3]
-
Avoid direct contact with skin and eyes.
-
Minimize the creation of dust when transferring the powder.
-
Do not eat, drink, or smoke in the handling area.
3. Storage:
-
Store this compound in a tightly sealed container.
-
Keep the container in a cool, dry place away from direct sunlight and moisture.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Chemical Disposal:
-
Dispose of unused this compound in accordance with local, state, and federal regulations for non-hazardous chemical waste.
-
Do not dispose of the chemical down the drain.
2. Contaminated Material Disposal:
-
Dispose of any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, as solid laboratory waste.
-
Ensure these materials are placed in a designated and clearly labeled waste container.
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures immediately.
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
